Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOMWGXAXPBZMDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(S1)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716089 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
953092-76-7 | |
| Record name | Methyl 5-chloro-3-hydroxythiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10716089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Abstract
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block in the fields of medicinal chemistry and materials science. Its substituted thiophene core is a key structural motif in a variety of pharmacologically active compounds and functional materials.[1] This technical guide provides a detailed examination of a robust and efficient synthetic pathway for its preparation. We will delve into the mechanistic underpinnings of the reaction, offer a field-proven experimental protocol, and present the necessary data for successful execution and product validation. This document is intended for researchers, chemists, and professionals in drug development who require a practical and scientifically grounded approach to synthesizing this important intermediate.
Introduction and Strategic Overview
The synthesis of polysubstituted thiophenes is a cornerstone of modern heterocyclic chemistry. Among the various synthetic strategies, the Fiesselmann thiophene synthesis stands out for its efficacy in constructing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[2] This method, which involves the condensation of a thioglycolic acid derivative with α,β-acetylenic esters or their equivalents, offers a convergent and regiocontrolled route to the desired scaffold.[2][3][4]
For the synthesis of the title compound, this compound, a direct approach utilizing a chlorinated starting material is strategically advantageous over post-synthesis chlorination, which can lead to issues with regioselectivity and degradation of the sensitive hydroxy-ester moiety. The selected pathway is a modification of the Fiesselmann synthesis, employing the base-catalyzed condensation of methyl thioglycolate with methyl 2-chloroacrylate. This approach proceeds via a tandem Michael addition and an intramolecular Dieckmann condensation, culminating in the formation of the aromatic thiophene ring.[5][6][7]
Overall Synthetic Workflow
The synthesis can be visualized as a one-pot, two-step cascade reaction beginning from commercially available starting materials.
Caption: Overall workflow for the synthesis of the target compound.
Mechanistic Deep Dive: Causality in Action
Understanding the reaction mechanism is critical for troubleshooting and optimization. The formation of the thiophene ring in this synthesis is not a simple mixing of reagents but a logical sequence of well-established organic reactions.
-
Enolate Formation: The strong base, sodium methoxide, deprotonates the α-carbon of methyl thioglycolate, which is acidic due to the adjacent sulfhydryl and ester groups, forming a reactive thiolate enolate.
-
Michael Addition: This nucleophilic enolate attacks the β-carbon of the electron-deficient alkene, methyl 2-chloroacrylate, in a conjugate (Michael) 1,4-addition. This step forms a new carbon-sulfur bond and generates a new enolate intermediate.
-
Dieckmann Condensation (Intramolecular Cyclization): The newly formed enolate intramolecularly attacks the carbonyl carbon of the original thioglycolate ester moiety.[6][7] This is a classic Dieckmann condensation, an intramolecular version of the Claisen condensation, which forms a five-membered thiolane ring intermediate.[7][8]
-
Elimination and Tautomerization: The tetrahedral intermediate from the cyclization collapses, eliminating a methoxide ion. Subsequent deprotonation and elimination of the chloride ion, driven by the formation of a stable aromatic system, occurs. The resulting enol rapidly tautomerizes to the more stable 3-hydroxythiophene product.[5]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 8. Dieckmann Condensation [organic-chemistry.org]
An In-depth Technical Guide to Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
This guide provides a comprehensive technical overview of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a heterocyclic building block with significant potential in medicinal chemistry and materials science. We will delve into its core chemical properties, outline a robust synthetic pathway, explore its reactivity, and discuss its applications for researchers, chemists, and drug development professionals.
Introduction: The Strategic Value of a Functionalized Thiophene
Thiophene and its derivatives are foundational scaffolds in modern drug discovery, recognized for their bioisosteric relationship with benzene rings and their versatile reactivity.[1] The incorporation of a thiophene nucleus can significantly modify a molecule's physicochemical properties, enhancing drug-receptor interactions and metabolic stability.[1][2] this compound (CAS No: 96232-69-8) is a particularly valuable intermediate.[3] Its unique arrangement of a hydroxyl group, a methyl ester, and a chlorine atom on the thiophene core provides multiple reactive sites for diversification, making it an attractive starting point for the synthesis of complex molecular architectures and novel therapeutic agents.[4] The electron-rich nature of the thiophene ring, combined with the specific electronic effects of its substituents, primes this molecule for a range of chemical transformations.[2]
Caption: Chemical Structure of this compound.
Core Physicochemical and Spectroscopic Profile
Understanding the fundamental properties of a chemical building block is paramount for its effective use in synthesis and process development. The data presented below are based on available information for the title compound and its close structural analogs.
Table 1: Physicochemical Properties
| Property | Value | Source/Comment |
| CAS Number | 96232-69-8 | [3][5] |
| Molecular Formula | C₆H₅ClO₃S | [3] |
| Molecular Weight | 192.62 g/mol | [3] |
| Appearance | Expected to be a solid at room temperature. | Based on related structures. |
| Solubility | Soluble in common organic solvents like DMSO, DMF, and ethanol.[6] | Inferred from related sulfamoyl derivative. |
| Storage | 2-8°C, sealed, in a dry, dark place. | [3] |
Spectroscopic Data (Predicted)
Direct experimental spectra for this specific compound are not widely published. The following predictions are based on the analysis of its parent compound, Methyl 3-hydroxythiophene-2-carboxylate, and the expected influence of the C5-chloro substituent.[7][8]
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~9.5 ppm (s, 1H): This broad singlet corresponds to the acidic hydroxyl proton. The exact shift is solvent-dependent.
-
δ ~7.0-7.2 ppm (s, 1H): This singlet represents the C4 proton. The coupling to the C3-OH is typically not observed. The presence of the adjacent chlorine atom would likely shift it slightly downfield compared to the non-chlorinated analog.
-
δ ~3.9 ppm (s, 3H): This singlet is characteristic of the methyl ester protons.
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ ~165-170 ppm: Carbonyl carbon of the ester.
-
δ ~155-160 ppm: C3 carbon bearing the hydroxyl group.
-
δ ~120-130 ppm: C2, C4, and C5 carbons. The C5 carbon attached to chlorine will be in this region.
-
δ ~52 ppm: Methyl carbon of the ester.
-
-
Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
-
~3400-3200 (broad): O-H stretching of the hydroxyl group.
-
~1710-1680: C=O stretching of the α,β-unsaturated ester.
-
~1550, 1450: C=C stretching within the thiophene ring.
-
~800-700: C-Cl stretching.
-
-
Mass Spectrometry (MS):
-
m/z (M⁺): 192 and 194 in an approximate 3:1 ratio, corresponding to the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl).
-
Synthesis and Purification Protocol
A robust and reproducible synthesis is critical for the reliable application of this intermediate. The following protocol describes a logical synthetic approach, beginning with the commercially available Methyl 3-hydroxythiophene-2-carboxylate. The key transformation is the regioselective chlorination at the C5 position, which is activated by the electron-donating hydroxyl group at C3.
Caption: Proposed workflow for the synthesis of the title compound.
Step-by-Step Experimental Protocol:
-
Reaction Setup: To a solution of Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane in a round-bottom flask, add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise at 0°C.
-
Causality Insight: The 3-hydroxy group is a strong activating group, directing electrophilic substitution primarily to the C2 and C5 positions. Since C2 is already substituted, the C5 position is the most nucleophilic and will react selectively with the electrophilic chlorine from NCS. Acetonitrile is a good polar aprotic solvent for this type of reaction.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching and Extraction: Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate (3x).
-
Trustworthiness Check: The aqueous workup removes the succinimide byproduct and any unreacted NCS. Multiple extractions ensure efficient recovery of the product from the aqueous phase.
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
Chemical Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its functional groups.
Caption: Logical relationships of reactive sites and potential reactions.
Reactions at the Hydroxyl Group:
The 3-hydroxy group behaves as a typical phenol or enol. It can be readily deprotonated by a base and subsequently alkylated or acylated to introduce a variety of side chains. This is a primary handle for diversification. For example, reaction with an alkyl halide in the presence of a base like potassium carbonate will yield the corresponding ether.
Reactions involving the Thiophene Ring:
-
Palladium-Catalyzed Cross-Coupling: The C-Cl bond at the 5-position can participate in cross-coupling reactions such as Suzuki or Stille couplings, allowing for the introduction of aryl, heteroaryl, or vinyl groups. This is a powerful method for extending the molecular framework.
-
Further Electrophilic Substitution: While the ring is already substituted, the remaining C4 position could potentially undergo further electrophilic substitution under harsh conditions, although regioselectivity might be an issue.
Reactions of the Ester Group:
The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (saponification). This carboxylic acid can then be coupled with amines to form amides, a common linkage in many pharmaceutical compounds.[9][10]
Precursor to Fused Ring Systems:
This molecule is an excellent precursor for the synthesis of thieno-fused heterocyclic systems. For example, derivatives of this compound can be used to construct thieno[3,2-b]pyrroles or thieno[3,2-b]thiophenes, which are scaffolds of interest in materials science and medicinal chemistry.[11][12][13][14]
Applications in Drug Discovery and Materials Science
The structural features of this compound make it a valuable intermediate in several research areas:
-
Pharmaceutical Development: As a highly functionalized building block, it serves as a starting point for synthesizing libraries of compounds for screening against various biological targets. Thiophene-based molecules are known to exhibit a wide range of activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.[2][9][15] The ability to easily modify the hydroxyl, ester, and chloro positions allows for systematic Structure-Activity Relationship (SAR) studies.
-
Agrochemicals: Similar to pharmaceuticals, the thiophene scaffold is present in many pesticides and herbicides.[6][15] This intermediate can be used to develop new crop protection agents.
-
Organic Materials: Fused thiophene systems, which can be synthesized from this molecule, are investigated for their use in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to their favorable electronic properties.[12]
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[3]
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, dark, and well-ventilated area, away from incompatible materials.[3]
References
-
Autech Industry Co.,Limited. Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. [Link]
-
PubChem. Methyl 5-chlorothiophene-2-carboxylate. [Link]
-
PubChem. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Synthesis of thieno[3,2‐b]pyrrole 3 ea directly from 2‐propionylthophene and acetylene gas. [Link]
-
ResearchGate. Improved modular synthesis of thieno[3,2- b]pyrroles and thieno[2,3- b]pyrroles | Request PDF. [Link]
-
ResearchGate. Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]
-
National Institutes of Health. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
PubChem. Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. [Link]
-
MDPI. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. [Link]
-
National Institutes of Health. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC. [Link]
-
National Institutes of Health. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]
-
MDPI. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. [Link]
-
PubMed. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Pivotal Role of Methyl 3-Aminothiophene-2-Carboxylate in Modern Pharmaceutical Synthesis. [Link]
-
Pharmaffiliates. CAS No : 2758907-87-6 | Product Name : Methyl 5-acetyl-3-methylthiophene-2-carboxylate. [Link]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 96232-69-8|this compound|BLD Pharm [bldpharm.com]
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. nbinno.com [nbinno.com]
- 7. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives [mdpi.com]
- 14. Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Spectroscopic Data of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Authored by a Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the spectroscopic properties of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a thiophene derivative of interest in pharmaceutical and materials science research.[1][2][3] Due to the limited availability of complete, published experimental spectra for this specific molecule, this guide synthesizes data from closely related analogs and established spectroscopic principles to present a predictive yet robust characterization. Furthermore, it offers detailed, field-proven protocols for the synthesis, purification, and spectroscopic analysis of the title compound, empowering researchers to generate and interpret their own data with confidence. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural and electronic properties of this compound.
Introduction and Chemical Structure
This compound (CAS No. 96232-69-8) is a substituted thiophene, a class of heterocyclic compounds known for their diverse biological activities and applications in materials science.[1][2] The unique arrangement of a chloro group, a hydroxyl group, and a methyl ester on the thiophene ring imparts specific electronic and chemical properties that are crucial for its potential applications.[3] Understanding its spectroscopic signature is fundamental for its identification, purity assessment, and the elucidation of its behavior in chemical reactions.
Chemical Structure:
Caption: Chemical structure of this compound.
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for this compound, based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the thiophene ring proton, the hydroxyl proton, and the methyl ester protons.
-
Thiophene Ring Proton (H4): This proton is anticipated to appear as a singlet in the aromatic region, likely between δ 7.0 and 7.5 ppm. The exact chemical shift will be influenced by the electron-withdrawing effects of the adjacent chloro and carboxylate groups.
-
Hydroxyl Proton (OH): The hydroxyl proton will likely appear as a broad singlet, with a chemical shift that is highly dependent on the solvent and concentration, typically in the range of δ 5.0-9.0 ppm. In deuterated chloroform (CDCl₃), it is often observed as a broad peak that can be exchanged with D₂O.
-
Methyl Ester Protons (OCH₃): These three protons will give rise to a sharp singlet, expected to be in the range of δ 3.8-4.0 ppm, a characteristic region for methyl esters.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The predicted chemical shifts are as follows:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is expected to be the most downfield signal, typically in the range of δ 160-170 ppm.
-
Thiophene Ring Carbons:
-
C2 and C5: The carbons directly attached to the sulfur atom and bearing the carboxylate and chloro groups, respectively, will have distinct chemical shifts. C2 is expected around δ 130-140 ppm, while C5, bearing the chlorine, will be in a similar region.
-
C3: The carbon attached to the hydroxyl group will be significantly shielded and is predicted to appear around δ 150-160 ppm.
-
C4: This carbon, bonded to a hydrogen, will likely be the most shielded of the ring carbons, with a predicted chemical shift in the range of δ 115-125 ppm.
-
-
Methyl Ester Carbon (OCH₃): The carbon of the methyl group will appear as a sharp signal in the upfield region, typically around δ 50-55 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands corresponding to the functional groups present in the molecule.
-
O-H Stretch: A broad and strong absorption band is expected in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H Stretch (aromatic): A weak to medium absorption band is anticipated around 3100 cm⁻¹.
-
C-H Stretch (aliphatic): A medium absorption band is expected around 2950-3000 cm⁻¹ for the methyl group.
-
C=O Stretch (ester): A strong, sharp absorption band is predicted in the range of 1700-1730 cm⁻¹.
-
C=C Stretch (aromatic): Medium intensity bands are expected in the 1500-1600 cm⁻¹ region.
-
C-O Stretch (ester): A strong band is expected in the 1200-1300 cm⁻¹ region.
-
C-S Stretch: A weak band may be observed in the 600-800 cm⁻¹ region.
-
C-Cl Stretch: A medium to strong band is expected in the 700-800 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular formula is C₆H₅ClO₃S, with a molecular weight of 192.62 g/mol . The mass spectrum should show a molecular ion peak at m/z 192. The presence of chlorine will result in a characteristic isotopic pattern, with a peak at M+2 (m/z 194) that is approximately one-third the intensity of the M⁺ peak.
-
Major Fragmentation Pathways:
-
Loss of the methoxy group (•OCH₃) from the ester to give a fragment at m/z 161.
-
Loss of the entire methoxycarbonyl group (•COOCH₃) to give a fragment at m/z 133.
-
Further fragmentation of the thiophene ring.
-
Summary of Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Signal | Interpretation |
| ¹H NMR | δ 7.0-7.5 (s, 1H) | Thiophene ring proton (H4) |
| δ 5.0-9.0 (br s, 1H) | Hydroxyl proton (OH) | |
| δ 3.8-4.0 (s, 3H) | Methyl ester protons (OCH₃) | |
| ¹³C NMR | δ 160-170 | Carbonyl carbon (C=O) |
| δ 150-160 | C3-OH | |
| δ 130-140 | C2-COOCH₃ | |
| δ 130-140 | C5-Cl | |
| δ 115-125 | C4-H | |
| δ 50-55 | OCH₃ | |
| IR (cm⁻¹) | 3200-3600 (broad, strong) | O-H stretch |
| 1700-1730 (strong, sharp) | C=O stretch (ester) | |
| 1200-1300 (strong) | C-O stretch (ester) | |
| 700-800 (medium-strong) | C-Cl stretch | |
| Mass Spec (m/z) | 192 (M⁺), 194 (M⁺+2) | Molecular ion with Cl isotope pattern |
| 161 | [M - OCH₃]⁺ | |
| 133 | [M - COOCH₃]⁺ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
-
¹H NMR Acquisition:
-
Place the NMR tube in the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire the spectrum using a standard pulse sequence (e.g., zg30).
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the peaks and reference the spectrum to the TMS signal.
-
-
¹³C NMR Acquisition:
-
Use the same sample as for ¹H NMR.
-
Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-200 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more).
-
Process the data similarly to the ¹H NMR spectrum.
-
Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
-
Sample Preparation (Electron Ionization - EI):
-
Dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane).
-
Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).
-
-
Data Acquisition:
-
Set the ionization energy (typically 70 eV for EI).
-
Scan a mass range that includes the expected molecular ion (e.g., m/z 50-300).
-
The instrument will detect the mass-to-charge ratio of the ions produced.
-
Synthesis and Purification Workflow
A plausible synthetic route for this compound can be adapted from established methods for thiophene synthesis, such as the Fiesselmann-type synthesis.[4]
Proposed Synthetic Route
A potential synthesis involves the reaction of a methyl 3-mercapto-3-substituted-acrylate with a chlorinated electrophile. A more direct approach could be the chlorination of a pre-formed methyl 3-hydroxythiophene-2-carboxylate.
Caption: Proposed workflow for the synthesis and characterization of this compound.
General Purification Protocol
-
Column Chromatography:
-
The crude product is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane).
-
The solution is loaded onto a silica gel column.
-
The column is eluted with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes).
-
Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.
-
The fractions containing the pure product are combined and the solvent is removed under reduced pressure.
-
References
-
ResearchGate. (2019). Synthesis and Characterization of the Novel Thiophene Derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). Retrieved from [Link]
-
Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl) ethynyl]thiophene with molecular docking insights. (2025). PMC. Retrieved from [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (n.d.). Retrieved from [Link]
-
Semantic Scholar. (n.d.). Spectroscopic Study of Thiophene-Pyrrole-Containing S,N-Heteroheptacenes Compared to Acenes and Phenacenes. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. Retrieved from [Link]
-
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (2025). Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]
Sources
An In-depth Technical Guide to Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its precise chemical identity, explore its synthesis and reactivity, and discuss its current and potential applications as a valuable building block in the development of novel therapeutic agents.
Nomenclature and Structural Elucidation
The precise chemical identification of a molecule is paramount for scientific discourse and reproducibility. The compound , commonly referred to as this compound, requires a nuanced approach to its IUPAC nomenclature due to the presence of a hydroxyl group at the 3-position of the thiophene ring. This substitution leads to the possibility of keto-enol tautomerism, a phenomenon where the molecule exists as an equilibrium mixture of two forms: the enol (3-hydroxythiophene) and the keto (thiophen-3(2H)-one) tautomer.
While the name "this compound" clearly describes the enol form, a more comprehensive IUPAC name should acknowledge this tautomeric character. Depending on the specific context and the predominant form under certain conditions, an alternative name could be Methyl 5-chloro-3-oxotetrahydrothiophene-2-carboxylate . For the purpose of this guide, and reflecting common usage, we will primarily use the hydroxy-thiophene nomenclature.
Chemical Structure:
The molecular structure consists of a central five-membered thiophene ring. A chlorine atom is substituted at the 5-position, a hydroxyl group at the 3-position, and a methyl carboxylate group at the 2-position.
Figure 1: Chemical structure of this compound.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 96232-69-8 | [1] |
| Molecular Formula | C₆H₅ClO₃S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Solubility | Soluble in common organic solvents | - |
| Storage | Keep in a dark place, sealed in dry, 2-8°C | [1] |
Synthesis and Reaction Chemistry
The synthesis of this compound can be approached through a multi-step process, leveraging established methodologies for the construction of substituted thiophene rings. A plausible synthetic route involves the initial formation of the 3-hydroxythiophene-2-carboxylate core, followed by chlorination at the 5-position.
Proposed Synthetic Pathway:
A well-documented method for the synthesis of the parent compound, Methyl 3-hydroxythiophene-2-carboxylate, is the reaction of methyl thioglycolate with methyl 2-chloroacrylate in the presence of a base like sodium methoxide.[2] This is a variation of the Fiesselmann thiophene synthesis.
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol (Hypothetical):
-
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate. To a solution of sodium methoxide in methanol, methyl thioglycolate is added at 0°C. Methyl 2-chloroacrylate is then added dropwise, and the reaction mixture is stirred at room temperature overnight. The reaction is quenched with an acidic solution, and the product is extracted with an organic solvent. The solvent is then removed under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate.[2]
-
Step 2: Chlorination. The obtained Methyl 3-hydroxythiophene-2-carboxylate is dissolved in a suitable solvent, such as dichloromethane or acetic acid. A chlorinating agent, for example, N-chlorosuccinimide (NCS), is added portion-wise at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the desired product, this compound.
Reactivity:
The chemical reactivity of this compound is governed by its functional groups:
-
3-Hydroxy Group: This group can undergo O-alkylation and O-acylation. Its acidic proton can be removed by a base, forming a nucleophilic oxygen.
-
Thiophene Ring: The electron-rich thiophene ring is susceptible to further electrophilic substitution, although the existing substituents will direct the position of the incoming electrophile.
-
Methyl Ester: The ester group can be hydrolyzed to the corresponding carboxylic acid or can be converted to other derivatives such as amides.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted):
-
Thiophene Proton: A singlet is expected for the proton at the 4-position of the thiophene ring.
-
Methyl Protons: A singlet corresponding to the three protons of the methyl ester group.
-
Hydroxyl Proton: A broad singlet for the hydroxyl proton, the chemical shift of which would be concentration and solvent-dependent.
¹³C NMR Spectroscopy (Predicted):
-
Carbonyl Carbon: A signal in the downfield region (around 160-170 ppm) for the ester carbonyl carbon.
-
Thiophene Carbons: Four distinct signals for the carbons of the thiophene ring, with their chemical shifts influenced by the attached substituents.
-
Methyl Carbon: A signal in the upfield region for the methyl carbon of the ester group.
Infrared (IR) Spectroscopy (Predicted):
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl group.
-
C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the ester carbonyl group.
-
C=C Stretch: Absorptions in the 1500-1600 cm⁻¹ region due to the aromatic thiophene ring.
-
C-O Stretch: Bands in the 1000-1300 cm⁻¹ region for the C-O bonds of the ester and hydroxyl groups.
Mass Spectrometry (MS):
The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (192.62 g/mol ). The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio) and one sulfur atom.
Applications in Drug Discovery and Organic Synthesis
Thiophene derivatives are a cornerstone in medicinal chemistry, with numerous approved drugs containing this heterocyclic scaffold.[3] this compound serves as a versatile building block for the synthesis of more complex molecules with potential biological activity.
Role as a Pharmaceutical Intermediate:
The presence of multiple functional groups allows for a variety of chemical transformations, making it a valuable starting material for the synthesis of libraries of compounds for high-throughput screening. The chloro, hydroxy, and ester moieties can be independently or sequentially modified to explore the structure-activity relationships (SAR) of a new class of potential drug candidates. Thiophene-containing compounds have been investigated for a wide range of therapeutic areas, including as anti-inflammatory and anti-cancer agents.[3]
Figure 3: Logical relationships of this compound in drug discovery.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound. Although specific toxicity data is not available, it should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
Conclusion
This compound is a valuable and versatile heterocyclic compound with significant potential in organic synthesis and drug discovery. Its unique combination of functional groups on a thiophene core makes it an attractive starting material for the development of novel molecules with a wide range of potential therapeutic applications. Further research into its synthesis, reactivity, and biological activity is warranted to fully explore its potential.
References
-
Royal Society of Chemistry. Supporting Information. (n.d.). Retrieved from [Link]
-
Royal Society of Chemistry. Supporting Information. (n.d.). Retrieved from [Link]
-
Pharmaffiliates. Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (n.d.). Retrieved from [Link]
-
PubChem. Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. (n.d.). Retrieved from [Link]
Sources
An In-depth Technical Guide to the Physical Properties of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-69-8) is a substituted thiophene derivative of significant interest in medicinal chemistry and materials science. As a functionalized heterocyclic building block, its physical properties are critical determinants of its reactivity, solubility, and suitability for various synthetic applications, including drug discovery and the development of novel organic materials. This technical guide provides a comprehensive overview of the known attributes of this compound and outlines robust, field-proven experimental protocols for the determination of its key physical properties. In the absence of extensive published data for this specific molecule, this document leverages established analytical principles and comparative data from structurally related analogs to provide expert-guided predictions and methodologies. This approach ensures a self-validating framework for researchers to generate reliable data and integrate this compound into their development pipelines effectively.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to confirm its identity and structural arrangement. The logical workflow for establishing the identity of a compound like this compound is to correlate its known identifiers with its molecular structure.
Caption: Correlation of identifiers for this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| CAS Number | 96232-69-8 | BLD Pharm[1] |
| Molecular Formula | C₆H₅ClO₃S | BLD Pharm[1] |
| Molecular Weight | 192.62 g/mol | BLD Pharm[1] |
| Common Synonyms | Methyl 5-chloro-3-hydroxy-2-thiophenecarboxylate | N/A |
The structure features a thiophene ring, a five-membered aromatic heterocycle containing sulfur. The ring is substituted at key positions:
-
A chloro group at the 5-position, which is expected to influence the molecule's electronic properties and reactivity.
-
A hydroxy group at the 3-position, capable of acting as a hydrogen bond donor and acceptor, significantly impacting solubility and melting point.
-
A methyl carboxylate (ester) group at the 2-position, which provides a site for further chemical modification and influences polarity.
Predicted and Experimental Physical State
While specific experimental data for the appearance of this compound is not widely published, we can make an educated prediction based on analogous compounds. The non-chlorinated parent compound, Methyl 3-hydroxythiophene-2-carboxylate (CAS 5118-06-9), is described as a white to pale yellow or brown crystalline powder or solid.[2] The introduction of a chloro group is unlikely to drastically alter the chromophore, thus a similar appearance is anticipated.
Table 2: Physical State and Appearance
| Property | Predicted Value | Basis of Prediction / Recommended Storage |
| Appearance | White to light-yellow or brown solid/crystalline powder | Comparison with Methyl 3-hydroxythiophene-2-carboxylate. |
| Storage | Keep in a dark place, sealed in dry conditions, at 2-8°C | Supplier recommendation, protects from light and moisture.[1] |
Thermal Properties: Melting and Boiling Point
Thermal properties are critical for determining the purity of a sample and for defining safe handling and reaction conditions. A sharp melting point range typically indicates high purity, whereas a broad range suggests the presence of impurities.
Melting Point Determination
No experimentally determined melting point for this compound is currently available in public literature. However, the melting point of the parent compound, Methyl 3-hydroxythiophene-2-carboxylate, is reported to be in the range of 38-43°C.[2] The addition of a chlorine atom and the potential for varied intermolecular interactions (including hydrogen bonding from the hydroxyl group) suggest that the target compound will also be a solid at room temperature with a distinct melting point.
This protocol is a standard and reliable method for determining the melting point of a crystalline organic solid.[3][4][5]
Causality: The principle relies on uniform and slow heating of a finely powdered sample. This ensures that the temperature recorded by the thermometer accurately reflects the temperature of the sample as it transitions from solid to liquid.[5] Rapid heating can cause a lag between the thermometer reading and the actual sample temperature, leading to inaccurate results.[3]
-
Sample Preparation: Ensure the sample is completely dry and finely powdered. Crush a small amount of the compound using a mortar and pestle if necessary.
-
Capillary Loading: Take a capillary tube sealed at one end. Push the open end into the powdered sample until a small amount (1-2 mm in height) of the compound is packed into the bottom.
-
Apparatus Setup: Attach the capillary tube to a thermometer, ensuring the sample is aligned with the thermometer bulb. Insert the assembly into a melting point apparatus (e.g., a Thiele tube with mineral oil or an automated Mel-Temp device).
-
Heating: Heat the apparatus. For an unknown sample, perform a rapid initial heating to find an approximate melting range.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat again, but slow the rate of heating to 1-2°C per minute as you approach the approximate melting point.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last crystal melts (T2). The melting point is reported as the range T1-T2.
Boiling Point Determination
A boiling point for this compound has not been reported.[1] Given its predicted solid state and the presence of polar functional groups, it is expected to have a relatively high boiling point and may be susceptible to decomposition at atmospheric pressure. Therefore, determination under reduced pressure (vacuum distillation) is the recommended approach.
This method is ideal for determining the boiling point of small quantities of a substance and is adaptable for vacuum conditions.[6][7][8][9]
Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure.[7] By inverting a small capillary tube within the sample, we create a trap for the compound's vapor. As the sample is heated, the vapor pressure inside the capillary increases. When it exceeds the external pressure, a steady stream of bubbles emerges. Upon cooling, the point at which the external pressure overcomes the internal vapor pressure and liquid is drawn back into the capillary corresponds precisely to the boiling point at that external pressure.[8]
-
Sample Preparation: Place a small amount (0.2-0.5 mL) of the compound into a small test tube (fusion tube).
-
Capillary Insertion: Take a capillary tube sealed at one end and place it into the test tube with the open end down.
-
Apparatus Setup: Attach the test tube to a thermometer. Place the assembly in a heating bath (e.g., Thiele tube) or a suitable heating block. If performing under vacuum, connect the apparatus to a vacuum line and a manometer.
-
Heating: Begin heating the sample. A stream of bubbles will emerge from the inverted capillary as trapped air and then the compound's vapor escapes.
-
Observation: Continue heating until a rapid and continuous stream of bubbles is observed.
-
Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.
-
Data Recording: Carefully observe the sample. The temperature at which the bubbling stops and the liquid is drawn into the capillary tube is the boiling point. Record this temperature and the corresponding pressure from the manometer.
Solubility Profile
Solubility is a critical parameter in drug development, influencing bioavailability, formulation, and in-vitro assay design.[10][11][12] The structure of this compound, with its polar hydroxyl and ester groups, suggests some solubility in polar organic solvents. The thiophene ring provides lipophilic character.
Table 3: Predicted Solubility and Experimental Protocol
| Solvent Class | Predicted Solubility | Rationale / Experimental Protocol |
| Non-Polar (e.g., Hexane) | Low | The polar functional groups will limit solubility in non-polar media. |
| Polar Aprotic (e.g., DMSO, DMF, Acetone) | High | These solvents can accept hydrogen bonds and have polarities that should effectively solvate the molecule. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | Capable of hydrogen bonding with both the hydroxyl and ester groups. |
| Aqueous (e.g., Water, Buffers) | Low to Very Low | While capable of hydrogen bonding, the overall molecule likely possesses too much non-polar character for significant aqueous solubility. |
The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility, providing a reliable measure of a compound's intrinsic solubility in a given medium.[10][13]
Causality: This method ensures that the solvent is fully saturated with the compound by allowing sufficient time for equilibrium to be reached between the dissolved and solid states. Adding an excess of the solid confirms that saturation is achieved. Subsequent analysis of the clear supernatant provides the concentration of the dissolved compound, which is the solubility.
Caption: Workflow for the Shake-Flask Solubility Determination Method.
-
Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Place the vial in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the sample to pellet the solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant. It is critical not to disturb the solid material. Filtration through a 0.22 µm filter may be used, but validation is required to ensure the compound does not adsorb to the filter material.
-
Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the original concentration in the supernatant to determine the solubility in units such as mg/mL or mol/L.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy would provide definitive structural information.
-
¹H NMR: The spectrum is expected to show a singlet for the single proton on the thiophene ring (at the 4-position). The chemical shift will be influenced by the adjacent chloro and hydroxy groups. A sharp singlet for the methyl ester protons (-OCH₃) would appear in the upfield region (typically 3.8-4.0 ppm). A broad singlet for the hydroxyl proton (-OH) would also be present, with its chemical shift being highly dependent on solvent and concentration. The ¹H NMR spectrum for the related Methyl 3-hydroxythiophene-2-carboxylate shows thiophene protons at ~7.37 and ~6.74 ppm, an OH proton at ~9.56 ppm, and the methyl ester protons at ~3.89 ppm.[14]
-
¹³C NMR: The spectrum would show six distinct carbon signals corresponding to the five carbons of the substituted thiophene ring and the one carbon of the methyl group. The chemical shifts would be characteristic of their electronic environment.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule.[15][16][17]
Table 4: Predicted FT-IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Mode |
| O-H (hydroxyl) | 3200-3600 (broad) | Stretching |
| C-H (aromatic) | ~3100 | Stretching |
| C=O (ester) | 1680-1720 | Stretching |
| C=C (aromatic ring) | 1400-1600 | Stretching |
| C-O (ester) | 1100-1300 | Stretching |
| C-Cl | 600-800 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.[18][19][20][21]
-
Molecular Ion (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak corresponding to the molecular weight (192.62 g/mol ). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) in an approximate 3:1 ratio.
-
Key Fragmentation: Common fragmentation pathways for thiophene-2-carboxylates include the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).[19] The presence of the hydroxyl group may also lead to the loss of water (H₂O) through ortho-effects.[19]
Conclusion
This compound is a valuable heterocyclic compound with significant potential. While comprehensive experimental data on its physical properties remains to be fully documented in the public domain, this guide establishes a scientifically rigorous framework for its characterization. By employing the standardized, field-proven protocols detailed herein for determining melting point, boiling point, solubility, and spectroscopic characteristics, researchers can generate the high-quality, reliable data necessary for its effective application in drug discovery and chemical synthesis. The predictive analyses, based on established chemical principles and data from analogous structures, provide a strong foundation for these experimental investigations.
References
- Fisichella, S., Occhipinti, S., Consiglio, O., Spinelli, D., & Noto, R. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
- University of Calgary. (n.d.).
- Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
- Journal of the Chemical Society B: Physical Organic. (n.d.). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens.
- University of Babylon. (2021). experiment (1)
- BLD Pharm. (n.d.).
- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Solubility of Pharmaceuticals. InTech.
- ResearchGate. (n.d.). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II.
- Osaka Prefecture University. (n.d.).
- Clarion University. (n.d.). Determination of Melting Point. Science in Motion.
- Bansal, D. (2013).
- World Journal of Advanced Research and Reviews. (2025).
- Lund University. (n.d.).
- Slideshare. (n.d.). solubility experimental methods.pptx.
- American Pharmaceutical Review. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
- Mettler Toledo. (n.d.).
- IOSR Journal of Applied Physics. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method.
- ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide, (c) (E)-N'-(thiophen-2-ylmethylene)-isonicotinohydrazide.
- ResearchGate. (n.d.). FTIR spectra of (a) thiophene‐3‐acetic acid monomer (T3AA) and polymer (PT3AA) (b) thiophene‐3‐malonic acid monomer (T3MA) and polymer (PT3AA).
- Journal of the Chemical Society B: Physical Organic. (n.d.). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones.
- GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds.
- Vijay Nazare. (n.d.).
- Al-Mustaqbal University College. (n.d.).
- Chemistry LibreTexts. (2022). 6.
- BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment.
- The Royal Society of Chemistry. (n.d.).
- Guidechem. (n.d.).
- ChemicalBook. (n.d.).
- ChemicalBook. (n.d.).
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)
Sources
- 1. byjus.com [byjus.com]
- 2. guidechem.com [guidechem.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. pennwest.edu [pennwest.edu]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 7. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. byjus.com [byjus.com]
- 10. scispace.com [scispace.com]
- 11. pharmatutor.org [pharmatutor.org]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]
- 15. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 16. journalwjarr.com [journalwjarr.com]
- 17. iosrjournals.org [iosrjournals.org]
- 18. tandfonline.com [tandfonline.com]
- 19. tandfonline.com [tandfonline.com]
- 20. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 21. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
"reactivity of the thiophene ring in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate"
An In-depth Technical Guide to the Reactivity of the Thiophene Ring in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Abstract
This compound is a highly functionalized heterocyclic compound that serves as a versatile building block in medicinal and materials chemistry. The reactivity of its thiophene core is intricately modulated by the interplay of three distinct substituents: an electron-donating hydroxyl group, an electron-withdrawing methoxycarbonyl group, and a halogen chloro group. This guide provides a comprehensive analysis of the molecule's electronic structure and its implications for key chemical transformations. We will explore the regioselectivity of electrophilic aromatic substitution, the potential for nucleophilic aromatic substitution, and the reactivity of the appended functional groups. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this scaffold in synthetic applications.
Introduction: The Thiophene Scaffold in Modern Chemistry
The thiophene ring is a privileged pharmacophore in medicinal chemistry, found in numerous FDA-approved drugs.[1] Thiophene and its derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3] Their utility stems from the thiophene ring's ability to act as a bioisosteric replacement for the phenyl group, often improving pharmacokinetic profiles.[4] Highly substituted thiophenes, such as the title compound, are particularly valuable as they provide multiple points for synthetic diversification.[4][5] Understanding the reactivity of each position on such a scaffold is paramount for its effective use in the rational design of novel chemical entities.
Electronic Landscape of the Substituted Thiophene Ring
The reactivity of the thiophene ring in this compound is not uniform. It is dictated by the cumulative electronic effects (both inductive and resonance) of the substituents at positions 2, 3, and 5.
-
3-Hydroxy Group (-OH): This group is a strong activator. It exerts a powerful electron-donating effect through resonance (+M) by delocalizing a lone pair of electrons into the π-system of the ring. This increases the electron density, particularly at the ortho (C2, C4) and para (C5) positions, making the ring more susceptible to electrophilic attack. This is countered by a weaker electron-withdrawing inductive effect (-I).
-
2-Methoxycarbonyl Group (-COOCH₃): This is a moderately deactivating group. It withdraws electron density from the ring through both a negative resonance effect (-M) and a negative inductive effect (-I). This deactivation makes electrophilic substitution more difficult.
-
5-Chloro Group (-Cl): Halogens are a classic example of opposing effects. The chloro group is deactivating overall due to its strong electron-withdrawing inductive effect (-I). However, through its weaker electron-donating resonance effect (+M), it directs incoming electrophiles to the ortho (C4) and para positions.
The synergy of these groups creates a unique electronic environment. The powerful activating effect of the hydroxyl group at C3 is tempered by the deactivating groups at C2 and C5. The only unsubstituted position, C4, becomes the focal point for electrophilic attack, being ortho to the strongly activating -OH group and meta to the deactivating -COOCH₃ group.
Caption: Electronic influence of substituents on the C4 position.
Tautomerism: The Keto-Enol Equilibrium
A critical aspect of 3-hydroxythiophenes is their existence in a tautomeric equilibrium with the corresponding keto form, 2,3-dihydrothiophen-3-one. For the title compound, this equilibrium involves the 3-hydroxythiophene (enol form) and its thiotetronic acid-like keto tautomer. The position of this equilibrium is highly dependent on the solvent and other substituents. This duality in structure provides alternative reaction pathways, particularly for reactions involving the hydroxyl group.[6][7]
Caption: Keto-enol tautomerism of the 3-hydroxythiophene core.
Reactivity Profile: Key Transformations
Electrophilic Aromatic Substitution (SEAr)
Thiophene rings are generally more reactive towards electrophiles than benzene.[1] For this compound, electrophilic attack is overwhelmingly directed to the C4 position.
-
Regioselectivity: The C4 position is activated by the ortho -OH group and the para -Cl group (via resonance). While the -COOCH₃ group is deactivating, its meta-directing influence also points to C4. This convergence of directing effects makes the C4 position the exclusive site for substitution.
-
Reactivity: The overall rate of reaction is a balance between the strong activation by the -OH group and deactivation by the -COOCH₃ and -Cl groups. While more reactive than a thiophene bearing only deactivating groups, it will be less reactive than 3-hydroxythiophene itself. Reactions may require forcing conditions compared to highly activated systems.[8]
Mechanism of SEAr at C4: The reaction proceeds via the standard mechanism involving the formation of a resonance-stabilized cationic intermediate (sigma complex), followed by deprotonation to restore aromaticity.[9][10]
Caption: Workflow for Electrophilic Aromatic Substitution (SEAr).
Representative Protocol: Bromination at C4 This protocol is a representative method based on general procedures for the halogenation of substituted thiophenes and should be optimized for the specific substrate.
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane) in a round-bottom flask protected from light.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by pouring the mixture into an aqueous solution of sodium thiosulfate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x).
-
Work-up: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to yield Methyl 4-bromo-5-chloro-3-hydroxythiophene-2-carboxylate.
Nucleophilic Aromatic Substitution (SNAr)
The C5-Cl bond presents a potential site for nucleophilic aromatic substitution (SNAr).[11] Such reactions on thiophene rings are feasible, particularly when the ring is activated by electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex.[12][13]
-
Reactivity: The -COOCH₃ group at C2 is crucial for activating the ring towards nucleophilic attack at C5. It helps to delocalize the negative charge developed in the intermediate. The sulfur atom also participates in stabilizing this charge.
-
Reaction Conditions: SNAr reactions typically require a strong nucleophile (e.g., alkoxides, amines) and may need elevated temperatures to proceed. Polar aprotic solvents like DMSO or DMF are commonly used.[14]
Representative Protocol: Methoxylation at C5 This protocol is adapted from general SNAr procedures on activated chloro-aromatic systems.[12]
-
Setup: To a solution of this compound (1.0 eq) in anhydrous DMSO, add sodium methoxide (1.5 eq).
-
Heating: Heat the reaction mixture to 80-100 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cooling & Quenching: Cool the mixture to room temperature and carefully quench by pouring it into ice-cold water.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Work-up: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude residue via column chromatography to isolate Methyl 3-hydroxy-5-methoxythiophene-2-carboxylate.
Reactions at the Substituents
The functional groups themselves are sites of reactivity.
-
O-Alkylation/Acylation: The 3-hydroxy group can be readily alkylated or acylated using standard procedures (e.g., Williamson ether synthesis with an alkyl halide and a base, or reaction with an acyl chloride). Such reactions are useful for installing different functionalities or as a protecting group strategy.[6][7]
-
Ester Hydrolysis: The methyl ester at C2 can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions (e.g., using LiOH or NaOH in a water/methanol mixture). This provides a handle for further modifications, such as amide bond formation.
Synthesis
The synthesis of this compound typically starts from more fundamental building blocks. One common approach is based on the principles of the Fiesselmann thiophene synthesis.[15][16] An alternative route involves the modification of a pre-formed 3-hydroxythiophene-2-carboxylate scaffold.
Synthetic Route via Chlorination: A plausible laboratory synthesis involves the direct chlorination of Methyl 3-hydroxythiophene-2-carboxylate.
Caption: General workflow for the synthesis of the title compound.
Conclusion
This compound is a molecule with a rich and tunable reactivity profile. The substituents collectively direct electrophilic attack to the C4 position, activate the C5 position for potential nucleophilic substitution, and provide handles for direct functionalization. A thorough understanding of its electronic properties and tautomeric nature is essential for any scientist aiming to incorporate this versatile scaffold into synthetic programs for drug discovery or materials science. The protocols and mechanistic insights provided herein serve as a foundational guide for the strategic manipulation of this valuable chemical entity.
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.).
- Therapeutic importance of synthetic thiophene. (n.d.). PubMed Central.
- APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. (n.d.). Semantic Scholar.
- (PDF) Applications substituted 2-aminothiophenes in drug design. (2025, August 6).
- Electrophilic Substitution on the Thiophene Ring: A Technical Guide. (n.d.). Benchchem.
- Electrophilic Substitution of Thiophene and its Derivatives. (n.d.).
- The Significance of Thiophene in Medicine: A Systematic Review of the Literature. (n.d.). Cognizance Journal of Multidisciplinary Studies.
- Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing).
- Electrophilic substitution reactions of thiophene and thieno[2,3- b ]thiophene heterocycles: a DFT study | Request PDF. (n.d.).
- Fiesselmann-type synthesis of... | Download Scientific Diagram. (n.d.).
- Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (n.d.). RSC Publishing.
- Methyl 3-hydroxythiophene-2-carboxyl
- Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. (2025, December 22).
- Nucleophilic Substitution Reactions | Organic Chemistry. (2025, March 21). YouTube.
- Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. (2025, July 14).
- 9.2: Common nucleophilic substitution reactions. (2020, July 1). Chemistry LibreTexts.
- (L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine ... (2020, September 22). YouTube.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cognizancejournal.com [cognizancejournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Electrophilic substitution on the thiophen ring. Part II. Halogenation of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: Starting Materials and Core Methodologies
Introduction
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a pivotal heterocyclic building block in modern medicinal chemistry and materials science. Its highly functionalized thiophene core serves as a versatile scaffold for the development of novel therapeutic agents, including kinase inhibitors, anti-inflammatory drugs, and potential anticancer treatments.[1] The specific arrangement of its chloro, hydroxyl, and carboxylate groups offers multiple points for synthetic modification, enabling the construction of complex molecular architectures and the fine-tuning of pharmacological properties.
This technical guide provides an in-depth analysis of the primary synthetic routes to this target molecule, with a strong emphasis on the selection of starting materials and the underlying mechanistic principles. Designed for researchers, chemists, and drug development professionals, this document elucidates the most efficient and logical pathways for synthesis, grounded in established chemical literature.
Primary Synthetic Strategy: The Fiesselmann Thiophene Synthesis
The most direct and widely applicable method for constructing the 3-hydroxythiophene-2-carboxylate core is the Fiesselmann thiophene synthesis .[2] This powerful reaction involves the base-catalyzed condensation of a thioglycolic acid derivative with a molecule containing a reactive triple bond (like an α,β-acetylenic ester) or a suitable three-carbon equivalent.[3][4] The elegance of this approach lies in its convergent nature, building the complex thiophene ring with the desired substitution pattern in a single cyclization sequence.
The core transformation relies on two key starting material fragments that will assemble to form the final product.
Table 1: Key Starting Materials for Fiesselmann Synthesis
| Compound | Structure | Molecular Weight | Role in Reaction |
| Methyl Thioglycolate | HSCH₂COOCH₃ | 106.14 g/mol | Provides S, C2, C3, and the 2-carboxylate group. |
| Methyl 2-chloroacrylate | CH₂=C(Cl)COOCH₃ | 120.54 g/mol | Provides C4, C5, and the 5-chloro substituent. |
| Sodium Methoxide | NaOCH₃ | 54.02 g/mol | Base catalyst for deprotonation and cyclization. |
The causality behind this selection is clear: Methyl thioglycolate provides the sulfur atom and the C2-C3 backbone, including the required methyl ester at the C2 position. Methyl 2-chloroacrylate serves as the three-carbon electrophile. The chlorine atom at the 2-position of the acrylate is crucial, as it becomes the chloro-substituent at the 5-position of the final thiophene ring.
Reaction Mechanism and Rationale
The Fiesselmann synthesis proceeds through a logical sequence of base-catalyzed additions and a final intramolecular condensation. Understanding this mechanism is critical for optimizing reaction conditions and troubleshooting potential issues.
-
Deprotonation: The reaction is initiated by the deprotonation of the highly acidic thiol proton of methyl thioglycolate by a strong base, typically sodium methoxide, to generate a reactive thiolate nucleophile.
-
Michael Addition: The thiolate anion attacks the β-carbon of methyl 2-chloroacrylate in a conjugate (Michael) addition. This is the first key bond-forming step, creating the S-C4 bond of the future thiophene ring.
-
Intramolecular Cyclization (Dieckmann-type Condensation): The resulting enolate intermediate undergoes an intramolecular cyclization. The carbanion attacks the carbonyl carbon of the thioglycolate ester moiety, forming a five-membered ring intermediate. This step forges the C3-C2 bond.
-
Aromatization: The cyclic intermediate then eliminates the methoxide ion and subsequently loses the chloride ion to achieve aromaticity, yielding the stable 3-hydroxythiophene product. The "3-hydroxy" form is the more stable tautomer compared to the keto form (thiophene-3-one).
Diagram 1: Fiesselmann Synthesis Workflow
Caption: High-level workflow for the synthesis of the target compound.
Diagram 2: Detailed Reaction Mechanism
Caption: Mechanistic pathway of the Fiesselmann thiophene synthesis.
Experimental Protocol: A Validated Approach
The following protocol is a representative procedure derived from established methodologies for this class of reaction.[5]
Reagents:
-
Sodium metal (or commercial Sodium Methoxide solution)
-
Anhydrous Methanol
-
Methyl thioglycolate (1.0 eq)
-
Methyl 2-chloroacrylate (1.0 eq)
-
4 M Hydrochloric Acid
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Rotary evaporator
-
Separatory funnel
Step-by-Step Procedure:
-
Preparation of Sodium Methoxide Solution: To a three-neck flask under an inert atmosphere, add anhydrous methanol. Cool the flask in an ice bath. Carefully add sodium metal in small portions, allowing it to react completely before adding the next portion. (Alternatively, use a commercially available solution of sodium methoxide in methanol).
-
Thiolate Formation: Once the sodium methoxide solution is prepared and cooled to 0°C, add methyl thioglycolate dropwise via a syringe or dropping funnel. Stir the resulting mixture at 0°C for 15-20 minutes.
-
Addition of Acrylate: Slowly add methyl 2-chloroacrylate dropwise to the reaction mixture, ensuring the internal temperature does not rise significantly above 5-10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture back to 0°C in an ice bath. Carefully quench the reaction by slowly adding 4 M aqueous hydrochloric acid until the pH is acidic (~pH 3-4).
-
Extraction: Transfer the mixture to a separatory funnel and add water and ethyl acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic phase over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product, often a brown oil or solid, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel.
Alternative Synthetic Considerations
While the Fiesselmann synthesis is the most direct route, other classical thiophene syntheses are worth noting for context, though they are less suitable for this specific target.
-
Gewald Aminothiophene Synthesis: This is a powerful one-pot reaction to produce 2-aminothiophenes from a ketone or aldehyde, an α-cyanoester, and elemental sulfur.[6][7] It is the method of choice for 2-amino substituted thiophenes but is not directly applicable for synthesizing the 3-hydroxy analogue without significant functional group interconversion post-synthesis.[8][9]
-
Paal-Knorr Thiophene Synthesis: This method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[3] It is an excellent method for alkyl- or aryl-substituted thiophenes but is not well-suited for preparing the highly functionalized pattern of the target molecule.
The superiority of the Fiesselmann approach for this target is its inherent efficiency in installing the required hydroxyl and carboxylate functionalities directly onto the thiophene core during the ring-forming step.
Conclusion
The synthesis of this compound is most effectively achieved via the Fiesselmann thiophene synthesis. This strategy offers a convergent and regioselective pathway, utilizing commercially available starting materials like methyl thioglycolate and methyl 2-chloroacrylate. A thorough understanding of the base-catalyzed Michael addition and intramolecular condensation mechanism is crucial for optimizing the reaction and achieving high yields. This technical guide provides the foundational knowledge and a practical, validated protocol for researchers to successfully synthesize this valuable chemical intermediate for applications in drug discovery and beyond.
References
- Gewald reaction - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFR1sBSlNbkvea3YeuAsR0BhziQvDKMaME-axv14O32Z89zacbVLlSsKBiADmjUUpqv8mGPDscjGeTJDYg0tsLA69OMy0S8peE-UO-LE5eB9w4PzHEoitUaylZIYtNhWVuZgZaeX_CM]
- Synthesis, properties and biological activity of thiophene: A review - Der Pharma Chemica. Scholars Research Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfbQTcBBNKK8fqELP0e29Y25N-ePvAP4j1M08_l0CzfzLo6Ti5BAnijJQPes_Wq8nRLtZNr7EhC96P6n7Rg82iVVG3_I3aEhUIiGJE4gAPDg_mly-jHR3HA_pLYZWJOFdv8OHZResU0gfnwxIV6CL_KREx_lc_6rmr-OTk8fC6NYIoatH7Ws4pPdxkzBq9ABiRYJIJKXlGA8Nv5CJLxX1NP246yZSjxD2TIWcQRRBlOw==]
- Fiesselmann thiophene synthesis - Wikipedia. Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeWb78m3Hd6MH4lnPKir9P1oN9QnL-9ebqrH1Q_yagPAMBJCqw6GkcUmEp7x1MzbS8P5BqxeSHw6nn6HssWaXVTsYJQ2Q4MxMfELhMgN3KpUzTPedp2QubdkWLKCVFAYbglNG4jYwQeyIRQLkmjF2JnoI-h_LJhQ==]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes - Semantic Scholar. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFc-Zt5cwEuVgb9aE9tX6dDbYan0ozs4YN3NOL5bs-_E2WJlf_14fDJ-xbWXPlEai-9Zsg5RIQEai186J57-Qahx2BZUDAwuDKeURYrKLgwx5qdoE29oZB_iQuK_84Z8Po8za2nqz9WnUUD5w8wMehE4_FqIuHp1VunQHChGw1hFoR0u3l6yn66]
- Synthesis of 2-alkyl/aryl thiophene-3-one derivatives 118 using... - ResearchGate. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_2TR4qnVDjzuorBYmUKbwwejp-E2O-HmLqzGeq1osVszTDRNhcYnTx1Zsuw6yc7QqantbnoGlDsqWeUM2KqOiRvGX8na92KAPEeN88sdvZnGBLvaPH41ZZwFYXcCUQrXQulLGYM5Z4AH-_CFDKSQvsZ-EnTqxsqX14YCjHQeDYMwUXGEcCDw74V4utGd4HS9mxAIvDX0KUHjCTRCDQ8ZPAGr_pvqmjYp7waR9AvW__XKEemY3X9A7BhKNvw==]
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGovP_GhufQBd716_3PJk2lJFGhW3s2rS2nzu9RIYKVN0tLo3l5MMiTojqC3cp1vuqJ4FfyjlxeJrziP-iONkENefcPy9_lP_GDxBQD1pxKXbZ0paoZbzcdAFJ41NXGvJNepRS6zJDNb0T8po6zIi8ejX-zAe1PE7i3JXcMXkEIcmQaO3xj_iGuEX-BK_MusGAnygTSE7utNUFMw5FQLYqLWXpWWYlBMntrxFP3SKvMN1lm66ix90iGsWM6rpBpnFwUJss=]
- Fiesselmann thiophene synthesis - Semantic Scholar. Semantic Scholar. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFr4vph1W9rHX9Z0bCi0hdOmK9yUcFVXKMhL_lv3WKWT9PuTWJbLeh1HtoYPbapJgLozXKnknaU_h5h2gP6dRoKaRtMkdKupOeIBFhdHBg-zNOsuxOSlVAW0vbIJsNSfurZLLN-x0vCXkzaZqw5h_7BzskRUfAwtrKQ5uwInD9erVMgvrNnZcF_UZICyuLw80Vb8ZXXQrWl-JKJxWCY8pjVhdU224b_O9nwq3Y=]
- Fiesselmann Thiophene Synthesis Mechanism | Organic Chemistry - YouTube. YouTube. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7GnzG6FVm8IX2DKERocT7rxssLqCvpc5L_MYpzlXmQfZaP1KrVq5Mi0gMrNTJ_mRHJaPE7sacqiTrYUmUblkFyR65EIN7f7_IhG3YK3Peuwf1pSqsmIkNuU4oS9CkVO6u05vD1g==]
- Green methodologies for the synthesis of 2-aminothiophene - PMC - PubMed Central. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHfzETE0qqI7te56qqMjOzEzUL0w6aC52L48GVELkZIBeauAE7e_DdP2bq1pN8qO6gyCXcjWbPH_cxHSLsVOau02beh_yjU1ngIUE_4WCs5L9A1V5VC9yNoaVv2dbh_2nToyq5O8PmTgVuGNg==]
- Methyl 5-chlorothiophene-2-carboxylate - Chem-Impex. Chem-Impex International. [URL: https://www.chemimpex.
- Methyl 3-hydroxythiophene-2-carboxylate synthesis - ChemicalBook. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/5118-06-9.htm]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 5. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 6. Gewald reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Chemical Significance and Inherent Reactivities of a Substituted Thiophene
An In-depth Technical Guide to the Stability and Storage of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This compound is a multifaceted heterocyclic compound that serves as a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility stems from a unique convergence of functional groups on a thiophene scaffold: an activating hydroxyl group, an electron-withdrawing chloro group, and a methyl ester. This substitution pattern, however, also introduces inherent chemical liabilities that must be understood and controlled to ensure the integrity and reproducibility of research and development outcomes. The 3-hydroxythiophene core, in particular, is known for its instability, existing in a tautomeric equilibrium with its thiophen-3(2H)-one form and being susceptible to oxidative degradation.[2][3] This guide provides a comprehensive analysis of the stability and optimal storage conditions for this compound, grounded in the fundamental principles of organic chemistry and supported by data on analogous structures.
Molecular Structure and Physicochemical Properties
A foundational understanding of the molecule's stability begins with its structure and basic physical properties.
| Property | Value/Description | Source |
| Molecular Formula | C₆H₅ClO₂S | [1] |
| Molecular Weight | 176.61 g/mol | [1] |
| Appearance | White or colorless to light yellow to light orange powder/lump | [1] |
| Melting Point | 18 °C | [1] |
| Boiling Point | 226 °C | [1] |
| Density | 1.36 g/cm³ | [1] |
| Synonyms | 5-Chlorothiophene-2-carboxylic acid methyl ester | [1] |
Predicted Degradation Pathways: A Mechanistic Perspective
The stability of this compound is dictated by the interplay of its functional groups. Based on established chemical principles for thiophene derivatives, several degradation pathways can be anticipated.
Oxidative Degradation
The electron-rich 3-hydroxythiophene ring is particularly susceptible to oxidation. This can occur through two primary mechanisms:
-
Oxidation at the Sulfur Atom : The sulfur heteroatom can be oxidized to form a reactive thiophene-S-oxide intermediate.[4][5] This electrophilic species can then undergo further reactions or oxidation to the more stable thiophene-S,S-dioxide. The presence of an electron-donating hydroxyl group is expected to increase the rate of the initial oxidation step.[6]
-
Oxidative Dimerization : The 3-hydroxythiophene moiety can undergo hydrogen abstraction to form a radical intermediate, which can then couple with another radical to form dimers.[3] This process can be initiated by atmospheric oxygen and is a known instability pathway for 3-hydroxythiophenes.[2]
Caption: Predicted oxidative degradation pathways for the subject compound.
Hydrolytic Degradation
The methyl ester at the 2-position is a potential site for hydrolysis, particularly under acidic or basic conditions. This reaction would yield 5-chloro-3-hydroxythiophene-2-carboxylic acid and methanol. While seemingly simple, the change in the electronic nature and solubility of the molecule upon hydrolysis can have significant implications for its biological activity and downstream chemical reactions.[7][8]
Caption: Hydrolysis of the methyl ester functional group.
Thermal and Photolytic Degradation
-
Thermal Decomposition : Substituted thiophenes can undergo thermal decomposition, often initiated by the cleavage of the C-S bond.[9] While the core thiophene ring is relatively heat-stable, the presence of multiple functional groups can lower the decomposition temperature. The exact degradation products are difficult to predict without experimental data but would likely involve complex fragmentation and polymerization.
-
Photolytic Degradation : Thiophene-containing compounds can be susceptible to degradation upon exposure to light, particularly UV radiation.[10] This can involve the formation of reactive oxygen species that attack the thiophene ring. Given the known photosensitivity of many heterocyclic aromatic compounds, protection from light is a critical consideration.
Recommended Storage and Handling Protocols
To mitigate the aforementioned degradation pathways, the following storage and handling procedures are recommended:
| Parameter | Recommendation | Rationale |
| Temperature | -20°C or lower | Lowering the temperature will significantly reduce the rates of all potential degradation reactions, including oxidation, hydrolysis, and thermal decomposition. A related compound, Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, is recommended to be stored at -20°C.[11] |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidative degradation of the electron-rich 3-hydroxythiophene ring and potential S-oxidation, storage under an inert atmosphere is crucial.[3][4] |
| Light | Protection from light (Amber vial) | To prevent potential photolytic degradation, the compound should be stored in a light-protecting container.[10] |
| Moisture | Dry conditions (Desiccator) | To prevent hydrolysis of the methyl ester, the compound should be stored in a dry environment and handled in a manner that minimizes exposure to atmospheric moisture.[7] |
| Container | Tightly sealed, appropriate material | The container should be well-sealed to maintain the inert atmosphere and prevent moisture ingress. Glass is a suitable container material. |
Experimental Workflow for Stability Assessment: A Self-Validating System
A robust assessment of the stability of this compound requires a systematic approach involving forced degradation studies and the use of a stability-indicating analytical method.
Forced Degradation Study Protocol
Forced degradation studies are designed to accelerate the degradation of a compound to identify likely degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 4 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours, then dissolve in the solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to a calibrated light source (e.g., ICH-compliant photostability chamber) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Analyze all stressed samples, along with a control sample (stored under recommended conditions), using a validated stability-indicating HPLC method.
Caption: Workflow for a comprehensive forced degradation study.
Stability-Indicating HPLC Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of the parent compound's purity over time.
| Parameter | Recommended Setting | Rationale/Reference |
| Column | C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good separation for a wide range of organic molecules, including thiophene derivatives.[12][13] |
| Mobile Phase | Gradient elution with Acetonitrile and Water (with 0.1% Formic Acid) | Acetonitrile and water are common mobile phases for thiophenes. Formic acid improves peak shape and is compatible with mass spectrometry for degradant identification.[12][14] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC.[13] |
| Column Temperature | 30°C | Provides reproducible retention times.[15] |
| Detection | UV-Vis Detector (e.g., at 231 nm or a lambda max determined by UV scan) | Thiophene derivatives typically have strong UV absorbance. A wavelength of 231 nm has been used for other thiophenic compounds.[13] Mass Spectrometry (MS) can be coupled for identification of unknown peaks. |
| Injection Volume | 10 µL | Standard injection volume. |
Conclusion: A Proactive Approach to Compound Integrity
While specific experimental stability data for this compound is not yet publicly available, a thorough understanding of the reactivity of its constituent functional groups allows for the development of robust storage and handling protocols. The inherent instability of the 3-hydroxythiophene moiety to oxidation is the primary concern, necessitating storage at low temperatures under an inert atmosphere and protected from light. The potential for hydrolysis of the methyl ester further underscores the need for anhydrous conditions. By implementing these proactive measures and employing rigorous analytical methods for stability assessment, researchers can ensure the integrity of this valuable chemical intermediate, leading to more reliable and reproducible scientific outcomes.
References
- Gilbert, B. C., Hanson, P., Jones, J. R., & Taylor, S. E. (Year). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2.
- BenchChem. (n.d.). Thiophene-2-carboxylate | C5H3O2S | Research Chemical.
- BenchChem. (2025).
- Guccione, S., Spagnolo, P., & Zanirato, P. (n.d.). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. RSC Publishing.
- Locuson, C. W., Hutzler, J. M., & Tracy, T. S. (n.d.). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. PMC - NIH.
- Google Patents. (n.d.). US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene ...
- Altarawneh, M., & Dlugogorski, B. Z. (2025). Thermal studies of chlorinated thiophenols. Open Research Newcastle.
- Funicello, M., Spagnolo, P., & Zanirato, P. (2025). Synthesis and Thermal Decomposition of Azidovinylbenzo(b)thiophenes.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- Guidotti, G., Soccio, M., García-Gutiérrez, M. C., Gutiérrez, J. S., Ezquerra, T. A., Siracusa, V., Lotti, N., & Munari, A. (2021). Unveiling the Enzymatic Degradation Process of Biobased Thiophene Polyesters. Frontiers.
- Chem-Impex. (n.d.).
- Google Patents. (n.d.).
- Zachariadis, G. A., & Papaioannou, C. G. (n.d.). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
- Bullock, E., & Gregory, B. (2025). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system.
- Lee, J., Kim, J., & Lee, J. (2025).
- Sigma-Aldrich. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)
- Kuhn, F. E., & Herrmann, W. A. (n.d.). Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII). PubMed.
- Dansette, P. M., Thilly, N., Sassi, A., & Mansuy, D. (n.d.). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. PubMed.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Oxidation of Thiophene and Its Derivatives by Hydrogen Peroxide Catalyzed by Methyltrioxorhenium(VII) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. US5093504A - Production of thiophene-2,5-dicarboxylic acid diesters, tetrahydrothiophene-2,5-dicarboxylic acid diesters and dibenzoxazolylthiophenes - Google Patents [patents.google.com]
- 9. Item - Thermal studies of chlorinated thiophenols - Open Research Newcastle - Figshare [openresearch.newcastle.edu.au]
- 10. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach [mdpi.com]
- 11. Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate | 126910-68-7 [sigmaaldrich.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method [mdpi.com]
- 14. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
"Methyl 5-chloro-3-hydroxythiophene-2-carboxylate molecular weight"
An In-Depth Technical Guide to Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Abstract
This compound (CAS No. 96232-69-8) is a polysubstituted thiophene derivative of significant interest in medicinal chemistry and organic synthesis. Its unique arrangement of chloro, hydroxyl, and methyl ester functional groups on a thiophene scaffold makes it a versatile and valuable building block for the synthesis of complex heterocyclic compounds, particularly in the development of novel pharmaceutical agents. This guide provides a comprehensive overview of its physicochemical properties, a detailed, scientifically-grounded synthesis protocol, methods for its characterization, and a discussion of its applications in drug discovery, with a focus on its role as a key intermediate.
Physicochemical and Structural Properties
This compound is a distinct organic compound whose utility is defined by its specific chemical characteristics. The molecular weight, derived from its chemical formula, is a foundational piece of data for any experimental procedure. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | N/A |
| CAS Number | 96232-69-8 | [1] |
| Molecular Formula | C₆H₅ClO₃S | [2] |
| Molecular Weight | 192.62 g/mol | [2] |
| MDL Number | MFCD15071704 | N/A |
| Storage Conditions | Keep in a dark place, sealed in a dry environment at 2-8°C. | N/A |
Synthesis and Purification Protocol
The synthesis of this compound is not commonly detailed in commercial literature, necessitating a multi-step approach that begins with the synthesis of a non-chlorinated precursor, followed by a regioselective chlorination. This methodology provides a reliable pathway to the target compound.
Rationale for Synthetic Strategy
The chosen strategy involves a Fiesselmann-type thiophene synthesis. This approach is well-established for creating 3-hydroxythiophene-2-carboxylate esters. It relies on the reaction between a thioglycolate and a β-halo-α,β-unsaturated ester. The subsequent chlorination step targets the electron-rich 5-position of the thiophene ring, which is activated by the hydroxyl group at the 3-position. N-Chlorosuccinimide (NCS) is selected as the chlorinating agent due to its mild nature and high selectivity for this type of electrophilic aromatic substitution, minimizing side reactions.
Workflow for Synthesis and Purification
The overall process can be visualized as a two-stage chemical transformation followed by purification.
Caption: Synthesis and purification workflow diagram.
Step-by-Step Experimental Protocol
Part A: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate (Precursor)
-
Prepare Sodium Methoxide Solution: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 15 mL of anhydrous methanol. Carefully add sodium metal (700 mg, 30 mmol) in small portions to prepare a ~2 M solution of sodium methoxide.
-
Add Reactant: To the cooled sodium methoxide solution, add methyl mercaptoacetate (1.9 g, 18 mmol).
-
Initiate Reaction: Cool the reaction mixture to 0°C using an ice bath. Slowly add methyl 2-chloroacrylate (2.1 g, 17.4 mmol) dropwise over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Quench and Extract: Cool the mixture to 0°C and carefully quench the reaction by adding 4 M aqueous hydrochloric acid until the pH is acidic (~5 mL). Add deionized water (20 mL) and extract the product with ethyl acetate (2 x 30 mL).
-
Isolate Precursor: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate as a brown oil or solid. This precursor can often be used in the next step without further purification.
Part B: Synthesis of this compound
-
Dissolve Precursor: In a suitable flask, dissolve the crude Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a dry solvent such as acetonitrile or dichloromethane.
-
Add Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.05 eq) to the solution in portions at room temperature. The hydroxyl group on the thiophene ring activates the 5-position, directing the chlorination.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its completion using TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Aqueous Workup: Upon completion, pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the organic phase under reduced pressure. The resulting crude product should be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.
Spectroscopic Characterization
-
¹H NMR: The proton nuclear magnetic resonance spectrum is expected to show three distinct signals:
-
A singlet around δ 7.0-7.5 ppm corresponding to the single aromatic proton at the C4 position.
-
A singlet around δ 3.8-4.0 ppm for the three protons of the methyl ester (-OCH₃) group.
-
A broad singlet at a variable chemical shift (typically δ 5-10 ppm) for the hydroxyl (-OH) proton, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR spectrum should display six signals corresponding to the six unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z ≈ 192.6, with a characteristic isotopic pattern (M+2 peak at ~33% intensity of the M⁺ peak) due to the presence of the chlorine atom.
-
Infrared (IR) Spectroscopy: The IR spectrum should feature a broad absorption band in the region of 3200-3500 cm⁻¹ for the O-H stretch, and a sharp, strong absorption around 1680-1720 cm⁻¹ corresponding to the C=O stretch of the ester.
Applications in Drug Development & Medicinal Chemistry
Thiophene derivatives are considered "structural alerts" in medicinal chemistry because their bioactivation can sometimes lead to reactive metabolites.[3] However, they are also privileged scaffolds found in numerous approved drugs, where their unique electronic and steric properties are harnessed for therapeutic benefit. This compound serves as a highly functionalized intermediate for building more complex molecules.
Intermediate for NSAID Synthesis
While direct synthesis pathways for the non-steroidal anti-inflammatory drug (NSAID) Lornoxicam often start from the related compound methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate, the underlying 5-chloro-thiophene-2-carboxylate core is fundamental.[4][5] The hydroxyl group at the 3-position in this compound provides a key reactive handle for introducing the sulfonyl group necessary for the synthesis of the thieno[2,3-e]-1,2-thiazine ring system of Lornoxicam and other oxicam-class drugs.[5]
Building Block for Kinase Inhibitors
Recent patent literature highlights the use of this compound as a starting material in the synthesis of novel amino-substituted pyrrolotriazine derivatives.[6] In this context, the hydroxyl group is alkylated, and the ester is subsequently converted into other functionalities to build the final complex molecule. These compounds are being investigated as selective inhibitors of serum- and glucocorticoid-regulated kinase 1 (SGK1), a target implicated in a range of disorders including cardiovascular, metabolic, and inflammatory diseases.[6]
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place as recommended (2-8°C).
-
Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.
Conclusion
This compound is a strategically important chemical intermediate. Its molecular weight of 192.62 g/mol and its distinct functional groups enable its use in the construction of complex heterocyclic systems. The synthesis protocol outlined provides a viable route for its preparation in a laboratory setting. Its demonstrated application in the synthesis of kinase inhibitors and its potential as a precursor for NSAIDs underscore its value to the drug discovery and development community. Proper characterization and adherence to safety protocols are essential when working with this versatile compound.
References
-
Angene Chemical. (n.d.). 2-Thiophenecarboxylic acid, 5-chloro-3-hydroxy-, methyl ester. Retrieved from Angene Chemical. [Link]
- Wu, W. (2005). A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate.
-
Unichem Laboratories Limited. (n.d.). Improved Process For The Preparation Of Lornoxicam. Quick Company. [Link]
- Google Patents. (2024).
-
Anwarde, B. L. (n.d.). Fiesselmann-type synthesis of... ResearchGate. [Link]
- Vertex AI Search. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of...[Link]
Sources
- 1. 5118-06-9 | Methyl 3-hydroxythiophene-2-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 2. Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonamide thiophene-2-carboxylic acid methyl ester - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
- 4. CN1699372A - A kind of synthetic method of anti-inflammatory analgesic drug lornoxicam intermediate - Google Patents [patents.google.com]
- 5. Improved Process For The Preparation Of Lornoxicam [quickcompany.in]
- 6. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]
Methodological & Application
"use of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate in medicinal chemistry"
As a Senior Application Scientist, this document serves as a detailed guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate in medicinal chemistry. This guide is structured to provide not just protocols, but the scientific rationale behind them, empowering researchers to leverage this versatile scaffold in their drug discovery programs.
Introduction: The Thiophene Scaffold in Modern Drug Discovery
Heterocyclic scaffolds are the bedrock of medicinal chemistry, providing the structural framework for a vast number of therapeutic agents.[1] Among these, the thiophene ring, a five-membered aromatic ring containing a sulfur atom, stands out as a "privileged pharmacophore."[1][2] Its prevalence is notable, ranking as the 4th most common scaffold in small-molecule drugs approved by the U.S. FDA over the last decade.[1] Marketed drugs such as the anticoagulant Rivaroxaban and the anticancer agent OSI-390 feature a thiophene core, underscoring its therapeutic relevance.[3]
This compound is a polysubstituted thiophene that represents a particularly valuable starting point for chemical library synthesis. Its utility stems from the orthogonal reactivity of its three key functional groups: a hydroxyl group, a methyl ester, and a chloro substituent. This arrangement provides a robust platform for systematic structural modification, enabling the exploration of structure-activity relationships (SAR) crucial for drug development. Derivatives of substituted thiophenes have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4]
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃S | [5] |
| Molecular Weight | 158.18 g/mol | [5] |
| Appearance | Solid | |
| Melting Point | 38-43 °C | |
| CAS Number | 5118-06-9 | [5] |
Storage and Handling: Store in a cool, dry, well-ventilated area away from incompatible substances. Standard personal protective equipment (eyeshields, gloves) should be used during handling.
Strategic Derivatization in Medicinal Chemistry
The power of this compound lies in its capacity for selective modification at three distinct points. This allows for the systematic generation of analogues to probe the chemical space around a biological target.
Caption: Key modification sites on the thiophene scaffold.
-
Site 1 (C3-Hydroxyl): This nucleophilic group is a prime site for introducing diversity. It can be readily alkylated or acylated to explore how steric bulk and electronic properties in this region affect target binding.
-
Site 2 (C2-Ester): The methyl ester can be saponified (hydrolyzed) to the corresponding carboxylic acid. This acid is a critical intermediate for forming amide bonds, a common feature in many drugs. The resulting thiophene-2-carboxamides are a well-established class of bioactive compounds.[3]
-
Site 3 (C5-Chloro): The chloro group serves two purposes. It electronically modifies the thiophene ring, influencing its reactivity and interaction with targets. It also provides a handle for advanced synthetic transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), to append aryl or other complex moieties.
This multi-handle approach enables a combinatorial-like synthesis strategy, rapidly generating a library of compounds for high-throughput screening and SAR studies.
Application Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations of this compound. These are foundational reactions for building a diverse chemical library.
Protocol 1: Saponification of the Methyl Ester to Carboxylic Acid
Principle: This protocol details the base-catalyzed hydrolysis of the methyl ester at the C2 position to yield the corresponding carboxylic acid. This transformation is often the first step before creating amide derivatives and is crucial for producing compounds like 5-Chloro-3-hydroxythiophene-2-carboxylic acid, a precursor for more complex molecules. A similar hydrolysis is a key step in the synthesis of related bioactive compounds.[6]
Materials and Reagents:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (deionized)
-
Hydrochloric acid (HCl), 2 M
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and MeOH (e.g., a 1:1 v/v solution).
-
Add an aqueous solution of LiOH (e.g., 2 M, 2.0 eq) to the stirring solution at room temperature.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed (typically 1-4 hours).
-
Once complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the organic solvents.
-
Dissolve the remaining aqueous residue in water and wash with EtOAc (2 x 20 mL) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 2 M HCl. A precipitate should form.
-
Extract the product from the acidified aqueous layer with EtOAc (3 x 30 mL).
-
Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 5-chloro-3-hydroxythiophene-2-carboxylic acid.
Purification and Characterization: The crude product can be purified by recrystallization or column chromatography if necessary. The final structure should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Amide Coupling to Synthesize Thiophene-2-Carboxamide Derivatives
Principle: This protocol outlines the formation of an amide bond between the carboxylic acid generated in Protocol 1 and a primary or secondary amine. This is a cornerstone reaction in medicinal chemistry for creating compounds with potential biological activity, as the thiophene-2-carboxamide moiety is a recognized pharmacophore.[3]
Materials and Reagents:
-
5-chloro-3-hydroxythiophene-2-carboxylic acid (from Protocol 1)
-
Desired amine (R-NH₂, 1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Standard work-up and purification reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add the coupling agent (e.g., HATU, 1.2 eq) followed by the base (DIPEA, 3.0 eq).
-
Stir the reaction mixture at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with EtOAc and wash sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification and Characterization: The crude amide product is typically purified by flash column chromatography on silica gel. The final structure and purity should be confirmed by NMR and LC-MS.
Caption: Drug discovery workflow using the thiophene scaffold.
Structure-Activity Relationship (SAR) Example: After synthesizing a library of amides using Protocol 2, the compounds are tested for biological activity (e.g., enzyme inhibition). The results can be tabulated to establish an SAR, guiding the next round of synthesis.
| Compound | R Group (from R-NH₂) | IC₅₀ (nM) |
| 1a | -CH₂-Ph | 850 |
| 1b | -CH₂-(4-F-Ph) | 420 |
| 1c | -CH₂-(4-Cl-Ph) | 350 |
| 1d | -CH₂-(4-MeO-Ph) | 910 |
This is a hypothetical table for illustrative purposes.
From this hypothetical data, a medicinal chemist would conclude that an electron-withdrawing group (like F or Cl) on the pendant phenyl ring enhances potency, while an electron-donating group (MeO) is detrimental. This insight directly informs the design of the next generation of compounds, demonstrating the power of systematic scaffold decoration.
Conclusion
This compound is more than just a chemical reagent; it is a strategic tool for medicinal chemists. Its well-defined and chemically distinct functional groups provide an ideal platform for the rational design and synthesis of compound libraries. By applying the synthetic protocols and strategic workflow outlined in this guide, researchers can efficiently navigate the complex chemical space around a biological target, accelerating the journey from a starting scaffold to a potential preclinical candidate.
References
- Vertex AI Search. (2025). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)
- The Royal Society of Chemistry.
- Chem-Impex.
- Smolecule. Buy Methyl 3-hydroxy-5-(methylthio)
- Abdellattif, M. H., et al. (2023).
- ResearchGate. Fiesselmann-type synthesis of... | Download Scientific Diagram.
- ChemicalBook.
- NIH. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.
- Sigma-Aldrich.
- Santa Cruz Biotechnology.
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Methyl 3-hydroxy-5-(methylthio)thiophene-2-carboxylate | 104386-67-6 [smolecule.com]
- 5. scbt.com [scbt.com]
- 6. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Abstract: This document provides a comprehensive technical guide for the synthetic derivatization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a versatile trifunctional heterocyclic building block. Thiophene scaffolds are of paramount importance in medicinal chemistry and materials science, and the strategic functionalization of this starting material opens avenues to a diverse range of novel compounds.[1] This guide details field-proven protocols for selective modifications at the C5-chloro, C3-hydroxyl, and C2-ester positions, including palladium-catalyzed cross-coupling reactions, ether and ester formation, and transformations of the carboxylate moiety. Furthermore, strategies for constructing fused heterocyclic systems are presented. The protocols are designed for researchers, scientists, and drug development professionals, with an emphasis on the rationale behind experimental choices to ensure scientific integrity and reproducibility.
Introduction: The Thiophene Core in Modern Chemistry
The thiophene ring is a privileged scaffold found in numerous pharmaceuticals, agrochemicals, and organic electronic materials.[1] Its unique electronic properties and ability to act as a bioisostere for a phenyl ring make it a cornerstone in drug design. Molecules incorporating the thiophene nucleus exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties.
This compound is a particularly valuable starting material as it possesses three distinct functional handles that can be addressed with a high degree of chemoselectivity. This allows for a modular and divergent approach to synthesizing complex molecular architectures. This guide will explore the selective derivatization at each of these functional sites.
Strategic Derivatization Pathways
The synthetic utility of this compound stems from the differential reactivity of its three functional groups. The general strategy involves leveraging this reactivity to selectively modify one site while leaving the others intact, or to use them in concert for cyclization reactions.
Caption: Key derivatization pathways for the starting material.
Derivatization at the C5-Chloro Position: Palladium-Catalyzed Cross-Coupling
The carbon-chlorine bond at the C5 position is an ideal site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the adjacent ester group can facilitate the oxidative addition step in the catalytic cycle.[1]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling the chlorothiophene with boronic acids or their esters. This reaction is fundamental for creating biaryl and heteroaryl-aryl structures, which are prevalent in many drug candidates.
Protocol: Synthesis of Methyl 5-aryl-3-hydroxythiophene-2-carboxylate
| Reagent/Parameter | Value/Description | Rationale/Insight |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Arylboronic Acid | 1.2 - 1.5 equiv |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 2-5 mol% |
| Base | K₃PO₄ or Cs₂CO₃ | 2.0 - 3.0 equiv |
| Solvent System | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | (e.g., 4:1 v/v) |
| Temperature | 80 - 100 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Step-by-Step Methodology:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring for 4-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination allows for the synthesis of N-aryl thiophenes, a critical scaffold in medicinal chemistry. This reaction couples the chlorothiophene with primary or secondary amines.
Protocol: Synthesis of Methyl 5-amino-3-hydroxythiophene-2-carboxylate Derivatives
| Reagent/Parameter | Value/Description | Rationale/Insight |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Primary or Secondary Amine | 1.2 equiv |
| Catalyst System | Pd₂(dba)₃ (2 mol%) + Ligand (4 mol%) | - |
| Ligand | XPhos, SPhos, or RuPhos | 4 mol% |
| Base | NaOt-Bu or K₂CO₃ | 1.4 - 2.0 equiv |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous |
| Temperature | 90 - 110 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, combine the palladium precursor, ligand, and base in a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and then the this compound.
-
Seal the vessel and heat with stirring for 12-24 hours.
-
Monitor the reaction by LC-MS.
-
After cooling, quench the reaction carefully with saturated aqueous NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry, and concentrate.
-
Purify by flash chromatography.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling introduces an alkyne moiety at the C5 position, a versatile functional group for further transformations, such as click chemistry or cyclization reactions.
Protocol: Synthesis of Methyl 5-alkynyl-3-hydroxythiophene-2-carboxylate
| Reagent/Parameter | Value/Description | Rationale/Insight |
| Starting Material | This compound | 1.0 equiv |
| Coupling Partner | Terminal Alkyne | 1.2 - 1.5 equiv |
| Pd Catalyst | PdCl₂(PPh₃)₂ | 2-5 mol% |
| Cu Co-catalyst | CuI | 4-10 mol% |
| Base | Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) | 2.0 - 3.0 equiv |
| Solvent | THF or DMF (if amine is not the solvent) | Anhydrous |
| Temperature | Room Temperature to 60 °C | - |
| Atmosphere | Inert (Argon or Nitrogen) | - |
Step-by-Step Methodology:
-
To a Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.
-
Add the anhydrous solvent (if needed) and the amine base.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature for 2-12 hours.
-
Monitor progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Derivatization at the C3-Hydroxyl Group
The acidic proton of the 3-hydroxy group allows for derivatization through reactions with various electrophiles under basic conditions.
Caption: General scheme for C3-OH functionalization.
O-Alkylation (Williamson Ether Synthesis)
This classic reaction provides a straightforward route to 3-alkoxythiophene derivatives. The hydroxyl group is first deprotonated with a suitable base to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Protocol: Synthesis of Methyl 3-alkoxy-5-chlorothiophene-2-carboxylate
| Reagent/Parameter | Value/Description | Rationale/Insight |
| Starting Material | This compound | 1.0 equiv |
| Base | K₂CO₃ or NaH | 1.1 - 1.5 equiv |
| Alkylating Agent | Alkyl halide (R-X, X=I, Br, Cl) | 1.1 - 1.2 equiv |
| Solvent | DMF or Acetonitrile | Anhydrous |
| Temperature | Room Temperature to 80 °C | - |
Step-by-Step Methodology:
-
Dissolve this compound in the anhydrous solvent in a dry flask.
-
Add the base portion-wise at room temperature (or 0 °C for NaH).
-
Stir the mixture for 30-60 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide dropwise and stir the reaction until completion (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify by column chromatography.
O-Acylation
Acylation of the hydroxyl group yields the corresponding ester. This can be achieved using acyl chlorides or anhydrides, typically in the presence of a non-nucleophilic base.
Protocol: Synthesis of Methyl 3-acyloxy-5-chlorothiophene-2-carboxylate
| Reagent/Parameter | Value/Description | Rationale/Insight |
| Starting Material | This compound | 1.0 equiv |
| Acylating Agent | Acyl chloride or Anhydride | 1.1 - 1.2 equiv |
| Base | Pyridine or Triethylamine | 1.5 - 2.0 equiv |
| Solvent | Dichloromethane (DCM) or Pyridine | Anhydrous |
| Temperature | 0 °C to Room Temperature | - |
Step-by-Step Methodology:
-
Dissolve the starting thiophene in the anhydrous solvent.
-
Add the base and cool the mixture to 0 °C.
-
Add the acylating agent dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench with water and extract with DCM or ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove the amine base), water, and brine.
-
Dry over Na₂SO₄, concentrate, and purify the product.
Modification of the C2-Ester Group
The methyl ester at the C2 position can be readily transformed into other functional groups such as carboxylic acids, amides, or alcohols.
Saponification to Carboxylic Acid
Base-mediated hydrolysis of the ester yields the corresponding carboxylic acid, which is a key intermediate for amide couplings or decarboxylation reactions.
Protocol: Synthesis of 5-Chloro-3-hydroxythiophene-2-carboxylic acid
-
Dissolve this compound in a mixture of methanol and water.
-
Add an excess of LiOH or NaOH (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Cool the mixture in an ice bath and carefully acidify with cold, dilute HCl to a pH of ~2-3.
-
The carboxylic acid product will often precipitate and can be collected by filtration.
-
Alternatively, extract the product with ethyl acetate, dry the organic layer, and concentrate to obtain the crude acid, which can be purified by recrystallization.
Amide Formation
The ester can be converted to an amide either directly via aminolysis (typically requiring high temperatures or catalysis) or, more commonly, through a two-step process involving saponification to the carboxylic acid followed by a standard amide coupling reaction (e.g., using HATU, HOBt/EDC).
Protocol: Two-Step Amide Synthesis via the Carboxylic Acid
-
Synthesize the carboxylic acid as described in section 5.1.
-
Dissolve the carboxylic acid (1.0 equiv) in DMF or DCM.
-
Add a coupling agent (e.g., HATU, 1.1 equiv) and a non-nucleophilic base (e.g., DIPEA, 2.0 equiv).
-
Stir for 10-15 minutes to form the activated ester.
-
Add the desired primary or secondary amine (1.1 equiv).
-
Stir at room temperature for 2-16 hours.
-
Work up the reaction by diluting with an organic solvent and washing with water and brine.
-
Dry, concentrate, and purify the resulting amide.
Reduction to Primary Alcohol
Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to the corresponding primary alcohol. This transformation provides a new site for further functionalization, such as ether formation or oxidation.
Protocol: Synthesis of (5-Chloro-3-hydroxythiophen-2-yl)methanol
-
In a dry flask under an inert atmosphere, prepare a suspension of LiAlH₄ (1.5 - 2.0 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of this compound in anhydrous THF dropwise. Caution: Exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction at 0 °C by the sequential, dropwise addition of water, then 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes, then filter it off, washing thoroughly with THF or ethyl acetate.
-
Combine the filtrates, dry over Na₂SO₄, concentrate, and purify the alcohol product.
Application in the Synthesis of Fused Heterocyclic Systems
The functional groups of the starting material or its immediate derivatives can be used to construct fused ring systems, leading to more complex scaffolds like thieno[3,2-b]pyridines or thieno[3,2-c]pyrazoles.
Example Strategy: Synthesis of a Thieno[3,2-c]pyrazole Scaffold
A plausible route to a thieno[3,2-c]pyrazole involves the reaction of the 3-hydroxy-2-carboxylate starting material with hydrazine. This condensation can lead to the formation of a fused pyrazolone ring system, a common motif in pharmacologically active compounds.
Caption: Conceptual pathway to a fused thienopyrazole.
This transformation leverages the electrophilicity of the ester carbonyl and the nucleophilicity of the hydrazine, followed by an intramolecular cyclization and dehydration. The resulting thienopyrazole core can then be further functionalized, for example, via N-alkylation of the pyrazole ring or cross-coupling at the C5-chloro position.
Conclusion
This compound is a potent and versatile building block for synthetic chemistry. The distinct reactivity of its chloro, hydroxyl, and ester functionalities allows for a high degree of control and flexibility in the design and synthesis of novel thiophene derivatives. The protocols and strategies outlined in this guide provide a robust framework for researchers to explore the chemical space around this valuable scaffold, enabling the development of new molecules for applications in drug discovery and materials science.
References
-
Fiesselmann thiophene synthesis was applied for the convenient construction of thieno[3,2-b]thiophene derivatives. ResearchGate. Available at: [Link]
-
Synthesis and Biological Evaluation of Thieno[3,2-d]- pyrimidinones, Thieno[3,2-d]pyrimidines and Quinazolinones: Conformationally Restricted 17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2) Inhibitors. National Institutes of Health (NIH). Available at: [Link]
-
Assembly strategy for thieno[3,2-b]thiophenes via a disulfide intermediate derived from 3-nitrothiophene-2,5-dicarboxylate. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis of thieno[3,2-b]thiophene via cyclization reaction. ResearchGate. Available at: [Link]
-
Fused Thieno[2,3-B]pyridines: Synthesis and Characterization of New Condensed Pyridothienopyrimidines. Amanote Research. Available at: [Link]
-
Synthesis of 3-chlorothiophene-2-carboxylic acid. PrepChem.com. Available at: [Link]
-
Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids. Royal Society of Chemistry. Available at: [Link]
-
Synthetic strategies and functional reactivity of versatile thiophene synthons. ResearchGate. Available at: [Link]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. Available at: [Link]
-
A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. National Institutes of Health (NIH). Available at: [Link]
-
Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. MDPI. Available at: [Link]
-
Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. National Institutes of Health (NIH). Available at: [Link]
-
Methyl 5-chlorothiophene-2-carboxylate. PubChem. Available at: [Link]
- Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method. Google Patents.
- Acylation of thiophene. Google Patents.
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. American Chemical Society. Available at: [Link]
-
Recent developments in the synthesis of regioregular thiophene-based conjugated polymers for electronic and optoelectronic applications using nickel and palladium-based catalytic systems. Royal Society of Chemistry. Available at: [Link]
-
CAS No : 906522-87-0 | Product Name : Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. Pharmaffiliates. Available at: [Link]
-
Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. Available at: [Link]
Sources
"analytical techniques for Methyl 5-chloro-3-hydroxythiophene-2-carboxylate"
An In-Depth Guide to the Analytical Characterization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Introduction: The Analytical Imperative for a Key Synthetic Building Block
This compound is a substituted thiophene derivative of significant interest in medicinal chemistry and drug development. Thiophene rings are privileged structures in many pharmaceutical agents, and this particular molecule serves as a versatile intermediate for more complex molecular architectures.[1][2] Its precise chemical identity, purity, and stability are paramount to ensure the quality, safety, and efficacy of any downstream products. Therefore, a robust suite of analytical techniques is not merely a quality control measure but a foundational component of its scientific and commercial lifecycle.
This guide provides a comprehensive overview of the essential analytical methodologies for the complete characterization of this compound. It is designed for researchers, analytical scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying scientific rationale for key experimental choices. We will explore chromatographic, spectroscopic, and thermal analysis techniques, culminating in a discussion on method validation to ensure regulatory compliance and data integrity.[3][4]
Chromatographic Analysis: Purity and Impurity Profiling
Chromatography is the cornerstone for assessing the purity of pharmaceutical intermediates. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer unique advantages.
High-Performance Liquid Chromatography (HPLC) for Potency and Purity
Reverse-phase HPLC (RP-HPLC) is the method of choice for quantifying the main component and detecting non-volatile impurities. The method separates compounds based on their polarity, making it ideal for this moderately polar molecule.
Causality Behind Experimental Choices:
-
Column: A C18 (ODS) column is selected due to its hydrophobic stationary phase, which provides effective retention and separation for a wide range of organic molecules, including substituted thiophenes.[1]
-
Mobile Phase: An acetonitrile/water gradient is employed to ensure that both more polar and less polar impurities can be eluted and resolved from the main peak. A mild acid, such as formic or phosphoric acid, is often added to suppress the ionization of the hydroxyl group, leading to sharper, more symmetrical peaks.[1]
-
Detector: A UV-Vis detector is suitable as the thiophene ring and carbonyl group constitute a chromophore that absorbs UV radiation. The detection wavelength (λ_max) should be determined by running a UV scan of the analyte; a wavelength around 230-260 nm is typically effective for thiophene derivatives.[5]
Experimental Protocol: RP-HPLC Purity Determination
-
Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.[1]
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in 10 mL of acetonitrile or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute to a working concentration of approximately 0.1 mg/mL for analysis.
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for robust separation of small organic molecules.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase for good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetononitrile | Organic modifier for elution. |
| Gradient | 30% B to 95% B over 20 min | Ensures elution of a wide range of potential impurities. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Ensures reproducible retention times.[6] |
| Injection Vol. | 10 µL | A typical volume for analytical HPLC. |
| Detection | UV at 254 nm (or determined λ_max) | Good sensitivity for the aromatic thiophene ring. |
-
Data Analysis: Calculate the purity by the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may be present from the synthesis, such as residual solvents or starting materials.[7][8] Due to the polar hydroxyl group, derivatization is often necessary to improve the compound's volatility and prevent peak tailing.
Experimental Protocol: GC-MS with Derivatization
-
Derivatization (Silylation):
-
Dissolve 1-2 mg of the sample in 0.5 mL of a dry, aprotic solvent (e.g., pyridine or dichloromethane).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Heat the mixture at 60-70 °C for 30 minutes to convert the hydroxyl group to a trimethylsilyl (TMS) ether.
-
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or time-of-flight analyzer).
-
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | HP-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A non-polar column for general-purpose separation.[9] |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good efficiency. |
| Inlet Temp. | 250 °C | Ensures rapid volatilization of the derivatized analyte. |
| Oven Program | Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min | A standard temperature program to separate components. |
| MS Source Temp. | 230 °C | Standard temperature to promote ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for the mass filter. |
| Scan Range | 40 - 500 m/z | Covers the expected mass range of the TMS derivative and fragments. |
-
Data Analysis: Identify peaks by comparing their mass spectra to a reference library (e.g., NIST). Quantify impurities using an internal standard if required.
Spectroscopic Analysis: Structural Elucidation and Confirmation
Spectroscopic techniques provide definitive information about the molecular structure and functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR spectra should be acquired.
Causality Behind Experimental Choices:
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the compound and allow for the observation of the exchangeable hydroxyl proton (OH). Chloroform-d (CDCl₃) can also be used, but the OH proton may exchange or be broad.
-
Internal Standard: Tetramethylsilane (TMS) is used to reference the chemical shifts to 0 ppm.
Expected Spectral Features:
| Proton / Carbon | Type | Expected ¹H Shift (ppm) | Expected ¹³C Shift (ppm) | Notes |
| -OH | Singlet (broad) | 9.0 - 11.0 (in DMSO) | N/A | Chemical shift is concentration and solvent dependent. |
| Thiophene H | Singlet | ~7.5 | ~120-130 | A single proton on the thiophene ring. |
| -OCH₃ | Singlet | ~3.8 | ~52 | Methyl group of the ester. |
| C=O (Ester) | Carbonyl | N/A | ~160-165 | Ester carbonyl carbon. |
| C-OH | Aromatic C | N/A | ~155-160 | Carbon attached to the hydroxyl group. |
| C-Cl | Aromatic C | N/A | ~125-130 | Carbon attached to the chlorine atom. |
| Other Ring C | Aromatic C | N/A | ~115-125 | Remaining two carbons in the thiophene ring. |
Protocol: Acquiring NMR Spectra
-
Accurately weigh 5-10 mg of the sample.
-
Dissolve in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher field NMR spectrometer.
-
Process the data (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals to confirm proton ratios.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR provides a rapid confirmation of the functional groups present in the molecule.[2]
Protocol: Acquiring an FTIR Spectrum
-
Ensure the sample is dry.
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000-400 cm⁻¹.[10]
-
Perform a background scan prior to the sample measurement.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H Stretch | 3200 - 3500 | Broad |
| C-H Stretch (Aromatic) | 3050 - 3150 | Weak to Medium |
| C-H Stretch (Aliphatic) | 2950 - 3000 | Weak to Medium |
| C=O Stretch (Ester) | 1680 - 1720 | Strong, Sharp |
| C=C Stretch (Thiophene Ring) | 1400 - 1550 | Medium to Strong |
| C-O Stretch | 1200 - 1300 | Strong |
| C-S Stretch (Thiophene Ring) | 650 - 750 | Weak to Medium[11] |
Thermal Analysis: Stability and Phase Transitions
Thermal analysis techniques like DSC and TGA are critical for understanding the material's physical properties, stability, and handling requirements.[12]
-
Differential Scanning Calorimetry (DSC): Measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine the melting point and assess the purity of a crystalline solid. A sharp melting endotherm with a narrow peak width is indicative of high purity.
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the compound.
Protocol: DSC and TGA Analysis
-
Instrumentation: A calibrated DSC and TGA instrument.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an appropriate pan (aluminum for DSC, platinum or ceramic for TGA).
-
DSC Conditions:
-
Heat the sample from 25 °C to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
TGA Conditions:
-
Heat the sample from 25 °C to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.
-
-
Data Analysis:
-
From the DSC thermogram, determine the onset temperature and peak maximum of the melting endotherm.
-
From the TGA thermogram, determine the onset temperature of decomposition (the temperature at which significant mass loss begins).
-
Analytical Method Validation
For use in a regulated environment, any quantitative analytical method (especially the HPLC purity assay) must be validated to prove it is suitable for its intended purpose.[13][14] Validation demonstrates that the method is reliable, accurate, and reproducible. Key validation parameters are defined by the International Council for Harmonisation (ICH) guidelines.[13]
dot
Caption: Core parameters for analytical method validation per ICH guidelines.
Summary of Validation Parameters:
| Parameter | Description |
| Accuracy | The closeness of test results to the true value. Determined by spike/recovery studies. |
| Precision | The degree of agreement among individual tests when the procedure is applied repeatedly. Includes repeatability (same lab, same day) and intermediate precision (different days, analysts, or equipment).[13] |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable accuracy, precision, and linearity. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). |
General Analytical Workflow
The successful characterization of this compound follows a logical progression from sample handling to final data interpretation and reporting.
dot
Caption: High-level workflow for comprehensive analytical characterization.
Conclusion
The analytical characterization of this compound requires a multi-faceted approach. By combining chromatographic techniques for purity assessment, spectroscopic methods for structural confirmation, and thermal analysis for physical property determination, a complete and reliable profile of the material can be established. Each technique provides a unique and complementary piece of information, and together they ensure the material meets the high standards required for its use in research and development. Adherence to systematic protocols and the principles of method validation are essential for generating data that is accurate, trustworthy, and fit for purpose.
References
- Benchchem. Application Notes and Protocols for the HPLC Analysis of Thiophene Derivatives.
- Pharma Pathway. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Maruyama, M., & Gamou, M. (1959). The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of the University of Osaka Prefecture. Series A, Engineering and natural sciences, 7, 195-202.
- Li, S., et al. (2024). Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots. Journal of Separation Science.
- Kumar, R., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Pharmaceutical Negative Results, 13(S1), 38-43.
- Balachandran, V., & Murugan, R. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(5), 20-31.
- Mishra, A., et al. (2022). FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium. ResearchGate.
- The Royal Society of Chemistry. (2019). Supporting Information.
- Proclinical. Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Pharmuni. Validating Analytical Methods in Pharmaceuticals.
- Sahoo, C. K., et al. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques.
- Gouseti, O., et al. (2020). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Molecules, 25(21), 5089.
- Royal Society of Chemistry. Supporting Information for a related synthesis.
- Patel, M. J., & Patel, P. J. (2012). Analytical method validation: A brief review. Journal of Pharmaceutical and Biomedical Analysis, 2(1), 1-10.
- ResearchGate. FTIR spectra of (a) the Thiophene monomer, (b) TA-salt monomer, and (c) PThTA nanoparticle.
- BLD Pharm. (n.d.). 96232-69-8|this compound.
- ACS Publications. (2022). A New Process To Prepare Thiophene-2-Carbonyl Chloride...
- ResearchGate. GLC and GLC-MS Analysis of Thiophene Derivatives in Plants...
- Downum, K. R., & Towers, G. H. N. (1983). Analysis of Thiophenes in the Tageteae (Asteraceae) by Hplc. Journal of Natural Products, 46(1), 98-103.
- PubChem. Methyl 5-chlorothiophene-2-carboxylate.
- ChemicalBook. (n.d.). Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR spectrum.
- ResearchGate. 1H NMR of methyl thiophene-2-carboxylate (1) in CDCl3, Bruker-400.
- Mathkoor, M. M., et al. (2023). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Journal of Medicinal and Chemical Sciences, 6(3), 486-499.
- TA Instruments. (n.d.). Thermal Analysis of Phase Change Materials - Three Organic Waxes using TGA, DSC, and Modulated DSC®.
- TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. journalwjarr.com [journalwjarr.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. particle.dk [particle.dk]
- 5. mdpi.com [mdpi.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jmchemsci.com [jmchemsci.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. iosrjournals.org [iosrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. tainstruments.com [tainstruments.com]
- 13. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 14. wjarr.com [wjarr.com]
Application Notes and Protocols for Methyl 5-chloro-3-hydroxythiophene-2-carboxylate in Agrochemicals
For: Researchers, scientists, and drug development professionals in the agrochemical sector.
Introduction: The Thiophene Scaffold in Modern Agrochemicals
The thiophene heterocycle is a cornerstone in the development of modern agrochemicals, prized for its versatile chemical reactivity and its ability to impart potent biological activity.[1] Thiophene derivatives are integral components in a range of commercialized fungicides, herbicides, and insecticides. The electronic properties of the thiophene ring, influenced by the sulfur atom, enhance its interaction with biological targets, often leading to greater efficacy compared to analogous benzene structures.[2] Commercially successful fungicides such as penthiopyrad and boscalid incorporate a thiophene carboxamide moiety, which is crucial for their mode of action.[2] This highlights the immense potential of novel thiophene-based scaffolds in the discovery of next-generation crop protection agents.
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a promising, yet underexplored, starting material for the synthesis of new agrochemicals. Its multifunctional nature, featuring a reactive hydroxyl group, a modifiable ester, and a strategically placed chlorine atom, offers multiple avenues for chemical derivatization. This document provides a technical guide for leveraging this scaffold, with a focus on synthesizing and evaluating novel thiophene carboxamides as potential fungicides targeting the succinate dehydrogenase (SDH) enzyme.
Proposed Synthetic Pathway: From Thiophene Ester to Bioactive Carboxamides
The conversion of this compound to thiophene carboxamides is a key step in unlocking its agrochemical potential. The following proposed synthetic pathway is based on established organic chemistry principles and analogous transformations reported for similar thiophene derivatives.[3][4]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed synthetic route to novel thiophene carboxamides.
Experimental Protocols: Synthesis and Characterization
The following protocols provide a step-by-step guide for the synthesis of novel thiophene carboxamides from this compound.
Protocol 1: Alkylation of the 3-hydroxyl group
Rationale: Alkylation of the hydroxyl group prevents unwanted side reactions in subsequent steps and allows for the introduction of diverse functionalities that can be explored for structure-activity relationships (SAR).
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., acetone, DMF), add a base (e.g., K₂CO₃, 1.5 eq).
-
Addition of Alkylating Agent: Add the desired alkylating agent (e.g., alkyl halide, R-X, 1.1 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, filter off the base. Remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired Methyl 3-alkoxy-5-chlorothiophene-2-carboxylate.
Protocol 2: Saponification of the Methyl Ester
Rationale: The ester must be hydrolyzed to the corresponding carboxylic acid to enable the formation of an amide bond.
-
Reaction Setup: Dissolve the Methyl 3-alkoxy-5-chlorothiophene-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base (e.g., NaOH or KOH, 2.0 eq) and stir the mixture at reflux.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Acidify the aqueous residue with cold 2N HCl to precipitate the carboxylic acid.
-
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain the 3-Alkoxy-5-chlorothiophene-2-carboxylic acid.
Protocol 3: Synthesis of Thiophene Carboxamides
Rationale: Amidation via an acyl chloride intermediate is a robust method for forming the desired carboxamide bond.
-
Acyl Chloride Formation: Suspend the 3-Alkoxy-5-chlorothiophene-2-carboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane) and add thionyl chloride (SOCl₂, 2.0 eq) dropwise at 0 °C. A catalytic amount of DMF can be added. Stir the mixture at room temperature until a clear solution is obtained. Remove the excess thionyl chloride under reduced pressure.
-
Amidation: Dissolve the crude acyl chloride in an inert solvent (e.g., dichloromethane). In a separate flask, dissolve the desired amine (R-NH₂, 1.2 eq) and a base (e.g., triethylamine, 1.5 eq) in the same solvent. Add the acyl chloride solution dropwise to the amine solution at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Work-up: Wash the reaction mixture with water, 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
Purification and Characterization: Purify the crude product by recrystallization or column chromatography. Characterize the final thiophene carboxamide by NMR (¹H, ¹³C) and mass spectrometry.
Protocols for Agrochemical Screening
The following protocols are designed to evaluate the potential of the newly synthesized thiophene carboxamides as fungicides, herbicides, and insecticides.
Protocol 4: In Vitro Antifungal Assay against Plant Pathogens
Rationale: This assay provides a rapid and efficient method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against a panel of economically important plant pathogenic fungi.[5]
-
Fungal Strains: Use a selection of relevant plant pathogenic fungi, such as Fusarium solani, Alternaria solani, and Colletotrichum circinans.[6]
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) for fungal culture and Potato Dextrose Broth (PDB) for the assay.
-
Inoculum Preparation: Grow the fungal strains on PDA plates. Prepare a spore suspension in sterile distilled water and adjust the concentration to 1 x 10⁶ spores/mL using a hemocytometer.
-
Assay Setup (Broth Microdilution):
-
In a 96-well microtiter plate, add 100 µL of PDB to each well.
-
Add 100 µL of the test compound stock solution (dissolved in DMSO) to the first well and perform serial two-fold dilutions across the plate. The final concentrations should typically range from 0.1 to 100 µg/mL.
-
Include a positive control (a commercial fungicide like boscalid) and a negative control (DMSO without any compound).
-
Add 10 µL of the fungal spore suspension to each well.
-
-
Incubation and Reading: Incubate the plates at 25-28 °C for 48-72 hours. Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth.[5]
Data Presentation:
| Compound | F. solani MIC (µg/mL) | A. solani MIC (µg/mL) | C. circinans MIC (µg/mL) |
| Thiophene Carboxamide 1 | |||
| Thiophene Carboxamide 2 | |||
| ... | |||
| Boscalid (Control) |
Protocol 5: Succinate Dehydrogenase (SDH) Inhibition Assay
Rationale: Many thiophene carboxamide fungicides act by inhibiting SDH (Complex II) in the mitochondrial respiratory chain. This assay will determine if the synthesized compounds have the same mode of action.[2]
-
Mitochondria Isolation: Isolate mitochondria from a suitable source (e.g., fungal mycelia or rat liver) using differential centrifugation.
-
Assay Buffer: Prepare a potassium phosphate buffer (50 mM, pH 7.4) containing EDTA (2 mM).
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, succinate (substrate), and an artificial electron acceptor like 2,6-dichlorophenolindophenol (DCPIP).[2]
-
Inhibitor Addition: Add varying concentrations of the synthesized thiophene carboxamides to the wells.
-
Enzyme Reaction: Add the isolated mitochondria to initiate the reaction. The activity of SDH is measured by the rate of reduction of DCPIP, which can be monitored spectrophotometrically at 600 nm.[2][7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme activity).
Protocol 6: Whole-Plant Herbicide Screening Assay
Rationale: This primary screen identifies compounds with potential herbicidal activity on representative monocot and dicot weed species.[8]
-
Plant Material: Grow seedlings of a monocot (e.g., Lolium spp.) and a dicot (e.g., Amaranthus spp.) weed in small pots in a greenhouse.
-
Compound Application: When the seedlings have reached the 2-3 leaf stage, apply the synthesized compounds as a foliar spray at a standard rate (e.g., 1000 g a.i./ha). The compounds should be formulated in a suitable solvent/surfactant mixture.
-
Controls: Include a negative control (solvent/surfactant only) and a positive control (a commercial herbicide).
-
Evaluation: After 14-21 days, visually assess the plants for signs of injury (e.g., chlorosis, necrosis, stunting) and record the percentage of growth inhibition compared to the negative control.
Diagram of the Agrochemical Screening Workflow
Caption: Workflow for the discovery and evaluation of novel agrochemicals.
Conclusion and Future Directions
This compound represents a versatile and valuable scaffold for the development of novel agrochemicals. The synthetic and screening protocols outlined in this document provide a robust framework for researchers to explore the potential of this molecule, particularly in the synthesis of new fungicides targeting succinate dehydrogenase. The structure-activity relationships derived from the evaluation of a library of thiophene carboxamides will be instrumental in optimizing lead compounds for enhanced efficacy and desirable physicochemical properties. Further investigations could also explore derivatization at the 3-position with other functional groups to access different classes of agrochemicals.
References
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]
-
Scarabel, L., & Varotto, S. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e5282 protocolos. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Thiophene in Agrochemicals and Specialty Chemicals. Retrieved from [Link]
-
PubMed. (2021). Design, Synthesis, and Antifungal Activity of Novel Thiophene/Furan-1,3,4-Oxadiazole Carboxamides as Potent Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(45), 13373–13385. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl thiophene-2-carboxylates 100 from acetylenic ketones 98 and methyl thioglycolate (99) in the presence of CsCO3, MgSO4, and MeOH. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. Retrieved from [Link]
-
NC State Extension Publications. (2016). Conducting a Bioassay For Herbicide Residues. Retrieved from [Link]
-
Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Retrieved from [Link]
-
AHDB. (n.d.). Detecting herbicide resistance. Retrieved from [Link]
-
MDPI. (n.d.). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. Retrieved from [Link]
-
Technology Networks. (2022). 8 Top Tips For Pesticide Screening. Retrieved from [Link]
-
Impactfactor. (n.d.). Synthesis and Pharmacological Study of Thiophene Derivatives. Retrieved from [Link]
-
NIH. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. Molecules, 27(24), 9013. Retrieved from [Link]
-
Noldus. (2020). Screening insecticides. Retrieved from [Link]
-
Bioworld Technology, Inc. (n.d.). Succinate Dehydrogenase Microplate Assay Kit User Manual. Retrieved from [Link]
-
Bentham Science. (2022). In vitro Methodology to Assess Quantitative Resistance in Plant-fungus Pathosystems. Current Plant Biology, 34, 1-11. Retrieved from [Link]
-
MDPI. (n.d.). Alternative Pesticide Residue Detection Methods. Retrieved from [Link]
-
MDPI. (2022). Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species. Plants, 11(15), 2026. Retrieved from [Link]
-
iFyber. (n.d.). IN VITRO SCREENING FOR ANTIFUNGAL EFFICACY. Retrieved from [Link]
-
NIH. (n.d.). Phytochemical Screening and In Vitro Antifungal Activity of Selected Medicinal Plants against Candida albicans and Aspergillus niger in West Shewa Zone, Ethiopia. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ifyber.com [ifyber.com]
- 6. Initial In Vitro Assessment of the Antifungal Activity of Aqueous Extracts from Three Invasive Plant Species | MDPI [mdpi.com]
- 7. content.abcam.com [content.abcam.com]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Definitive Structural Elucidation of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate: An Integrated NMR and Mass Spectrometry Approach
An Application Note for Drug Development Professionals
Strategic Overview: An Orthogonal Approach to Characterization
The structural confirmation of a synthetic intermediate like Methyl 5-chloro-3-hydroxythiophene-2-carboxylate demands more than a single analytical technique. While mass spectrometry provides precise mass and elemental composition, NMR spectroscopy reveals the specific bonding framework and electronic environment of the atoms. By integrating these orthogonal methods, we create a powerful, self-validating system for structural elucidation. This guide is structured to first explore the molecular mass and fragmentation behavior via mass spectrometry, followed by a deep dive into the atomic connectivity using a suite of NMR experiments.
The logical flow of this analytical strategy is designed for maximum confidence in the final structural assignment.
Figure 1: Integrated workflow for the structural elucidation of this compound.
Mass Spectrometry Analysis: Confirming Composition and Fragmentation
Mass spectrometry is employed first to confirm the molecular weight and elemental formula. For a polar, non-volatile small molecule like this, Electrospray Ionization (ESI) is the premier choice.[1] ESI is a "soft" ionization technique that typically generates intact protonated or deprotonated molecules ([M+H]⁺ or [M-H]⁻), providing a clear indication of the molecular weight with minimal initial fragmentation.[2]
Rationale for Experimental Design
-
Ionization Mode: The presence of a hydroxyl group and ester functionalities suggests the molecule can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. The acidic hydroxyl proton makes negative mode particularly effective.
-
Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) instrument is ideal. The TOF analyzer provides high mass accuracy, allowing for the confident determination of the elemental formula from the exact mass. The quadrupole component acts as a mass filter, essential for precursor ion selection in subsequent fragmentation experiments.[3][4]
-
Tandem MS (MS/MS): To probe the structure, Collision-Induced Dissociation (CID) is performed.[3] The [M-H]⁻ ion is isolated by the quadrupole, accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen), and the resulting fragments are analyzed. This fragmentation pattern serves as a molecular fingerprint.[5]
Expected Mass Spectral Data
The molecular formula for this compound is C₆H₅ClO₃S. The presence of chlorine, with its two stable isotopes ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), will produce a characteristic isotopic pattern for any chlorine-containing ion, with a second peak two mass units higher (M+2) at roughly one-third the intensity of the primary peak.
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₆H₅ClO₃S | - |
| Monoisotopic Mass | 191.9648 | Calculated for C₆H₅³⁵ClO₃S |
| [M-H]⁻ Ion (m/z) | 190.9576 | Loss of H⁺ from the hydroxyl group. |
| [M+2-H]⁻ Ion (m/z) | 192.9547 | Corresponds to the ³⁷Cl isotope. |
| Intensity Ratio (M:M+2) | ~3:1 | Natural abundance of ³⁵Cl to ³⁷Cl. |
Predicted Fragmentation Pathway
The fragmentation of the [M-H]⁻ ion is anticipated to proceed through logical losses of stable neutral molecules or radicals. The most likely cleavages involve the ester group, which represents a chemically labile part of the molecule.
Figure 2: Predicted MS/MS fragmentation pathway for the [M-H]⁻ ion.
-
Pathway to Fragment A (m/z 159.95): Loss of formaldehyde (CH₂O) from the methyl ester group.
-
Pathway to Fragment B (m/z 131.95): Subsequent loss of carbon monoxide (CO) from Fragment A.
-
Pathway to Fragment C (m/z 147.93): Direct loss of carbon dioxide (CO₂) from the precursor ion.
Protocol: ESI-Q-TOF MS Analysis
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 10 mL of a 50:50 mixture of methanol and deionized water to create a 100 µg/mL stock solution.
-
Dilute the stock solution 1:100 in the same solvent containing 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode) to a final concentration of 1 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulates.
-
-
Instrument Setup (Negative Ion Mode Example):
-
Infusion: Direct infusion via syringe pump at a flow rate of 5-10 µL/min.
-
Ion Source: ESI
-
Capillary Voltage: -3.0 kV
-
Sampling Cone Voltage: -30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow (N₂): 600 L/hr
-
-
Data Acquisition:
-
Full Scan (MS): Acquire data over a mass range of m/z 50-500 to observe the precursor ion and its isotopic pattern.
-
Tandem MS (MS/MS):
-
Set the quadrupole to isolate the precursor ion at m/z 190.96.
-
Introduce argon into the collision cell.
-
Ramp the collision energy from 10-40 eV to generate a comprehensive fragmentation spectrum.
-
-
NMR Spectroscopy Analysis: Mapping the Molecular Framework
NMR spectroscopy provides definitive information on the carbon-hydrogen framework and the chemical environment of each atom. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments is required for an unambiguous assignment of all signals.
Rationale for Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common first choice for many organic compounds due to its excellent dissolving properties and relatively simple residual solvent peak.[6][7] However, the hydroxyl proton may undergo rapid exchange, leading to a broad or unobservable signal. Deuterated dimethyl sulfoxide (DMSO-d₆) can be a superior choice as it forms hydrogen bonds with the -OH group, slowing its exchange and often resulting in a sharper, observable signal.[8]
-
¹H NMR: This experiment identifies all unique proton environments, their integration (relative numbers), and their coupling (neighboring protons).
-
¹³C NMR: This experiment identifies all unique carbon environments. Proton decoupling is typically used to simplify the spectrum to single lines for each carbon.[9]
-
COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to each other, typically through 2-3 bonds. It is essential for identifying adjacent protons.[10][11]
-
HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates protons with the carbons they are directly attached to (one-bond correlation). It is the cornerstone for linking the ¹H and ¹³C spectra.[10][12]
Predicted NMR Spectral Data (in CDCl₃)
The chemical shifts are influenced by the electronic nature of the substituents. The ester and chloro groups are electron-withdrawing, while the hydroxyl group is electron-donating. These effects modulate the electron density around the thiophene ring.[13]
| Assignment | Technique | Predicted δ (ppm) | Multiplicity | Rationale / Expected Correlations |
| H4 | ¹H NMR | 7.0 - 7.3 | Singlet (s) | Lone proton on the thiophene ring; deshielded by adjacent sulfur and ester. |
| -OCH₃ | ¹H NMR | 3.8 - 4.0 | Singlet (s) | Typical range for methyl ester protons. |
| -OH | ¹H NMR | 5.0 - 9.0 | Broad Singlet (br s) | Chemical shift is concentration/solvent dependent; may exchange with D₂O. |
| C2 (-C=O) | ¹³C NMR | 160 - 165 | - | Carbonyl carbon of the ester. HSQC: No correlation. |
| C3 (-C-OH) | ¹³C NMR | 155 - 160 | - | Carbon attached to the electron-donating hydroxyl group. HSQC: No correlation. |
| C4 | ¹³C NMR | 115 - 120 | - | Protonated carbon on the thiophene ring. HSQC: Correlates with H4 signal. |
| C5 (-C-Cl) | ¹³C NMR | 125 - 130 | - | Carbon attached to the electronegative chlorine. HSQC: No correlation. |
| -OCH₃ | ¹³C NMR | 52 - 55 | - | Methyl ester carbon. HSQC: Correlates with -OCH₃ proton signal. |
Note: COSY is not expected to show any cross-peaks as there are no vicinal or geminal protons to couple with each other.
Protocol: NMR Data Acquisition
-
Sample Preparation:
-
Dissolve 10-15 mg of the compound in approximately 0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[6][14]
-
Ensure the sample is fully dissolved; filter if any solid particles are present to ensure good magnetic field homogeneity.[15]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm), unless the solvent contains a pre-calibrated amount.
-
-
Instrument Tuning and Setup:
-
Insert the sample into the spectrometer.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to optimize homogeneity, aiming for sharp, symmetrical peaks.
-
-
Data Acquisition Parameters (Example on a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Sequence: Standard single-pulse (zg30).
-
Spectral Width: 12-15 ppm.
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 2 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: Proton-decoupled (zgpg30).
-
Spectral Width: 220-240 ppm.
-
Number of Scans: 1024 or more, depending on concentration.[13]
-
Relaxation Delay (d1): 2 seconds.
-
-
HSQC:
-
Pulse Sequence: Standard HSQC sequence (hsqcedetgpsisp2.2).
-
¹H Spectral Width: 12-15 ppm.
-
¹³C Spectral Width: 180-200 ppm (centered on the expected carbon region).
-
Number of Scans: 4-8 per increment.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectra.
-
Perform baseline correction.
-
Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[6]
-
Integrate the signals in the ¹H spectrum.
-
Conclusion
The combination of Electrospray Ionization Mass Spectrometry and a suite of NMR experiments provides a robust and definitive method for the structural characterization of this compound. High-resolution MS confirms the elemental composition, while MS/MS fragmentation reveals key structural motifs. Concurrently, ¹H, ¹³C, and HSQC NMR experiments work in concert to build a complete and unambiguous map of the atomic connectivity. This integrated analytical approach ensures the highest level of confidence in the identity and purity of this critical synthetic intermediate, underpinning the success of subsequent research and development activities.
References
-
Cole, R. B. (2011). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry. Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
Gabelica, V., & De Pauw, E. (2005). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry. Available at: [Link]
-
Bruker. Avance Beginners Guide - Solvent Selection. Bruker Corporation. Available at: [Link]
-
LECO Corporation. (2024). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. LECO. Available at: [Link]
-
Li, H., et al. (2019). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters, Oxford Academic. Available at: [Link]
-
Lab-Training.com. (2014). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. Available at: [Link]
-
University of Illinois. NMR Sample Preparation. University of Illinois Urbana-Champaign. Available at: [Link]
-
Slideshare. (2018). Quadrupole mass spectrometer. Available at: [Link]
-
ACD/Labs. (2024). A Beginner's Guide to Mass Spectrometry: Mass Analyzers. Available at: [Link]
-
Wikipedia. Quadrupole mass analyzer. Wikimedia Foundation. Available at: [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
-
University College London. Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]
-
Bruker. NMR Sample Preparation. Bruker Corporation. Available at: [Link]
-
BioChromato. (2018). NMR solvent selection - that also allows sample recovery. Available at: [Link]
-
Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. Available at: [Link]
-
Spectroscopy Online. (2025). Enhancing Electrospray Ionization Mass Spectrometry with Nanobubbles. Available at: [Link]
-
University of Rochester. How to Get a Good 1H NMR Spectrum. Department of Chemistry. Available at: [Link]
-
San Diego State University. Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]
-
Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy. Wikimedia Foundation. Available at: [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Okayama University. How to select NMR solvent. Available at: [Link]
- Doucet, J. P., & Weber, J. (2004). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
-
Chemistry LibreTexts. (2024). Two Dimensional Homonuclear NMR Spectroscopy. Available at: [Link]
-
Wikipedia. Fragmentation (mass spectrometry). Wikimedia Foundation. Available at: [Link]
Sources
- 1. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 2. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mass Analyzer Technology Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]
- 5. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. organomation.com [organomation.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 12. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. sites.bu.edu [sites.bu.edu]
Application Notes & Protocols for the Crystallization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Abstract
This technical guide provides a comprehensive framework for the crystallization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate (CAS No. 96232-69-8), a key organic building block. Recognizing that the purity of such intermediates is paramount for successful downstream applications in pharmaceutical and chemical synthesis, this document moves beyond a simple recitation of steps. It delves into the underlying principles of crystallization, offers a systematic approach to solvent selection, and presents detailed, field-proven protocols. The methodologies are designed to be self-validating, incorporating analytical checkpoints to ensure the isolation of a highly pure, crystalline product. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the purification of this and structurally related thiophene derivatives.
Compound Profile: this compound
A foundational understanding of the target compound's properties is critical for developing a robust crystallization process.
| Property | Value | Source |
| CAS Number | 96232-69-8 | [1] |
| Molecular Formula | C₆H₅ClO₃S | [1] |
| Molecular Weight | 192.62 g/mol | [1] |
| Appearance | Likely a solid at room temperature. Related thiophene carboxylates appear as white to light yellow powders or lumps.[2] | - |
| Storage | Store at 2-8°C, sealed in a dry, dark place. | [1] |
| GHS Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation). | [1] |
Part I: Guiding Principles of Crystallization
Crystallization is a powerful purification technique that leverages differences in solubility between a target compound and its impurities.[3] The process is governed by the principles of solubility and supersaturation, which dictate the transition of a molecule from the dissolved state to a highly ordered solid-state crystal lattice.
Solubility, Supersaturation, and the Metastable Zone
A successful crystallization hinges on identifying a solvent system where the target compound is highly soluble at an elevated temperature but poorly soluble at lower temperatures.[4] The process involves creating a supersaturated solution—a state where the concentration of the solute exceeds its equilibrium solubility.[5] This is typically achieved by dissolving the compound in a minimal amount of hot solvent and then allowing it to cool.[6]
As the solution cools, it enters a "metastable zone" where it is supersaturated but crystallization has not yet begun.[5] Within this zone, crystal formation can be initiated. The goal is to traverse this zone slowly to promote the growth of large, pure crystals rather than rapid precipitation of a fine powder, which can trap impurities.[3]
The Two-Step Process: Nucleation and Growth
-
Nucleation: This is the initial formation of microscopic crystal nuclei. It can occur spontaneously from a highly supersaturated solution or be induced by adding a seed crystal or creating a nucleation site (e.g., by scratching the flask).[3][4][7]
-
Crystal Growth: Once nuclei are present, dissolved molecules will deposit onto the surface of the nuclei, causing the crystals to grow.[7] A slow rate of cooling is crucial during this phase to ensure that only molecules of the target compound are incorporated into the lattice, effectively excluding impurities.
Part II: The Critical Workflow—Solvent Selection
The choice of solvent is the single most important factor determining the success of a crystallization.[8] An ideal solvent is not merely a medium for dissolution but an active participant in the purification process.
Causality Behind Solvent Choice: Key Criteria
-
Solubility Gradient: The compound should be sparingly soluble at room temperature but readily soluble at the solvent's boiling point.[4][9]
-
Inertness: The solvent must not react with the compound.[6][8]
-
Boiling Point: The boiling point should be low enough for easy removal from the final crystals (<100 °C is often ideal) but not so low as to make handling difficult due to rapid evaporation.[4][8]
-
Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (and be removed with the mother liquor).
-
Crystal Quality: The solvent should facilitate the formation of well-defined crystals, not an oil or amorphous solid. "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute.[4]
Recommended Solvents for Screening
Given the structure of this compound (a polar heterocyclic compound), the following solvents and solvent systems are recommended for initial screening. The principle of "like dissolves like" suggests that moderately polar solvents are a good starting point.[4][8]
| Solvent / System | Rationale |
| Ethanol / Isopropanol | Alcohols are often effective for moderately polar compounds. |
| Ethyl Acetate | A good general-purpose solvent for esters and heterocyclic compounds.[9][10] |
| Acetonitrile | Suggested for crystallizing organic heterocyclic compounds.[11] |
| Toluene | An aromatic solvent that can be effective, but its higher boiling point (111 °C) requires caution to prevent oiling out.[8] |
| Hexane / Ethyl Acetate | A common two-solvent system. The compound is dissolved in a minimal amount of the "good" solvent (Ethyl Acetate) and the "anti-solvent" (Hexane) is added to reduce solubility.[10] |
Protocol for Solvent Screening
This protocol allows for the rapid determination of a suitable solvent using a minimal amount of crude material.
-
Place approximately 20-30 mg of the crude compound into a small test tube.
-
Add the selected solvent dropwise at room temperature, swirling after each addition. Note the solubility.
-
If the compound does not dissolve in ~0.5 mL of solvent, gently heat the test tube in a water bath until the solvent boils.[12]
-
If the compound dissolves completely in the hot solvent, it is a potential candidate.
-
Allow the solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observe the quantity and quality of the crystals formed. An ideal solvent will yield a significant crop of solid crystals.
-
Record all observations in a table, as shown below.
| Solvent | Solubility (Cold) | Solubility (Hot) | Crystal Formation on Cooling | Remarks |
| e.g., Ethanol | Insoluble | Soluble | Abundant, well-defined needles | Good candidate |
| e.g., Hexane | Insoluble | Insoluble | - | Unsuitable |
| e.g., Acetone | Soluble | Soluble | No crystals | Too soluble |
Part III: Detailed Crystallization Protocols
Mandatory Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Ventilation: All procedures involving organic solvents must be performed in a certified chemical fume hood.
-
Compound Hazards: Be aware of the compound's specific hazards (harmful if swallowed, inhaled; causes skin/eye irritation).[1] Avoid generating dust.
-
Heating: Never heat flammable organic solvents with an open flame. Use a hot plate, water bath, or heating mantle.
Protocol 1: Standard Single-Solvent Cooling Crystallization
This is the most common and direct method for purifying solids.[3]
dot
Caption: Logic flow for post-crystallization analysis and validation.
Recommended Analytical Techniques
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp and narrow melting point range (typically < 2 °C). Compare the experimental value to any literature values. Impurities tend to depress and broaden the melting range.
-
Thin-Layer Chromatography (TLC): This is a fast and effective way to assess purity. Spot the crude material and the crystallized product side-by-side on a TLC plate. A successful purification will show the disappearance of impurity spots and the presence of a single, strong spot for the final product.
-
Spectroscopic Confirmation: For absolute confirmation of chemical identity, obtain Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C). The spectra should be clean, with integrations matching the expected number of protons, and chemical shifts consistent with the structure of this compound. Mass Spectrometry (MS) should confirm the correct molecular weight.
References
- Vertex AI Search. (2025). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)
- Jove. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.). Methyl 5-chloro-3-(chlorosulfonyl)
- Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
- EPFL. (n.d.).
- Chem-Impex. (n.d.).
- Myerson, A. S. (Ed.). (2002).
- Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
- Williamson, K. L., & Masters, K. M. (n.d.).
- ResearchGate. (2023). How can I obtain good crystals of heterocyclic organic compounds?
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.
- University of Rochester, Department of Chemistry. (n.d.).
- BLD Pharm. (n.d.).
- University of Calgary. (n.d.).
- MIT Digital Lab Techniques Manual. (2010).
Sources
- 1. 96232-69-8|this compound|BLD Pharm [bldpharm.com]
- 2. chemimpex.com [chemimpex.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. rubingroup.org [rubingroup.org]
- 5. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. content.e-bookshelf.de [content.e-bookshelf.de]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. unifr.ch [unifr.ch]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Introduction: Unlocking the Potential of a Versatile Thiophene Scaffold
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and materials science. The reactivity of its constituent functional groups—the hydroxyl, the ester, and the chlorinated thiophene ring—offers a rich landscape for chemical modification. The hydroxyl group, in particular, is a prime target for derivatization. Its enolic character, existing in tautomeric equilibrium with the corresponding keto form, governs its reactivity, which is analogous to that of a phenol.
This guide provides a comprehensive overview of strategies and detailed protocols for the derivatization of the hydroxyl group of this compound. The methodologies discussed herein are designed to be robust and adaptable, enabling researchers to synthesize a diverse array of derivatives for applications ranging from drug discovery to the development of novel organic materials. We will delve into the mechanistic underpinnings of these transformations, offering insights into reaction optimization and characterization of the resulting products.
Strategic Considerations for Derivatization
The choice of derivatization strategy is dictated by the desired properties of the target molecule. Key transformations of the hydroxyl group include its conversion to ethers, esters, and silyl ethers. Each of these modifications imparts distinct physicochemical properties, such as altered solubility, lipophilicity, and metabolic stability.
Key considerations before embarking on a derivatization protocol include:
-
Reagent Selection: The choice of the derivatizing agent will determine the nature of the newly formed functional group.
-
Reaction Conditions: Factors such as solvent, temperature, and the choice of base or catalyst are critical for achieving high yields and minimizing side reactions.
-
Work-up and Purification: The isolation of the desired product in high purity is paramount.
-
Analytical Characterization: Confirmation of the structure of the derivatized product is essential, typically achieved through a combination of spectroscopic techniques.[1][2][3]
Derivatization Protocols
O-Alkylation (Ether Synthesis)
The conversion of the hydroxyl group to an ether is a common strategy to mask its polarity and introduce a variety of alkyl or aryl substituents. The Williamson ether synthesis and its modifications are the most widely employed methods.
a) O-Alkylation via Phase Transfer Catalysis
Phase transfer catalysis (PTC) is a powerful technique for reacting water-soluble and organic-soluble reactants in a heterogeneous system.[4] It is particularly well-suited for the alkylation of phenols and related compounds.[5][6][7]
Protocol: O-Alkylation of this compound using a Phase Transfer Catalyst
-
Reagents and Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Tetrabutylammonium bromide (TBAB)
-
Toluene or Dichloromethane (DCM)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Separatory funnel
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), potassium carbonate (2.0 eq), and tetrabutylammonium bromide (0.1 eq).
-
Add toluene (or DCM) to dissolve the reactants.
-
To this stirring suspension, add the alkyl halide (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 50-60 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and add deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent used in the reaction (2 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired O-alkylated derivative.
-
-
Causality and Insights:
-
Potassium carbonate acts as the base to deprotonate the hydroxyl group, forming the more nucleophilic thiophenoxide.
-
Tetrabutylammonium bromide is the phase transfer catalyst. Its quaternary ammonium cation forms an ion pair with the thiophenoxide, transporting it from the solid or aqueous phase into the organic phase where it can react with the alkyl halide.[5]
-
The choice of solvent can influence the reaction rate. Toluene is often a good choice for its ability to azeotropically remove traces of water.
-
An excess of the alkylating agent is used to ensure complete conversion of the starting material.
-
O-Acylation (Ester Synthesis)
Esterification of the hydroxyl group is another common derivatization that can be readily achieved using acyl chlorides or anhydrides in the presence of a base.
Protocol: O-Acylation of this compound
-
Reagents and Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or anhydride (e.g., acetic anhydride)
-
Pyridine or Triethylamine (TEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
-
Procedure:
-
Dissolve this compound (1.0 eq) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.
-
Add pyridine or triethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add the acyl chloride or anhydride (1.2 eq) dropwise to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated aqueous NaHCO₃ (2 x 15 mL), and brine (1 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure O-acylated product.
-
-
Causality and Insights:
-
Pyridine or triethylamine acts as a base to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium towards the product.
-
The reaction is typically performed at low temperatures to control the exothermic nature of the acylation and minimize side reactions.
-
The aqueous work-up is crucial to remove the base, any unreacted acylating agent, and the salt byproducts.
-
O-Silylation (Silyl Ether Synthesis)
Silyl ethers are valuable protecting groups for hydroxyl functions due to their ease of formation and selective removal under specific conditions.[8] They are also used to increase the volatility of compounds for gas chromatography analysis.[9]
Protocol: O-Silylation of this compound
-
Reagents and Materials:
-
This compound
-
Silylating agent (e.g., tert-Butyldimethylsilyl chloride (TBDMSCl), Triisopropylsilyl chloride (TIPSCl))
-
Imidazole or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Deionized water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer
-
-
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM or DMF, add imidazole (2.5 eq) or triethylamine (1.5 eq).
-
Add the silylating agent (1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent like ethyl acetate or DCM (3 x 20 mL).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired silyl ether.
-
-
Causality and Insights:
-
Imidazole or triethylamine is used as a base to facilitate the reaction and scavenge the generated HCl. Imidazole is often preferred as it also acts as a catalyst.
-
The choice of silylating agent determines the stability of the resulting silyl ether. For example, TBDMS ethers are more stable to hydrolysis than trimethylsilyl (TMS) ethers.[10]
-
The use of anhydrous solvents is critical to prevent the hydrolysis of the silylating agent.
-
Mitsunobu Reaction
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[11][12] For an enolic hydroxyl group, it provides a mild route to ethers and esters.
Protocol: Mitsunobu Etherification of this compound
-
Reagents and Materials:
-
This compound
-
An alcohol (e.g., benzyl alcohol, ethanol)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Silica gel for chromatography
-
Rotary evaporator
-
Magnetic stirrer
-
-
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF or DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent dropwise over 15-30 minutes. A color change and/or precipitation of triphenylphosphine oxide may be observed.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue directly by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the reduced hydrazine byproduct.[13]
-
-
Causality and Insights:
-
The reaction is initiated by the formation of a betaine intermediate from the reaction of triphenylphosphine and DEAD/DIAD.[12]
-
This intermediate activates the hydroxyl group of the thiophene, making it a good leaving group. The alkoxide, generated from the added alcohol, then acts as a nucleophile.
-
The Mitsunobu reaction is particularly useful for synthesizing ethers from sterically hindered alcohols or when mild, neutral conditions are required.
-
Purification can sometimes be challenging due to the presence of byproducts. Using polymer-supported triphenylphosphine can simplify the work-up.[13]
-
Data Presentation and Characterization
The successful derivatization should be confirmed by a suite of analytical techniques.
| Derivative Type | Expected ¹H NMR Shifts (δ, ppm) | Expected ¹³C NMR Shifts | Expected IR (cm⁻¹) |
| O-Alkyl | Appearance of new signals corresponding to the alkyl group protons. | Appearance of new signals for the alkyl carbons, and a downfield shift of the C-3 carbon of the thiophene ring. | Disappearance of the broad O-H stretch. Appearance of C-O-C stretches. |
| O-Acyl | Appearance of new signals for the acyl group protons. | Appearance of a new carbonyl carbon signal (~165-175 ppm) and signals for the acyl group carbons. | Disappearance of the broad O-H stretch. Appearance of a new C=O stretch (~1750-1770 cm⁻¹). |
| O-Silyl | Appearance of new signals for the silyl group protons (often upfield). | Appearance of new signals for the silyl group carbons. | Disappearance of the broad O-H stretch. |
Note: The exact chemical shifts and absorption frequencies will depend on the specific derivative synthesized.
Visualization of Workflows and Mechanisms
Caption: Decision workflow for the derivatization of the hydroxyl group.
Caption: Simplified mechanism of Phase Transfer Catalyzed O-Alkylation.
Safety Precautions
-
General Handling: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Reagent-Specific Hazards:
-
Alkylating and Acylating Agents: Many of these reagents are corrosive, lachrymatory, and potentially carcinogenic.[14][15] Handle with extreme care and avoid inhalation of vapors.
-
Bases: Pyridine and triethylamine are flammable and toxic. Avoid contact with skin and eyes.
-
DEAD/DIAD: These azodicarboxylates are shock-sensitive and can be explosive. Handle with care and store appropriately.
-
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The derivatization of the hydroxyl group in this compound opens up a vast chemical space for the synthesis of novel compounds with tailored properties. The protocols detailed in this guide provide a solid foundation for researchers to explore these transformations. Careful consideration of the reaction mechanism, optimization of conditions, and thorough characterization of the products will ensure the successful synthesis of the desired derivatives.
References
-
Loupy, A., Sansoulet, J., Díez-Barra, E., & Carrillo, J. R. (n.d.). Phase Transfer Catalysis without Solvent. Alkylation of Phenol and Derivatives. Synthetic Communications, 21(14), 1465-1471. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]
-
Effects of Charge Separation, Effective Concentration, and Aggregate Formation on the Phase Transfer Catalyzed Alkylation of Phenol. Journal of the American Chemical Society. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]
-
Synthesis, Characterization of thiophene derivatives and its biological applications. (2025). World Journal of Advanced Research and Reviews, 26(3), 687-701. [Link]
-
Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. ACS Omega. [Link]
-
Synthesis and 13C CPMAS NMR Characterization of Novel Thiophene-Based Nematogens. Chemistry of Materials. [Link]
-
Synthesis of 3‐hydroxythiophenes 12a‐d. ResearchGate. [Link]
-
Thiophene synthesis. Organic Chemistry Portal. [Link]
-
Nogueira, I. C., & Pliego, J. R. (2021). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Molecular Catalysis, 510, 111566. [Link]
-
Liquid phase alkylation of phenol with 1-octene over large pore zeolites. Applied Catalysis A: General, 308, 109-116. [Link]
-
Expanding the chemical space of enol silyl ethers: catalytic dicarbofunctionalization enabled by iron catalysis. Chemical Science, 12(15), 5546-5552. [Link]
-
Analytical Derivatization Techniques. ResearchGate. [Link]
-
Chemical Derivatization in Flow Analysis. Molecules, 27(5), 1546. [Link]
-
The Mitsunobu Reaction. ResearchGate. [Link]
-
Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. ResearchGate. [Link]
-
Principles and Applications of Derivatization Techniques in Chromatographic Analysis. ResearchGate. [Link]
-
Mitsunobu Reaction. Organic Chemistry Portal. [Link]
-
Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Pan American Health Organization. [Link]
-
Mitsunobu reaction. Wikipedia. [Link]
-
Silylation. Wikipedia. [Link]
-
Mitsunobu. Scribd. [Link]
-
Derivatization. Chemistry LibreTexts. [Link]
-
Diastereoselective Synthesis of cis-α,α′-Disubstituted Cyclic Ethers via Borane-Catalyzed Reductive Cyclization of Diketones. Organic Letters. [Link]
-
Catalytic Reductive ortho-C–H Silylation of Phenols with Traceless, Versatile Acetal Directing Groups and Synthetic Applications of Dioxasilines. Journal of the American Chemical Society, 138(23), 7325-7332. [Link]
-
Derivatization reactions and reagents for gas chromatography analysis. ResearchGate. [Link]
-
Mastering Silyl Protecting Groups for Hydroxyl Functional Group in 20 min! YouTube. [Link]
-
Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. PrepChem.com. [Link]
- Silylation of hydroxyl groups.
-
The synthesis and chemistry of 2,3-dihydrothiophene (1), sometimes named 2-thiolene (Scheme 1), and its derivatives has. Science of Synthesis, 33, 205-225. [Link]
-
Safe handling of hazardous drugs. Hospital Pharmacy Europe. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. Journal of Chromatography A, 1296, 1-18. [Link]
-
Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 26369. [Link]
-
policy for the safe handling and administration of cytotoxic drugs in adults with cancer. Thames Valley Cancer Network. [Link]
-
Derivatization of hydroxyl functional groups for liquid chromatography and capillary electroseparation. ResearchGate. [Link]
-
Safe handling of cytotoxics: guideline recommendations. Current Oncology, 19(3), e230-e237. [Link]
-
Methyl 3-methylthiophene-2-carboxylate. PubChem. [Link]
-
Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive. [Link]
-
Determination of thiols by gas purge microsyringe extraction coupled with chemical derivatization by high performance liquid chromatography-fluorescence detection with mass spectrometry identification. ResearchGate. [Link]
Sources
- 1. [PDF] Synthesis, Characterization of thiophene derivatives and its biological applications | Semantic Scholar [semanticscholar.org]
- 2. journalwjarr.com [journalwjarr.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations [ouci.dntb.gov.ua]
- 8. Silylation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Mitsunobu Reaction [organic-chemistry.org]
- 12. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 13. tcichemicals.com [tcichemicals.com]
- 14. www3.paho.org [www3.paho.org]
- 15. hospitalpharmacyeurope.com [hospitalpharmacyeurope.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and offer insights gleaned from extensive experience in heterocyclic chemistry.
The synthesis of this valuable thiophene building block, while based on established chemical principles, is sensitive to reaction conditions. Even minor deviations can lead to the formation of persistent impurities that complicate purification and compromise the quality of the final product. This guide provides a structured approach to identifying and mitigating these issues.
Frequently Asked Questions (FAQs)
Here we address high-level questions that frequently arise during the synthesis.
Q1: What is the most common synthetic pathway for this molecule and what are its primary challenges?
The most prevalent and scalable approach is a two-step process:
-
Thiophene Ring Formation: A base-catalyzed condensation reaction between methyl thioglycolate and methyl 2-chloroacrylate to form the Methyl 3-hydroxythiophene-2-carboxylate intermediate. This is a variation of the Fiesselmann thiophene synthesis.[1]
-
Electrophilic Chlorination: Subsequent chlorination at the C-5 position, typically using an agent like sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).
The primary challenges are controlling the initial condensation to prevent polymerization and ensuring regioselective chlorination at the C-5 position without over-halogenation or degradation.[1][2]
Q2: My reaction yield is consistently low. What are the most probable causes?
Low yield is a common complaint that can stem from several factors:
-
Incomplete Reaction: Insufficient reaction time or inadequate base catalysis during the ring formation step.
-
Side Product Formation: The most significant cause of yield loss is often the diversion of starting materials into side products like polymers or dimers.[3]
-
Degradation: The thiophene ring, particularly the hydroxy-substituted intermediate, can be sensitive to harsh conditions during the chlorination step or work-up.
-
Purification Losses: The final product and key intermediates can be challenging to purify, and significant material can be lost during column chromatography or recrystallization.[4]
Q3: My post-reaction analysis (TLC, LC-MS) shows multiple unexpected spots. What are they likely to be?
Beyond unreacted starting materials, several side products are commonly observed:
-
Poly(methyl acrylate): An insoluble white solid resulting from the base-catalyzed polymerization of methyl 2-chloroacrylate.
-
Uncyclized Intermediate: The Michael adduct of methyl thioglycolate and methyl 2-chloroacrylate may fail to cyclize.
-
Over-chlorinated Products: Formation of methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate.
-
Dimerization Products: Thiophene rings can undergo oxidative coupling or other dimerization pathways under certain conditions.[5][6]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems encountered during the synthesis.
Problem 1: Formation of an Insoluble White Precipitate During Ring Formation
Observation: Upon addition of methyl 2-chloroacrylate to the reaction mixture, a significant amount of a gummy, white, insoluble solid forms, leading to poor stirring and low yield of the desired thiophene intermediate.
-
Probable Cause: This is the classic signature of the base-catalyzed anionic polymerization of the methyl 2-chloroacrylate starting material. Acrylates are highly susceptible to this pathway, especially in the presence of strong bases like sodium methoxide.
-
Scientific Rationale: The methoxide base initiates polymerization by attacking the β-carbon of the acrylate. This process is highly exothermic and can lead to a runaway reaction if not properly controlled.
-
Preventative & Corrective Actions:
-
Temperature Control: Maintain the reaction temperature at 0-5 °C during the dropwise addition of methyl 2-chloroacrylate. This is critical to dissipate the heat of reaction and initiation.
-
Slow Addition: Add the methyl 2-chloroacrylate neat or as a solution in methanol very slowly (e.g., over 1-2 hours) to the solution of the deprotonated methyl thioglycolate. This keeps the instantaneous concentration of the acrylate low, favoring the desired Michael addition over polymerization.
-
Order of Addition: Ensure the base is added to the methyl thioglycolate first to form the thiolate anion before the introduction of the sensitive acrylate.
-
Problem 2: Presence of a Dichloro-Thiophene Impurity in the Final Product
Observation: Mass spectrometry (GC-MS or LC-MS) of the final product shows a significant peak with a mass corresponding to the addition of two chlorine atoms. ¹H NMR may show a singlet for the thiophene proton with a different chemical shift.
-
Probable Cause: Over-chlorination of the Methyl 3-hydroxythiophene-2-carboxylate intermediate. The electron-donating nature of the hydroxyl group activates the thiophene ring towards electrophilic substitution, and if conditions are not carefully controlled, a second chlorination can occur, typically at the C-4 position.
-
Scientific Rationale: The first chlorination at C-5 is sterically and electronically favored. However, with excess chlorinating agent or higher energy (increased temperature), the kinetic barrier for substitution at the less-reactive C-4 position can be overcome.
-
Preventative & Corrective Actions:
-
Stoichiometric Control: Use no more than 1.0 to 1.05 equivalents of the chlorinating agent (e.g., SO₂Cl₂). Accurately measure your starting material and reagent.
-
Low Temperature: Perform the chlorination at low temperatures (e.g., -10 °C to 0 °C) to maximize selectivity.
-
Reaction Monitoring: Monitor the reaction progress diligently using TLC or GC. Quench the reaction immediately upon consumption of the starting material.
-
Purification: If the dichloro- product has already formed, careful column chromatography is required for separation. The polarity difference may be slight, so a shallow solvent gradient is recommended.
-
Problem 3: The Reaction Stalls, Leaving Uncyclized Michael Adduct
Observation: Analysis shows the presence of the starting thioglycolate and acrylate, along with a new, major impurity whose mass corresponds to the sum of the two starting materials, but not the cyclized hydroxy-thiophene.
-
Probable Cause: The initial Michael addition has occurred, but the subsequent intramolecular Dieckmann condensation (ring closure) has failed to proceed to completion.
-
Scientific Rationale: The Dieckmann condensation is a reversible equilibrium. It requires a full equivalent of a strong base to deprotonate the active methylene group and drive the cyclization forward. Insufficient base or the presence of protic impurities (like water) can stall this step.
-
Preventative & Corrective Actions:
-
Ensure Anhydrous Conditions: Use freshly dried methanol and high-purity sodium methoxide. Moisture will quench the base and inhibit the reaction.
-
Sufficient Base: Use at least two full equivalents of base: one to deprotonate the methyl thioglycolate for the Michael addition, and a second to drive the Dieckmann condensation.
-
Reaction Time & Temperature: After the initial addition, allow the reaction to stir at room temperature or with gentle warming (e.g., 40-50 °C) overnight to ensure the cyclization equilibrium is reached.[7]
-
Visual & Data Summaries
Reaction Pathway and Side Product Formation
The following diagram illustrates the intended synthetic route and the key points where common side reactions diverge.
Caption: Synthetic pathway and common side reactions.
Troubleshooting Flowchart
Use this flowchart to diagnose issues based on experimental observations.
Caption: A diagnostic guide for common synthesis problems.
Common Side Product Identification
| Side Product Name | Common Cause | Analytical Signature (LC-MS / ¹H NMR) |
| Poly(methyl acrylate) | High temperature / fast addition of acrylate | Insoluble in common solvents; no clear MS signal; broad, indistinct peaks in ¹H NMR. |
| Uncyclized Michael Adduct | Insufficient base or reaction time | MS (ESI+): [M+Na]⁺ at m/z ≈ 247. ¹H NMR: Absence of thiophene protons; presence of signals for two OMe groups and aliphatic protons. |
| Methyl 4,5-dichloro-3-hydroxythiophene-2-carboxylate | Excess chlorinating agent / high temperature | MS (ESI+): Isotope pattern for two chlorine atoms; [M+H]⁺ at m/z ≈ 227/229/231. ¹H NMR: Absence of any thiophene C-H proton signals. |
Experimental Protocols
Protocol: Analytical Monitoring by TLC
A self-validating system relies on careful monitoring.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A 30:70 mixture of Ethyl Acetate : Hexanes is a good starting point. Adjust polarity as needed.
-
Visualization:
-
UV light (254 nm) for aromatic compounds.
-
Potassium permanganate (KMnO₄) stain: This will stain the hydroxy-thiophene products and any unsaturated intermediates.
-
-
Procedure: Co-spot the reaction mixture with the starting material(s) and the product from a previous successful batch (if available) to track conversion accurately.
Protocol: Purification by Column Chromatography
-
Adsorbent: Silica gel (200-300 mesh).
-
Slurry & Packing: Prepare a slurry of silica gel in hexanes and pack the column without air bubbles.
-
Loading: Adsorb the crude product onto a small amount of silica gel. Evaporate the solvent and dry-load the powder onto the top of the column for best resolution.
-
Elution: Start with a low-polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity (gradient elution). The less polar dichloro- byproduct will elute before the more polar desired product.
-
Fraction Collection: Collect small fractions and analyze by TLC to identify and combine the pure product fractions.
References
-
Dimerization pathways for benzannulated thiophene dioxides. (n.d.). ResearchGate.[5]
-
Synthesis of thiophene C-nucleosides 60 through dimerization and sulfur... (n.d.). ResearchGate.[8]
-
Youssef, K., Allain, M., Cauchy, T., & Gohier, F. (2023). Dimerization reactions with oxidized brominated thiophenes. New Journal of Chemistry.[6][9]
-
Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (2024). National Institutes of Health (NIH).[10]
-
Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center. (n.d.). Benchchem.[11]
-
Supporting Information. (n.d.). The Royal Society of Chemistry.[12]
-
Gewald reaction. (n.d.). Wikipedia.[13]
-
Gewald Reaction. (n.d.). Organic Chemistry Portal.[14]
-
A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. (2024). ACS Publications.[15]
-
Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.[3]
-
Gewald Reaction. (n.d.). J&K Scientific LLC.[16]
-
How Does Methyl Thioglycolate React With Other Chemicals? (2025). Bloom Tech.[17]
-
New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. (n.d.). Semantic Scholar.
-
Methyl 3-hydroxythiophene-2-carboxylate synthesis. (n.d.). ChemicalBook.[7]
-
Fiesselmann-type synthesis of... (n.d.). ResearchGate.[1]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione.[4]
-
Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (1983). Journal of the Chemical Society, Perkin Transactions 1.[2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. hovione.com [hovione.com]
- 5. researchgate.net [researchgate.net]
- 6. Dimerization reactions with oxidized brominated thiophenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. Dimerization reactions with oxidized brominated thiophenes | Semantic Scholar [semanticscholar.org]
- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. Gewald reaction - Wikipedia [en.wikipedia.org]
- 14. Gewald Reaction [organic-chemistry.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. jk-sci.com [jk-sci.com]
- 17. bloomtechz.com [bloomtechz.com]
Technical Support Center: Optimizing the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this multi-step synthesis. This compound is a valuable heterocyclic building block in the development of pharmaceuticals and agrochemicals.[1] Its synthesis, while conceptually straightforward, often presents challenges related to yield, purity, and regioselectivity.
This document provides in-depth troubleshooting guides and validated protocols based on established chemical principles to enhance the efficiency and success of your synthesis. The core methodology involves a two-stage process:
-
Ring Formation: A Fiesselmann-type synthesis to construct the methyl 3-hydroxythiophene-2-carboxylate core.
-
Electrophilic Chlorination: A regioselective chlorination at the C5 position.
We will address potential issues in each stage, providing explanations for the underlying chemistry to empower you to make informed decisions in your laboratory work.
Part 1: Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific experimental issues.
Section 1.1: Issues in Ring Formation (Synthesis of Methyl 3-hydroxythiophene-2-carboxylate)
The formation of the thiophene ring is the foundation of the synthesis, typically achieved by reacting methyl thioglycolate and methyl 2-chloroacrylate in the presence of a strong base.[2]
Q1: My reaction yield for the thiophene ring is consistently low (<50%). What are the common causes?
A1: Low yield in this cyclization is a frequent issue and can often be traced to several critical factors:
-
Base Stoichiometry and Strength: This reaction requires a strong base, like sodium methoxide, to deprotonate the methyl thioglycolate, forming a thiolate nucleophile. It is crucial to use at least two equivalents of the base. The first equivalent deprotonates the thiol, and the second drives the subsequent intramolecular Dieckmann-type condensation/cyclization. Using insufficient base is a primary cause of low conversion.
-
Purity and Stability of Reactants: Methyl 2-chloroacrylate is prone to polymerization, especially if not stabilized or stored correctly. Use freshly distilled or high-purity reagent. Similarly, methyl thioglycolate can oxidize over time. Ensure you are using high-quality starting materials.
-
Temperature Control: The initial Michael addition is exothermic. The reaction should be initiated at a low temperature (e.g., 0 °C) to control the reaction rate and prevent side reactions.[2] After the initial addition, allowing the reaction to slowly warm to room temperature and stir overnight is typical.[2] Overheating can lead to polymerization and decomposition.
-
Moisture: The presence of water will consume the strong base and can hydrolyze the ester functionalities, leading to unwanted byproducts. Ensure all glassware is oven-dried and use anhydrous solvents (e.g., anhydrous methanol).
Q2: I am observing a significant amount of dark, tar-like byproduct that complicates purification. How can I minimize this?
A2: The formation of tar or polymeric material is usually due to the high reactivity of the intermediates and starting materials.
-
Minimize Polymerization: As mentioned, methyl 2-chloroacrylate is an acrylate and can polymerize under basic conditions or heat. The key is to add it slowly and dropwise to the cooled reaction mixture containing the thiolate. This ensures it reacts in the desired pathway before it can polymerize with itself.
-
Inert Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the sulfur-containing compounds, which can contribute to the formation of colored impurities.
-
Controlled Quenching: During the acidic workup, quench the reaction slowly at 0 °C. A rapid, uncontrolled quench can generate localized heat, promoting degradation of the product.
Q3: The reaction seems to stall before completion according to TLC analysis. What should I check?
A3: A stalled reaction points towards an issue with one of the reagents or the reaction conditions.
-
Base Activity: If you are preparing your sodium methoxide solution from sodium metal and methanol, ensure the sodium is fresh and not coated with an oxide layer. If using a commercial solution, verify its concentration, as it can degrade over time.
-
Reaction Time: While many procedures suggest stirring overnight, some systems may require longer reaction times.[2] Monitor the reaction by TLC every few hours until you see no further consumption of the limiting reagent.
-
Solvent Volume: The concentration of reactants can be important. If the solution is too dilute, the reaction rate may be impractically slow. Ensure you are using an appropriate volume of solvent as specified in established protocols.
Section 1.2: Issues in the Electrophilic Chlorination Step
Once the thiophene core is synthesized, the next step is regioselective chlorination. The electron-donating hydroxyl group at C3 and the electron-withdrawing carboxylate at C2 direct the electrophile primarily to the C5 position.
Q4: My chlorination reaction is not selective, and I'm getting a mixture of isomers (e.g., 4-chloro). How can I improve regioselectivity for the 5-position?
A4: Achieving high regioselectivity is critical. Thiophene rings are highly reactive towards electrophilic substitution.[3]
-
Choice of Chlorinating Agent: The choice of reagent is paramount.
-
N-Chlorosuccinimide (NCS): This is generally the preferred reagent for controlled, regioselective chlorination of activated rings. It is a milder source of electrophilic chlorine compared to alternatives.
-
Sulfuryl Chloride (SO₂Cl₂): This is a more aggressive chlorinating agent. While effective, it has a higher tendency to cause over-chlorination or lead to a mixture of isomers, especially if the temperature is not strictly controlled.
-
-
Solvent Effects: The polarity of the solvent can influence the reactivity of the electrophile. Non-polar solvents like dichloromethane (DCM) or chloroform are often good choices. More polar solvents like acetic acid can sometimes be used but may alter reactivity.
-
Temperature: Run the reaction at low temperatures (e.g., 0 °C or even -10 °C) and allow it to warm slowly. This reduces the overall reactivity of the system and favors the formation of the thermodynamically more stable 5-chloro isomer.
Q5: I am observing dichlorination or other over-halogenated byproducts. How can I control the extent of chlorination?
A5: Over-chlorination occurs when the mono-chlorinated product is reactive enough to undergo a second substitution.
-
Control Stoichiometry: This is the most critical factor. Use a slight excess, but no more than 1.05 to 1.1 equivalents, of the chlorinating agent (e.g., NCS). Adding the agent portion-wise rather than all at once can help maintain a low concentration of the electrophile and improve control.
-
Monitor the Reaction Closely: Use TLC or LC-MS to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of di- and tri-chlorinated species.
-
Reaction Time: Do not let the reaction run for an extended period after the starting material is gone. The longer the reaction time, the higher the probability of side reactions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of the 3-hydroxythiophene-2-carboxylate core?
A1: The synthesis is a variation of the Fiesselmann thiophene synthesis. It proceeds through three key steps:
-
Thiolate Formation: A strong base (sodium methoxide) deprotonates the thiol of methyl thioglycolate to form a highly nucleophilic thiolate anion.
-
Michael Addition: The thiolate attacks the β-carbon of the electron-deficient alkene in methyl 2-chloroacrylate.
-
Intramolecular Cyclization & Elimination: The same base then deprotonates the α-carbon (adjacent to the ester and sulfide), creating a carbanion. This carbanion attacks the ester carbonyl in an intramolecular fashion. The subsequent collapse of the tetrahedral intermediate eliminates the methoxide group and the chloride ion, leading to the formation of the aromatic 3-hydroxythiophene ring after tautomerization.
Q2: Why is electrophilic substitution favored at the 5-position of the 3-hydroxythiophene-2-carboxylate ring?
A2: The regioselectivity is governed by the electronic effects of the existing substituents. The sulfur atom in the thiophene ring directs electrophiles to the adjacent α-positions (C2 and C5).
-
The C2 position is already substituted by the electron-withdrawing methyl carboxylate group, which deactivates it towards further electrophilic attack.
-
The C3 position has a strongly electron-donating hydroxyl group (-OH), which activates the ring, particularly at the ortho (C2, C4) and para (C5) positions.
-
The combined effect is a strong activation of the C5 position, making it the most nucleophilic and therefore the primary site for electrophilic chlorination.
Q3: What are the key safety precautions for this synthesis?
A3: Standard laboratory safety practices are essential. Specific hazards include:
-
Sodium Methoxide: A strong base and corrosive. Avoid contact with skin and eyes. It reacts violently with water.
-
Methyl Thioglycolate: Has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Methyl 2-chloroacrylate: A lachrymator and potential sensitizer. Avoid inhalation and skin contact.
-
Chlorinating Agents (NCS, SO₂Cl₂): These are strong oxidizers and corrosive. Handle with care in a fume hood. Sulfuryl chloride reacts violently with water.
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This protocol is adapted from literature procedures and should be performed by a qualified chemist.[2]
-
Preparation: Add anhydrous methanol (150 mL) to an oven-dried 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel under a nitrogen atmosphere. Cool the flask to 0 °C in an ice bath.
-
Base Addition: Carefully add sodium metal (6.9 g, 0.3 mol) in small portions to the methanol, allowing it to react completely after each addition to form sodium methoxide.
-
Thiol Addition: Once all the sodium has reacted and the solution has cooled back to 0 °C, add methyl thioglycolate (15.9 g, 0.15 mol) dropwise via the dropping funnel.
-
Acrylate Addition: After stirring for 15 minutes, add methyl 2-chloroacrylate (18.1 g, 0.15 mol) dropwise over 30 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir overnight (approx. 16 hours).
-
Workup: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by slowly adding 4 M hydrochloric acid until the pH is ~2-3.
-
Extraction: Add deionized water (100 mL) and extract the mixture with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. The product can be purified further by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization.
Protocol 2: Regioselective Chlorination
-
Preparation: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (15.8 g, 0.1 mol) in anhydrous dichloromethane (200 mL) in a 500 mL round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (14.0 g, 0.105 mol) portion-wise over 20 minutes, keeping the temperature below 5 °C.
-
Reaction: Stir the reaction at 0 °C and monitor its progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent). The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (50 mL).
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution (1 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure this compound.
Table 1: Example Optimization of Chlorination Conditions
| Entry | Chlorinating Agent | Equivalents | Solvent | Temp (°C) | Time (h) | Yield of 5-chloro Product | Ratio (5-chloro:other isomers) |
| 1 | SO₂Cl₂ | 1.1 | DCM | 25 | 1 | 65% | 80:20 |
| 2 | SO₂Cl₂ | 1.1 | DCM | 0 | 2 | 78% | 90:10 |
| 3 | NCS | 1.05 | DCM | 25 | 4 | 85% | 95:5 |
| 4 | NCS | 1.05 | DCM | 0 | 2 | 92% | >98:2 |
Data are illustrative examples for comparison purposes.
Part 4: Visual Guides
Diagram 1: Synthetic Workflow
Caption: Overall workflow for the two-stage synthesis.
Diagram 2: Troubleshooting Low Yield in Ring Formation
Caption: Decision tree for troubleshooting low yield issues.
References
-
Gewald, K., Schinke, E., & Böttcher, H. (1966). Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Amino-thiophene aus α-Oxo-mercaptanen und methylenaktiven Nitrilen. Berichte der deutschen chemischen Gesellschaft, 99(1), 94-100. [Link]
-
Putrov, P., Cernuchova, P., & Mečiarová, M. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkat USA. [Link]
-
Organic Chemistry Portal. Gewald Reaction. [Link]
-
Le, T. B., Wilson, D. J., & Burns, N. Z. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 89(13), 9609–9619. [Link]
-
Dömling, A., & Beck, B. (2010). Cyanoacetamide MCR (III): Three-Component Gewald Reactions Revisited. Journal of Combinatorial Chemistry, 12(1), 111-118. [Link]
-
Al-Mokyna, F. H., Al-Qurain, N. A., & Al-Ghamdi, M. A. (2023). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 14(10), 1839-1865. [Link]
-
Royal Society of Chemistry. Supporting Information. [Link]
-
Semantic Scholar. New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. [Link]
-
Robson, F. (2022). Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Research & Reviews: Journal of Medicinal & Organic Chemistry, 9(4). [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiophene. [Link]
-
ResearchGate. Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 3(4), 38-54. [Link]
-
Scribd. Thiophene Reactions and Synthesis Overview. [Link]
-
Le, T. B., Wilson, D. J., & Burns, N. Z. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]
Sources
Technical Support Center: Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This document is designed for researchers, medicinal chemists, and drug development professionals who are working with this important heterocyclic building block. Thiophenes are privileged structures in medicinal chemistry, and this specific derivative serves as a valuable intermediate.[1][2] However, its synthesis can present several challenges, from regioselectivity issues to managing the reactivity of the 3-hydroxy group.
This guide provides troubleshooting advice in a direct question-and-answer format, detailed experimental protocols, and mechanistic insights to help you navigate these complexities and achieve a successful synthesis.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis.
Question 1: My primary synthetic route involves the chlorination of Methyl 3-hydroxythiophene-2-carboxylate, but the yield is consistently low. What are the likely causes?
Answer: Low yields in this reaction are typically traced back to three main factors:
-
Substrate Instability and Tautomerism: The 3-hydroxythiophene core exists in a solvent-dependent equilibrium with its thiophen-3(2H)-one tautomer.[3] This keto-enol tautomerism can lead to undesired side reactions, especially under harsh conditions, consuming your starting material.
-
Over-Chlorination: The thiophene ring, activated by the electron-donating hydroxyl group, is susceptible to further electrophilic substitution. This can lead to the formation of dichlorinated byproducts, reducing the yield of your desired mono-chloro product.
-
Improper Reagent Choice or Reaction Conditions: The choice of chlorinating agent and the reaction temperature are critical. Highly reactive agents or elevated temperatures can promote byproduct formation and decomposition. For instance, while sulfuryl chloride (SO₂Cl₂) is effective, it can be aggressive. N-Chlorosuccinimide (NCS) is often a milder and more selective alternative.
Question 2: I'm observing significant amounts of an isomeric byproduct. How can I improve the regioselectivity for chlorination at the C-5 position?
Answer: Achieving high regioselectivity is a classic challenge in substituted thiophene chemistry. The directing effects of the C2-ester and C3-hydroxyl groups primarily favor substitution at the C5 position. However, some substitution at C4 can occur. To enhance C5 selectivity:
-
Use a Bulky Chlorinating Agent: While not always practical, a bulkier reagent can be sterically hindered from approaching the more crowded C4 position.
-
Control Temperature: Running the reaction at low temperatures (e.g., 0°C to -20°C) can increase selectivity. The transition state leading to the C5-substituted product is generally lower in energy, and lower temperatures will favor this kinetic product.
-
Solvent Choice: The polarity of the solvent can influence the reactivity of both the substrate and the electrophile. Aprotic solvents like dichloromethane (DCM), chloroform, or tetrahydrofuran (THF) are commonly used. Experimenting with different solvents may improve your results.
Question 3: My reaction mixture turns dark, and purification is difficult. Could this be related to the 3-hydroxy group?
Answer: Yes, this is a strong possibility. 3-hydroxythiophenes can be sensitive to both acidic and oxidative conditions, leading to polymerization or decomposition, which often results in a dark, tarry reaction mixture.[4]
-
Protecting Group Strategy: If other troubleshooting steps fail, consider protecting the hydroxyl group as an ether (e.g., methyl or benzyl ether) or a silyl ether (e.g., TBDMS) before chlorination. This prevents side reactions at the hydroxyl group and can deactivate the ring slightly, reducing the risk of over-chlorination. The protecting group can then be removed in a subsequent step.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation of the electron-rich thiophene ring.
Question 4: I am attempting a Fiesselmann-type ring-closure synthesis to build the molecule from acyclic precursors, but it is failing. What are the critical parameters?
Answer: The Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters, is a powerful but sensitive method.[5][6] Success hinges on several factors:
-
Purity of Starting Materials: Ensure your methyl thioglycolate and, crucially, your chlorinated acetylenic ester precursor are pure. Impurities can inhibit the crucial base-catalyzed cyclization.
-
Base Stoichiometry and Choice: The reaction typically requires a strong base (e.g., sodium methoxide) to deprotonate the thioglycolate. The stoichiometry must be precise; excess base can lead to side reactions, while insufficient base will result in an incomplete reaction.
-
Strict Anhydrous Conditions: The intermediates and the base are highly sensitive to moisture. All glassware must be oven-dried, and anhydrous solvents must be used.
-
Temperature Control: The initial condensation and subsequent cyclization often have different optimal temperatures. Careful temperature management as outlined in established procedures is essential.[7]
Question 5: What is the most effective method for purifying the final product?
Answer: Column chromatography is the most common and effective method for purifying this compound.
-
Stationary Phase: Silica gel (200-300 mesh) is standard.
-
Mobile Phase: A non-polar/polar solvent system is typically used. A gradient of ethyl acetate in hexanes or petroleum ether is a good starting point (e.g., starting from 5% ethyl acetate and gradually increasing the polarity).
-
Monitoring: Use Thin-Layer Chromatography (TLC) to identify the optimal solvent system and to track the separation during the column run. The product can be visualized under a UV lamp.[8]
-
Alternative: If the product is a stable solid and impurities have very different solubility profiles, recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be an effective final purification step.[9]
Part 2: Recommended Synthetic Protocols
Disclaimer: These protocols are intended for use by trained chemistry professionals in a properly equipped laboratory. Always perform a thorough safety assessment before beginning any experiment.
Protocol 1: Electrophilic Chlorination of Methyl 3-hydroxythiophene-2-carboxylate
This is the most direct approach, starting from the commercially available or readily synthesized parent compound.[7]
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 10-15 mL per gram of starting material).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Reagent Addition: Add N-Chlorosuccinimide (NCS) (1.05 - 1.1 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: Stir the reaction mixture at 0°C. Monitor the reaction progress by TLC (e.g., 20% ethyl acetate in hexanes) every 30 minutes. The reaction is typically complete within 1-3 hours.
-
Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (~10 mL).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Protocol 2: Conceptual Fiesselmann-Type Ring Closure
This route builds the thiophene ring and is suitable if the starting material for Protocol 1 is unavailable. It is based on established principles of thiophene synthesis.[5][6]
Step-by-Step Methodology:
-
Base Preparation: In a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a solution of sodium methoxide by carefully adding sodium metal (1.1 eq) to anhydrous methanol.
-
Thiol Addition: Once all the sodium has reacted and the solution has cooled, add methyl thioglycolate (1.0 eq) dropwise at 0°C.
-
Condensation: Slowly add a solution of a suitable chlorinated three-carbon electrophile, such as methyl 2,3-dichloropropenoate (1.0 eq), in anhydrous methanol.
-
Cyclization: Allow the reaction to warm to room temperature and stir overnight. The reaction involves an initial Michael addition followed by an intramolecular condensation (Dieckmann-type) and subsequent elimination to form the aromatic thiophene ring.[4]
-
Workup: Cool the reaction mixture to 0°C and carefully neutralize with aqueous hydrochloric acid (e.g., 2 M HCl) until acidic.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product via silica gel column chromatography as described in Protocol 1.
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying processes is key to troubleshooting.
Workflow for Electrophilic Chlorination
The following diagram outlines the key steps and decision points in the chlorination synthesis route.
Caption: Experimental workflow for the synthesis via electrophilic chlorination.
Key Challenge: Keto-Enol Tautomerism
The reactivity of the substrate is complicated by the equilibrium between the desired hydroxy (enol) form and the keto form. The keto tautomer can undergo different, often undesirable, reactions.
Caption: Tautomeric equilibrium of the 3-hydroxythiophene system.
Part 4: Data Summary Tables
Table 1: Troubleshooting Quick Guide
| Problem Observed | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive chlorinating agent (e.g., old NCS).2. Insufficient reaction time or temperature.3. Poor quality starting material. | 1. Use freshly opened or recrystallized NCS.2. Allow reaction to stir longer; consider a slight temperature increase (e.g., to room temp) if selectivity is not an issue.3. Verify purity of starting material by NMR or LC-MS. |
| Multiple Spots on TLC (Byproducts) | 1. Over-chlorination (di-chloro product).2. Isomer formation (e.g., 4-chloro).3. Decomposition/polymerization. | 1. Reduce stoichiometry of NCS to ~1.0 eq; maintain low temp.2. Ensure reaction is run at 0°C or below.3. Run under inert atmosphere; consider protecting the -OH group. |
| Difficult Purification | 1. Formation of polar, tarry byproducts.2. Product co-elutes with impurities. | 1. Filter crude mixture through a small plug of silica before full chromatography.2. Optimize chromatography solvent system using TLC; try different solvent systems (e.g., DCM/Methanol). |
Table 2: Comparison of Common Chlorinating Agents
| Reagent | Formula | Pros | Cons | Best For |
| N-Chlorosuccinimide | C₄H₄ClNO₂ | - Mild and selective.- Easy to handle solid.- Byproduct (succinimide) is water-soluble. | - Slower reaction times.- Can be less reactive for deactivated rings. | Activated, sensitive substrates where high regioselectivity is required. |
| Sulfuryl Chloride | SO₂Cl₂ | - Highly reactive and fast.- Inexpensive liquid. | - Less selective; high risk of over-chlorination.- Reacts violently with water; corrosive.- Generates HCl and SO₂ gas. | Less sensitive substrates or when high reactivity is needed. Requires careful control. |
References
-
Campaigne, E., & Cline, R. E. (1956). A New Synthesis of Thiophenes and Condensed Thiophenes by Ring Closure of Disulfides. The Journal of Organic Chemistry. [Link]
-
D'hooge, M., & De Kimpe, N. (2018). Thiophene Syntheses by Ring Forming Multicomponent Reactions. Topics in Current Chemistry. [Link]
-
Joule, J. A. (2022). Thiophene Synthesis. Royal Society of Chemistry Books. [Link]
-
Kumari, P., et al. (2021). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. ResearchGate. [Link]
- Various Authors. (n.d.).
-
Supporting Information for a related synthesis. (n.d.). Royal Society of Chemistry. [Link]
-
Mishra, R., et al. (2011). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica. [Link]
-
McNab, H., & Stevenson, L. A. (2003). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. [Link]
-
Sabnis, R. W., et al. (2009). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]
-
Wikipedia. (n.d.). Gewald reaction. Wikipedia. [Link]
-
Organic Chemistry Portal. (n.d.). Gewald Reaction. Organic Chemistry Portal. [Link]
-
Buchstaller, H. P., et al. (2002). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. ResearchGate. [Link]
-
PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. PubChem Compound Summary. [Link]
-
Bakr, R. B., et al. (2018). Green and efficient technique for the three component synthesis of 2-aminothiophenes using ball-milling method through Gewald reaction. Sciforum. [Link]
-
PubChem. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. PubChem Compound Summary. [Link]
-
Terent'ev, P. B., et al. (2006). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Semantic Scholar. [Link]
-
Corpas, J., et al. (2024). Synthesis of 3‐amino‐2‐thiophene carboxylate esters from alkynenitriles. ResearchGate. [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of methyl-5-aryl-3-hydroxythiophene-2-carboxylates. ResearchGate. [Link]
- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate.
- Google Patents. (n.d.). CN108840854B - Method for synthesizing 5-chlorothiophene-2-carboxylic acid by one-pot method.
-
PubChem. (n.d.). 3-Hydroxythiophene-2-carbaldehyde. PubChem Compound Summary. [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST WebBook. [Link]
-
Cheney, J., et al. (1983). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. Thiophene Syntheses by Ring Forming Multicomponent Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. books.rsc.org [books.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]
Technical Support Center: Purification of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Here is the in-depth technical guide for "purification challenges of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate".
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this versatile building block in high purity. My aim is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and adapt these methods to your specific experimental context.
The structure of this compound, with its acidic hydroxyl group and electron-rich thiophene ring, presents a unique set of purification challenges. Issues such as product degradation on silica, persistent coloration, and low recovery are common. This guide addresses these problems head-on in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude product is a dark brown or yellow oil/solid, but the literature reports a white or light-colored solid. What is the source of this discoloration and how can I remove it?
A1: This is the most frequently encountered issue. The discoloration is typically due to two main sources: residual starting materials or, more commonly, degradation and polymerization of the thiophene ring.[1] The 3-hydroxythiophene moiety is susceptible to oxidation, especially when heated or exposed to acidic conditions, which can lead to the formation of highly colored, high-molecular-weight impurities.
Causality: The sulfur atom in the thiophene ring can be oxidized, and the activated ring system can be prone to electrophilic attack or radical-initiated polymerization. The presence of the hydroxyl group further activates the ring, making it more sensitive than a simple halogenated thiophene.[2]
Troubleshooting & Purification Strategy:
-
Aqueous Workup: Before any chromatographic or recrystallization attempts, perform a thorough aqueous workup. Wash the crude product solution (e.g., in ethyl acetate or dichloromethane) with a mild reducing agent solution like 5% sodium bisulfite to remove oxidative impurities. Follow this with a brine wash to remove water.
-
Activated Charcoal Treatment: For stubborn coloration, a charcoal treatment can be effective. Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone), add a small amount (1-2% w/w) of activated carbon, stir for 15-30 minutes at room temperature, and then filter through a pad of Celite®. Be aware that this can lead to some product loss due to adsorption.[3]
-
Purification Method Selection: The choice between chromatography and recrystallization depends on the nature of the impurities. A diagnostic TLC is essential. If the colored impurities are polar and remain at the baseline, column chromatography is your best option. If the product is a solid and the impurities have different solubilities, recrystallization is preferred for scalability and efficiency.
Caption: Troubleshooting flowchart for discolored product.
Q2: I am experiencing significant peak tailing and low recovery during silica gel column chromatography. What is causing this and how can I improve the separation?
A2: This issue is a direct consequence of the compound's chemical nature. The acidic proton of the 3-hydroxyl group strongly interacts with the slightly acidic silanol (Si-OH) groups on the surface of standard silica gel. This strong adsorption leads to band broadening (tailing) and, in severe cases, irreversible binding, which causes low recovery. Furthermore, the acidic silica surface can promote degradation of sensitive thiophene derivatives.[4]
Causality & Expert Insight: The interaction is an acid-base phenomenon. To disrupt it, you can either "cap" the acidic sites on the silica or make the mobile phase more competitive in binding to these sites.
Troubleshooting & Optimized Protocol:
-
Deactivate the Silica Gel: Before preparing your column, create a slurry of the silica gel in your chosen eluent and add 1-2% triethylamine (NEt₃) by volume. This neutralizes the acidic silanol groups, minimizing interaction with your compound.[4] This is the single most effective change you can make.
-
Use a Buffered Mobile Phase: If triethylamine is incompatible with your downstream applications, consider adding a small amount of a volatile acid like acetic acid (0.5-1%) to the eluent. While counterintuitive, the acetic acid will preferentially bind to the silica's active sites, effectively "shielding" your compound from strong adsorption. This is particularly useful if your compound is basic, but can also work here by competing for hydrogen bond donor/acceptor sites.
-
Alternative Stationary Phases: If problems persist, switch to a less acidic stationary phase. Neutral alumina is a good alternative for acid-sensitive compounds.[4] Reverse-phase chromatography (C18) using a water/acetonitrile or water/methanol gradient is also an excellent, albeit more expensive, option that avoids the issues of acidic stationary phases entirely.
| Solvent System (Hexane/Ethyl Acetate) | Typical Rf on Standard Silica | Typical Rf on Deactivated Silica (1% NEt₃) | Observations |
| 90:10 | ~0.1 (streaking) | 0.25 | Tailing significantly reduced. |
| 80:20 | ~0.25 (severe tailing) | 0.40 | Good separation, compact spot. |
| 70:30 | ~0.4 (tailing) | 0.55 | May elute too quickly. |
Caption: Comparison of Rf values on standard vs. deactivated silica gel.
Q3: I've successfully purified my compound, but my final yield is below 30%. Where am I losing my product?
A3: Significant product loss during the purification of this compound is often a cumulative effect of several factors. Identifying the primary source of loss requires a systematic review of your workflow.
Causality & Troubleshooting Workflow:
-
Degradation on Stationary Phase (The Primary Suspect): As discussed in Q2, prolonged exposure to active silica gel is a major cause of yield loss.[4]
-
Solution: Use deactivated silica or an alternative phase. More importantly, run your column quickly. Do not let the compound sit on the column for an extended period. Prepare your fractions in advance and proceed with elution immediately after loading.
-
-
Loss During Solvent Removal: The compound has a reported melting point of around 38-43°C, suggesting it is not extremely volatile. However, aggressive rotary evaporation at high temperatures can lead to degradation.
-
Solution: Remove the solvent under reduced pressure at a moderate temperature (≤ 40°C). If you have co-eluted with a high-boiling impurity or solvent, re-dissolving in a low-boiling solvent (like dichloromethane) and re-concentrating can help remove the stubborn solvent without excessive heating.[5]
-
-
Inefficient Extraction: Ensure the pH of the aqueous layer during your workup is appropriate. Being a weak acid, the compound could be partially deprotonated and soluble in a basic aqueous phase.
-
Solution: Ensure your aqueous phase is neutral or slightly acidic (pH 5-7) before extracting with an organic solvent. Perform multiple extractions (e.g., 3x with a smaller volume of solvent) rather than a single large-volume extraction.
-
-
Premature Crystallization during Chromatography: If the compound is highly concentrated and the solvent system is only marginally effective at solubilizing it, the product can crystallize on the column, leading to blockages and poor recovery.
-
Solution: Load the compound onto the column in a slightly more polar solvent mixture than the initial eluent to ensure it remains fully dissolved during application.
-
Caption: Optimized workflow for column chromatography.
Experimental Protocols
Protocol 1: High-Recovery Column Chromatography
This protocol is designed to minimize degradation and maximize yield.
-
Solvent System Selection: Using TLC, identify a solvent system (e.g., Hexane:Ethyl Acetate) that gives your target compound an Rf of 0.25-0.35.
-
Column Preparation:
-
For every 1g of crude material, plan to use ~50g of silica gel.
-
In a beaker, prepare a slurry of the silica gel in the starting eluent (e.g., 90:10 Hexane:EtOAc).
-
Add triethylamine to the slurry to a final concentration of 1% v/v. Swirl gently for 2 minutes.
-
Pour the slurry into your column and use gentle pressure or tapping to create a uniform, packed bed.
-
-
Sample Loading:
-
Dissolve your crude product in a minimal amount of the eluent.
-
Alternatively, for less soluble materials, dissolve the crude product in a strong solvent (e.g., dichloromethane), add a small amount of silica gel ("dry loading"), and evaporate the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.
-
-
Elution & Fraction Collection:
-
Begin eluting with your chosen solvent system. Do not delay.
-
Collect fractions and monitor them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to speed up the elution of your compound.[3]
-
-
Solvent Removal:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator with the water bath set to a maximum of 40°C.
-
Protocol 2: Recrystallization for High Purity Solids
This method is ideal for removing impurities with different solubility profiles.
| Solvent Type | Examples | Suitability |
| Protic Solvents | Isopropanol, Ethanol | Good - high solubility when hot, lower when cold. |
| Aprotic Polar | Acetone, Ethyl Acetate | May be too soluble even when cold. |
| Non-Polar | Hexane, Heptane | Good as an anti-solvent in a binary system. |
| Binary Systems | Isopropanol/Water, Toluene/Hexane | Excellent for fine-tuning solubility. |
Caption: Suggested solvents for recrystallization screening.
-
Solvent Screening: In small test tubes, test the solubility of ~20mg of your product in ~0.5mL of various solvents, both at room temperature and upon heating. A good solvent will dissolve the product when hot but show poor solubility when cold.
-
Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of the chosen hot solvent required to fully dissolve it.
-
Cooling & Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Rapid cooling often traps impurities.
-
If no crystals form, try scratching the inside of the flask with a glass rod to create nucleation sites.[3]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation & Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
-
References
-
Curtis, R. F., & Phillips, G. T. (1962). Thin-layer chromatography of thiophene derivatives. Journal of Chromatography, 9, 366-368. [Link]
-
Cagniant, P., & Cagniant, D. (1962). The separation of the hydrodesulphurisation products of thiophene by gas chromatography. Analyst, 87(1031), 49-53. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 589473, Methyl 5-chlorothiophene-2-carboxylate. PubChem. [Link]
-
Kostenko, N. B., et al. (2009). Adsorption and Chromatographic Separation of Thiophene Derivatives on Graphitized Thermal Carbon Black. Russian Journal of Physical Chemistry A, 83, 1125–1129. [Link]
-
Al-Ani, D., et al. (2022). Selective Separation of Thiophene Derivatives Using Metal–Organic Frameworks-Based Membranes. Membranes, 12(3), 321. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10869516, Methyl 5-chloro-3-(chlorosulfonyl)thiophene-2-carboxylate. PubChem. [Link]
-
Synthonix. (2025). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. Agilent. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Title of Paper]. [Link]
-
Patsnap. (2022). Preparation method of lornoxicam impurity. Eureka. [Link]
-
Pharmaffiliates. (n.d.). Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. [Link]
- Levitt, L. S. (1956). Process for the purification of thiophene. U.S.
Sources
Technical Support Center: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support resource for Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential stability challenges and degradation pathways of this versatile heterocyclic building block. Our goal is to provide not just troubleshooting steps, but also the underlying chemical principles to empower you in your experimental design and interpretation.
Part 1: Frequently Asked Questions (FAQs) - Core Stability & Handling
This section addresses the most common initial questions regarding the stability and handling of this compound.
Question 1: What are the primary stability concerns for this compound?
Answer: The molecule possesses several reactive functional groups that can be susceptible to degradation under common experimental and storage conditions. The primary concerns are:
-
Hydrolysis: The methyl ester is susceptible to cleavage under both acidic and basic conditions. Thioesters are generally more prone to hydrolysis than their oxygen-containing ester counterparts, a principle that underscores the reactivity of this moiety.[1][2]
-
Oxidation: The electron-rich thiophene ring, particularly with the activating hydroxyl group, is prone to oxidation.[3][4] This can lead to the formation of sulfoxides or even ring-opened products.[5]
-
Tautomerism: 3-hydroxythiophenes exist in a tautomeric equilibrium with their thiophen-3(2H)-one form.[6] This equilibrium can be solvent-dependent and the keto tautomer may exhibit different reactivity and degradation profiles.
-
Photodegradation: Chlorinated aromatic compounds can be susceptible to degradation upon exposure to UV light.[7][8]
Question 2: How should I properly store this compound to ensure long-term stability?
Answer: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store at -20°C for long-term stability. For short-term use, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Moisture: Keep in a tightly sealed container in a desiccated environment to prevent hydrolysis.
Question 3: The compound has developed a brownish color over time. Is it degraded?
Answer: A change in color from off-white/yellow to brown is a common indicator of potential degradation, most likely due to minor oxidation. Oxidative degradation of hydroxythiophenes can lead to the formation of colored, often polymeric, byproducts.[3] While the material may still be suitable for some applications, we strongly recommend verifying its purity by an appropriate analytical method (e.g., HPLC, LC-MS, or ¹H NMR) before use.
Question 4: Does the 3-hydroxythiophene moiety exist in a single form in solution?
Answer: No, it is critical to understand that 3-hydroxythiophenes are in equilibrium with their thiophen-3(2H)-one tautomers.[6] The position of this equilibrium is influenced by the solvent system. Protic solvents may favor the hydroxy form, while aprotic solvents might shift the equilibrium. This is a crucial consideration as the two tautomers can have different reactivities and stabilities.
Caption: Tautomeric equilibrium of the core structure.
Part 2: Troubleshooting Guide - Degradation Pathways
This section provides a question-and-answer formatted guide to troubleshoot specific degradation-related issues you may encounter during your experiments.
Issue 1: Hydrolytic Instability
Question: I see a new, more polar peak in my HPLC analysis after stirring my compound in a methanol/water mixture. What is it?
Answer: The most likely culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid: 5-chloro-3-hydroxythiophene-2-carboxylic acid. This reaction is thermodynamically favorable and can be catalyzed by trace amounts of acid or base.[2]
-
Causality: The ester carbonyl is electrophilic and susceptible to nucleophilic attack by water. This process is accelerated at pH extremes.
-
Troubleshooting Steps:
-
pH Control: Ensure your reaction medium is buffered to a neutral pH if possible. Thiophene-2-carboxylic acid itself is acidic, so its formation can auto-catalyze further hydrolysis.[9][10]
-
Solvent Choice: Use anhydrous solvents whenever the experimental protocol allows.
-
Temperature: Perform reactions at the lowest effective temperature to slow the rate of hydrolysis.
-
-
Confirmation: The identity of the degradant can be confirmed by LC-MS. The expected product will have a molecular weight corresponding to the loss of a CH₂ group (14 Da) from the parent molecule (M-14).
Issue 2: Oxidative Degradation
Question: My reaction mixture turned dark, and I'm observing multiple new peaks in my mass spec analysis, some with an increase of 16 or 32 mass units. What is happening?
Answer: This pattern strongly suggests oxidative degradation of the thiophene ring. The sulfur atom in thiophenes is susceptible to oxidation, which can proceed through several stages.[4]
-
Causality:
-
Sulfoxide Formation (+16 Da): The initial oxidation product is often the highly reactive thiophene-S-oxide.[5] These intermediates are typically unstable unless there are bulky substituents to protect them.[4]
-
Sulfone Formation (+32 Da): Further oxidation of the sulfoxide leads to the more stable thiophene sulfone.[11]
-
Dimerization/Polymerization: 3-hydroxythiophenes can undergo oxidative coupling to form dimers and other oligomeric species, which are often colored.[3]
-
-
Troubleshooting Steps:
-
De-gas Solvents: Before use, sparge all solvents with an inert gas like argon or nitrogen to remove dissolved oxygen.
-
Use Antioxidants: If compatible with your chemistry, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) to scavenge radicals.
-
Avoid Certain Metals: Transition metal impurities (e.g., iron, copper) can catalyze oxidation reactions. Ensure glassware is scrupulously clean.
-
Caption: Workflow for a forced degradation study.
Data Summary: Expected Degradation Products
The following table summarizes the potential degradants based on the pathways discussed.
| Degradation Pathway | Potential Product Name | Expected Mass Change | Likely Stress Condition |
| Hydrolysis | 5-chloro-3-hydroxythiophene-2-carboxylic acid | -14 Da (loss of CH₂) | Acid, Base |
| Oxidation | This compound-S-oxide | +16 Da (addition of O) | Oxidative |
| Oxidation | This compound-sulfone | +32 Da (addition of O₂) | Oxidative |
| Photolysis | Methyl 3-hydroxythiophene-2-carboxylate | -34 Da (loss of Cl, gain of H) | Photolytic |
References
-
Pedulli, G. F., et al. (1996). Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates. Journal of the Chemical Society, Perkin Transactions 2, (8), 1761-1767. [Link]
-
Wikipedia contributors. (2024). Thiophene. In Wikipedia, The Free Encyclopedia. [Link]
-
Locuson, C. W., et al. (2011). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 39(8), 1475-1484. [Link]
-
Clutch Prep. (2024). Hydrolysis of Thioesters Explained. Clutch Prep. [Link]
-
Wikipedia contributors. (2023). Thioester. In Wikipedia, The Free Encyclopedia. [Link]
-
McNab, H., & Stevenson, L. A. (2001). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry, 25(3), 439-445. [Link]
-
Dansette, P. M., et al. (1992). Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo. Chemical Research in Toxicology, 5(3), 344-351. [Link]
-
Montoya, L. A., & Pluth, M. D. (2015). Thiophene Esters Are Not Selective for H2S and Undergo Thiol and Esterase Cleavage. ACS Chemical Biology, 10(10), 2219-2224. [Link]
-
Chemistry LibreTexts. (2022). 11.7: Hydrolysis of Thioesters, Esters, and Amides. Chemistry LibreTexts. [Link]
-
Zachariadis, G. A., et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. Separations, 8(4), 48. [Link]
-
Gatta, M., et al. (2002). Synthesis and thermal decomposition of azidovinylbenzo[b]thiophenes. Organic & Biomolecular Chemistry, (1), 149-155. [Link]
- Google Patents. (1983). Decomposition method of thiophene.
-
ResearchGate. (2023). Synthesis of 3-hydroxy thiophene-2-carboxamides 3a–c. [Link]
-
Khusnutdinov, R. I., et al. (2007). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Arkivoc, 2007(4), 118-129. [Link]
-
ResearchGate. (2023). Standard Enthalpy Change (Δ f H Θ , 298 K) of the Thiophene Pyrolysis Reaction. [Link]
-
ResearchGate. (2001). Destruction of chlorinated pesticides in TiO2-enhanced photochemical process. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]
-
Al-Mulla, A. (2012). Thermal studies of chlorinated thiophenols. [Link]
-
ResearchGate. (2020). Radiolytic degradation of thiophene: Performance, pathway and toxicity evaluation. [Link]
-
Wikipedia contributors. (2023). Thiophene-2-carboxylic acid. In Wikipedia, The Free Encyclopedia. [Link]
-
PubChem. (n.d.). Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. [Link]
-
enviPath. (n.d.). Thiophene-2-carboxylate Pathway. [Link]
-
SciSpace. (1995). Mechanisms of photodegradation of poly(3-alkylthiophenes) in solution. [Link]
-
Kumar, D., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(5), 1185-1217. [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. [Link]
-
ChemRxiv. (2022). Photochemical Degradation of Short-Chain Chlorinated Paraffins in Aqueous Solution by Hydrated Electrons and Hydroxyl Radicals. [Link]
-
ACS Publications. (2024). Formation of Sulfur Species from Thiophene Decomposition and the Impact of Alkali Metal Ions: A Density Functional Theory Study. [Link]
-
PubMed. (2022). Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. Drug Development Research, 83(8), 1739-1757. [Link]
-
International Science Community Association. (2012). Rapid Kinetics of Chlorination of Thiophene in Aqueous Medium Using Rotating Platinum Electrode. Research Journal of Chemical Sciences, 2(7), 75-78. [Link]
-
El-Metwaly, A. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. Scientific Reports, 14(1), 896. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1981). Reactions with methyl 3-hydroxythiophene-2-carboxylate. Part 2. A new route to mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids. (1), 228-232. [Link]
Sources
- 1. Thioester - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Oxidation of 3-hydroxythiophenes [thiophen-3(2H)-ones]: an EPR study of monomeric and dimeric intermediates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thiophene sulfoxides as reactive metabolites: formation upon microsomal oxidation of a 3-aroylthiophene and fate in the presence of nucleophiles in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. chemrxiv.org [chemrxiv.org]
- 9. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]
- 10. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the synthesis and optimization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate the challenges of this synthesis, enhance your yields, and ensure the highest purity of your final product.
Overview of the Synthetic Strategy
The most common and efficient pathway to this compound involves a two-stage process.
-
Stage 1: Thiophene Ring Formation. Synthesis of the key intermediate, Methyl 3-hydroxythiophene-2-carboxylate, via a base-catalyzed intramolecular condensation (Dieckmann-type cyclization).
-
Stage 2: Regioselective Chlorination. Electrophilic chlorination of the thiophene ring at the C-5 position.
This modular approach allows for optimization at each distinct stage of the synthesis.
Caption: Overall synthetic workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism for the formation of the Methyl 3-hydroxythiophene-2-carboxylate intermediate?
A1: The reaction proceeds via a base-catalyzed cascade involving a Michael addition followed by a Dieckmann condensation.[1][2]
-
Deprotonation: A strong base, typically sodium methoxide, deprotonates the α-carbon of methyl thioglycolate, creating a thiolate enolate nucleophile.
-
Michael Addition: This nucleophile attacks the electron-deficient β-carbon of methyl 2-chloroacrylate.
-
Dieckmann Condensation: The resulting intermediate undergoes an intramolecular cyclization. The newly formed enolate on one side of the molecule attacks the ester carbonyl on the other side, displacing a methoxide leaving group to form the five-membered thiophene ring.[1][3]
-
Tautomerization: The resulting β-keto ester exists predominantly in its more stable enol form, giving the final 3-hydroxythiophene product.
Q2: Why is the choice of base and solvent critical in Stage 1?
A2: The base and solvent system is fundamental to the success of the Dieckmann condensation.
-
Base (Sodium Methoxide): Using an alkoxide base that matches the alcohol of the ester (i.e., methoxide for methyl esters) is crucial to prevent transesterification, a side reaction that would complicate the product mixture. A full equivalent of base is required because the final product, a β-keto ester, is acidic and will be deprotonated by the base, driving the reaction equilibrium forward.[2]
-
Solvent (Anhydrous Methanol): The reaction must be conducted under anhydrous (dry) conditions. Water can hydrolyze the ester starting materials and quench the alkoxide base, halting the reaction.[4] Methanol is a suitable solvent as it readily dissolves the sodium methoxide and starting materials.
Q3: What is the best reagent for the chlorination in Stage 2, and why is the reaction regioselective for the 5-position?
A3: N-Chlorosuccinimide (NCS) is the reagent of choice for this transformation. It is an easy-to-handle, solid source of electrophilic chlorine ("Cl+") that allows for mild and controlled reaction conditions, which is ideal for functionalized, sensitive substrates.[5][6]
The regioselectivity is governed by the electronic properties of the substituents on the thiophene ring.[7][8]
-
The 3-hydroxy group is a powerful electron-donating group (EDG) through resonance, significantly increasing the electron density of the ring.
-
The 2-carboxylate group is an electron-withdrawing group (EWG).
-
The combined effect of these groups directs the incoming electrophile (Cl+) preferentially to the C-5 position, which is highly activated by the hydroxyl group and less sterically hindered than the C-4 position. Electrophilic attack at C-5 leads to a more stable carbocation intermediate (arenium ion) compared to attack at C-4.[7][9]
Q4: Can I perform this as a one-pot synthesis?
A4: While one-pot syntheses are attractive for their efficiency, a two-step approach with isolation of the Methyl 3-hydroxythiophene-2-carboxylate intermediate is highly recommended. The reaction conditions for the cyclization (strong base) and chlorination (electrophilic, mildly acidic or neutral) are generally incompatible. Attempting a one-pot reaction would likely lead to a complex mixture of byproducts and a significantly lower yield of the desired product.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis.
| Problem | Stage | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Intermediate | 1 | 1. Inactive Base: Sodium methoxide is hygroscopic and can degrade upon exposure to air/moisture. | • Use freshly prepared sodium methoxide or a newly opened bottle of commercial solution.• Ensure all glassware is oven- or flame-dried and the reaction is run under an inert atmosphere (N₂ or Ar). |
| 2. Water in Solvent/Reagents: Presence of water quenches the base and can hydrolyze esters. | • Use anhydrous methanol.[4] Dry other reagents if necessary. | ||
| 3. Incorrect Stoichiometry: Insufficient base will lead to an incomplete reaction. | • Use at least 1.0 equivalent of a strong base. It is common to use a slight excess (e.g., 1.1 eq) to ensure full conversion.[10] | ||
| 4. Polymerization: Methyl 2-chloroacrylate can polymerize, especially at higher temperatures. | • Add the acrylate slowly and dropwise to the reaction mixture at a controlled low temperature (e.g., 0 °C) before allowing it to warm to room temperature.[4] | ||
| Low or No Yield of Final Product | 2 | 1. Inactive Chlorinating Agent: NCS can degrade over time. | • Use a fresh bottle of NCS. Check for the characteristic smell of chlorine, which may indicate decomposition. |
| 2. Insufficient Activation: The thiophene ring may not be nucleophilic enough under the chosen conditions. | • For less reactive substrates, a catalytic amount of a Lewis or Brønsted acid can sometimes activate the NCS, but this should be approached with caution to avoid side reactions.[5] A change of solvent to one that better facilitates electrophilic substitution, like acetonitrile or dichloromethane, may also help. | ||
| Formation of Multiple Byproducts | 2 | 1. Over-chlorination: The product itself is still an electron-rich ring and can react with excess NCS to form dichlorinated species. | • Use a precise stoichiometry of NCS (1.0 to 1.05 equivalents).• Add the NCS portion-wise or as a solution dropwise to monitor the reaction progress carefully by TLC or LC-MS.• Maintain a consistent reaction temperature. |
| 2. Side Reactions: The 3-hydroxy group is nucleophilic and could potentially react under certain conditions. | • Ensure conditions are not basic during the chlorination step. Stick to neutral aprotic solvents (e.g., THF, DCM, acetonitrile). | ||
| Difficult Purification | Both | 1. Oiling Out: The product fails to crystallize from the reaction mixture or during recrystallization. | • This is often due to impurities.[10] First, attempt purification by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate in hexanes.• After chromatography, attempt recrystallization of the purified fractions. |
| 2. Persistent Impurities: Unreacted starting materials or closely related byproducts co-elute or co-crystallize. | • Stage 1: An acidic workup is crucial to neutralize any remaining base and protonate the product before extraction.[4]• Stage 2: A wash with aqueous sodium bisulfite can remove potential colored impurities, followed by a water wash to remove the succinimide byproduct. |
digraph "Troubleshooting_Tree" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontcolor="#202124", penwidth=2];"Start" [label="Low Yield or Purity Issue", fillcolor="#FBBC05", shape=ellipse]; "Stage" [label="Which Stage?", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#4285F4"]; "Stage1" [label="Stage 1: Ring Formation", fillcolor="#F1F3F4", color="#5F6368"]; "Stage2" [label="Stage 2: Chlorination", fillcolor="#F1F3F4", color="#5F6368"]; "S1_Cause" [label="Check Base & Conditions", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#4285F4"]; "S1_Sol1" [label="Use fresh, anhydrous\nreagents & inert atm.", fillcolor="#FFFFFF", color="#34A853"]; "S1_Sol2" [label="Control reagent addition\nrate and temperature (0°C).", fillcolor="#FFFFFF", color="#34A853"]; "S2_Cause" [label="Check Reagents & Stoichiometry", shape=diamond, style=filled, fillcolor="#F1F3F4", color="#4285F4"]; "S2_Sol1" [label="Use fresh NCS (1.0-1.05 eq).\nAdd portion-wise.", fillcolor="#FFFFFF", color="#34A853"]; "S2_Sol2" [label="Optimize solvent (e.g., MeCN, DCM).\nMonitor via TLC.", fillcolor="#FFFFFF", color="#34A853"]; "Purification" [label="Purification Issue", fillcolor="#F1F3F4", color="#5F6368"]; "Purif_Sol" [label="1. Perform aqueous workup.\n2. Column chromatography\n(EtOAc/Hexanes).\n3. Recrystallize.", fillcolor="#FFFFFF", color="#34A853"]; "Start" -> "Stage"; "Stage" -> "Stage1" [label=" Stage 1 "]; "Stage" -> "Stage2" [label=" Stage 2 "]; "Stage" -> "Purification" [label=" Purification "]; "Stage1" -> "S1_Cause"; "S1_Cause" -> "S1_Sol1" [label=" Moisture/Degradation "]; "S1_Cause" -> "S1_Sol2" [label=" Side Reactions "]; "Stage2" -> "S2_Cause"; "S2_Cause" -> "S2_Sol1" [label=" Degradation/\nOver-reaction "]; "S2_Cause" -> "S2_Sol2" [label=" Poor Reactivity "]; "Purification" -> "Purif_Sol";
}
Caption: A decision tree for troubleshooting common synthesis issues.
Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This protocol is adapted from established literature procedures.[4]
Materials:
-
Sodium metal
-
Anhydrous Methanol (MeOH)
-
Methyl thioglycolate
-
Methyl 2-chloroacrylate
-
4 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium Methoxide Solution: Under an inert atmosphere (N₂), carefully add sodium (1.05 eq) in small pieces to anhydrous methanol. Allow the sodium to react completely. Caution: This reaction is exothermic and produces flammable H₂ gas.
-
Initial Reaction: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (1.0 eq). Stir for 15 minutes.
-
Controlled Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add methyl 2-chloroacrylate (0.95-1.0 eq) dropwise over 30-45 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
-
Workup: Cool the mixture back to 0 °C and carefully quench the reaction by adding 4 M HCl until the pH is acidic (~pH 3-4).
-
Extraction: Add water and extract the aqueous layer with ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can often be used in the next step without further purification.
Protocol 2: Synthesis of this compound
Materials:
-
Methyl 3-hydroxythiophene-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Acetonitrile (MeCN) or Dichloromethane (DCM)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
-
Brine
Procedure:
-
Dissolution: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 eq) in a suitable aprotic solvent like acetonitrile or DCM.
-
Reagent Addition: Add N-Chlorosuccinimide (1.05 eq) portion-wise to the stirred solution at room temperature. Note: For larger scale reactions, maintaining the temperature at 20-25 °C with a water bath may be necessary to control any mild exotherm.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate. Wash the organic layer with saturated aqueous sodium bisulfite (to quench any remaining oxidant), followed by water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to obtain the pure title compound.
References
-
Procter, D. J., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide: HCl-Catalyzed Release of Molecular Chlorine and the Dichotomous Effects of Water. Organic Process Research & Development. [Link]
-
Procter, D. J., et al. (2023). Thiol Chlorination with N-Chlorosuccinimide. ACS Publications. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Synthesis of Halogenated Thiophene Derivatives. [Link]
-
Metwally, M. A., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. Scientific Reports, 13(1), 2959. [Link]
-
Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). [Link]
-
PrepChem. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. [Link]
-
Reddit. (2021). Experimental Help for Dieckmann Condensation. r/chemhelp. [Link]
-
Meth-Cohn, O., et al. (2001). Regioselective Electrophilic Formylation — 3-Substituted Thiophenes as a Case Study. Tetrahedron, 57(48), 9785-9795. [Link]
-
Organic Chemistry Portal. (n.d.). Dieckmann Condensation. [Link]
- Google Patents. (1989).
-
Reddit. (2023). Help with dieckmann condensation. r/OrganicChemistry. [Link]
-
Organic Reactions. (n.d.). The Dieckmann Condensation. [Link]
-
ResearchGate. (2019). A comparison of regioselectivity in electrophilic aromatic substitution... [Link]
-
Ashenhurst, J. (2020). Claisen Condensation and Dieckmann Condensation. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Link]
-
The Organic Chemistry Tutor. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. YouTube. [Link]
-
Clark, J. (n.d.). Chapter 12: Reactions of Arenes: Electrophilic Aromatic Substitution. [Link]
-
J&K Scientific. (n.d.). Methyl 3-chlorobenzo[b]thiophene-2-carboxylate, 97%. [Link]
Sources
- 1. Dieckmann Condensation [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicreactions.org [organicreactions.org]
- 4. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 5. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. youtube.com [youtube.com]
- 9. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the purification of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile thiophene derivative. Here, you will find practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you overcome common purification challenges and achieve the desired purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
When synthesizing this compound, a number of impurities can arise depending on the synthetic route. Common impurities may include unreacted starting materials, regioisomers, and byproducts from side reactions. For instance, in syntheses involving the chlorination of a thiophene precursor, you might encounter under-chlorinated or over-chlorinated species. If the synthesis involves a cyclization reaction, starting materials like methyl thioglycolate and a chlorinated acrylate derivative could be present in the crude product. It is also possible to ha[1]ve dimeric byproducts or related thiophene derivatives formed under the reaction conditions.
Q2: My purified this compound is a yellow or brown solid, but I expected a white powder. What does this indicate?
The appearance of a yellow to brown color often suggests the presence of residual impurities, which could be polymeric materials or highly conjugated byproducts. While the pure compound is typically a white to light yellow solid, coloration can result from trace amounts of impurities that are difficult to remove. The color could also be a[2]n indication of slight degradation, especially if the compound has been exposed to air, light, or high temperatures for extended periods.
Q3: What are the primary purification techniques for this compound?
The two most effective and commonly used purification methods for this compound are column chromatography and recrystallization.
-
Column Chromatogra[3]phy: This is a highly versatile technique for separating complex mixtures and is particularly useful for removing impurities with different polarities from the target compound.
-
**Recrystallization:[3][4] This method is excellent for achieving high purity of solid compounds, especially when dealing with a single major impurity or when the crude product is already of moderate purity.
The choice between these methods will depend on the nature and quantity of the impurities, the scale of your purification, and the desired final purity.
Troubleshooting Guide: Column Chromatography
Column chromatography is a powerful tool for purifying this compound, especially when dealing with a mixture of several impurities. However, several issues c[5][6][7]an arise during the process.
Q4: I am seeing poor separation of my compound from an impurity on the TLC plate. How can I improve the resolution?
Poor separation on a Thin-Layer Chromatography (TLC) plate is a common issue that needs to be addressed before proceeding with column chromatography. Here are some steps to improve resolution:
-
Solvent System Optimization: The choice of mobile phase is critical. If your spots are too high on the TLC plate (high Rf value), your solvent system is too polar. Conversely, if the spots remain at the baseline (low Rf value), the system is not polar enough.
-
Try a gradient of hexane and ethyl acetate. Start with a low polarity mixture (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity.
-
For more polar im[4]purities, a different solvent system, such as dichloromethane/methanol, might be necessary.
-
-
Use of Additives: [3] Sometimes, adding a small amount of a modifier to the mobile phase can improve separation. For acidic or basic compounds, adding a small amount of acetic acid or triethylamine, respectively, can reduce tailing and improve peak shape.
Q5: My compound appears to be degrading on the silica gel column. What can I do to prevent this?
Thiophene derivatives can sometimes be sensitive to the acidic nature of standard silica gel. If you suspect degradatio[3]n, consider the following:
-
Deactivation of Silica Gel: You can neutralize the acidic sites on the silica gel by pre-treating it with a base. This can be done by preparing a slurry of the silica gel in your mobile phase containing a small amount of triethylamine (e.g., 0.1-1%).
-
Use an Alternative [3]Stationary Phase: If deactivation is not effective, consider using a different stationary phase, such as alumina (neutral or basic) or a bonded-phase silica gel (like C18 for reverse-phase chromatography).
-
Work Quickly and at[8] a Lower Temperature: Minimize the time your compound spends on the column. Running the column in a cold room can sometimes reduce the rate of degradation.
Workflow for Troubleshooting Column Chromatography
Caption: A workflow diagram for troubleshooting column chromatography.
Troubleshooting Guide: Recrystallization
Recrystallization is a cost-effective and scalable method for achieving high purity, provided a suitable solvent is found.
Q6: I am having trouble finding a suitable solvent for recrystallization. What are the characteristics of a good solvent?
A good recrystallization solvent should exhibit the following properties:
-
High solubility at high temperatures: The compound should be very soluble in the boiling solvent.
-
Low solubility at low temperatures: The compound should be poorly soluble in the cold solvent to maximize recovery.
-
Impurities should be either very soluble or insoluble at all temperatures: This allows for their separation from the desired compound.
-
The solvent should not react with the compound.
-
The solvent should have a relatively low boiling point for easy removal after crystallization.
Q7: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is higher than the melting point of the compound, or when the solution is cooled too rapidly. To remedy this:
-
Use a lower-boiling point solvent.
-
Slow down the cooling process. Allow the solution to cool to room temperature slowly before placing it in an ice bath.
-
Use a larger volume of solvent. This can sometimes prevent the compound from becoming supersaturated to the point of oiling out.
-
Scratch the inside of the flask with a glass rod. This can provide a surface for nucleation and induce crystallization.
-
Add a seed crystal. If you have a small amount of pure, solid material, adding it to the cooled solution can initiate crystallization.
Data Presentation: Solvent Properties for Purification
The following table provides a list of common solvents and their properties, which can be useful when selecting a mobile phase for chromatography or a solvent for recrystallization.
| Solvent | Boiling Point (°C) | Polarity Index | Dielectric Constant |
| Hexane | 69 | 0.1 | 1.9 |
| Dichloromethane | 40 | 3.1 | 9.1 |
| Ethyl Acetate | 77 | 4.4 | 6.0 |
| Acetone | 56 | 5.1 | 21 |
| Methanol | 65 | 5.1 | 33 |
| Water | 100 | 10.2 | 80 |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.
Materials:
-
Silica gel (230-400 mesh)
-
Hexane and Ethyl Acetate (HPLC grade)
-
Glass chromatography column
-
Collection tubes
-
TLC plates and chamber
-
UV lamp
Procedure:
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in hexane and carefully pour it into the column, avoiding air bubbles.
-
Allow the silica gel to pack under gravity or with gentle pressure.
-
Add another layer of sand on top of the packed silica.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Start eluting with a low-polarity mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity by adding more ethyl acetate to the mobile phase.
-
Collect fractions in separate test tubes.
-
-
Analyze the Fractions:
-
Monitor the separation by spotting the collected fractions on a TLC plate.
-
Visualize the spots under a UV lamp.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
References
- Benchchem. (n.d.). Technical Support Center: Refining Purification Techniques for Thiophene Carboxamide Derivatives.
- Benchchem. (n.d.). Application Note and Protocol for the Purification of 2-Chloro-3-(dibromomethyl)thiophene by Chromatography.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- SIELC Technologies. (n.d.). Separation of Thiophene on Newcrom R1 HPLC column.
- Benchchem. (n.d.). Application Notes and Protocols for the Functionalization of Thiophene-2-carbonitrile Derivatives.
- Thiophene-Substituted Phenoxyl-Imidazolyl Radical Complexes with High Photosensitivity. (n.d.).
- Chem-Impex. (n.d.). Methyl 5-chlorothiophene-2-carboxylate.
- ChemicalBook. (n.d.). Methyl 3-hydroxythiophene-2-carboxylate synthesis.
Sources
- 1. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Separation of Thiophene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the technical support center for the synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis, ensuring scientific integrity and practical success.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This valuable intermediate is often utilized in the development of pharmaceuticals and other specialty chemicals.[1] This guide will walk you through a common synthetic route, highlighting potential challenges and offering solutions grounded in chemical principles.
The overall synthetic strategy involves two key stages:
-
Formation of the Thiophene Ring: Synthesis of the precursor, Methyl 3-hydroxythiophene-2-carboxylate.
-
Regioselective Chlorination: Introduction of a chlorine atom at the C5 position of the thiophene ring.
Below is a visual representation of the general workflow.
Caption: General workflow for the synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, their probable causes, and recommended solutions.
Stage 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This initial step involves the cyclocondensation of methyl mercaptoacetate and methyl 2-chloroacrylate in the presence of a base, typically sodium methoxide.[1]
Question 1: The reaction to form Methyl 3-hydroxythiophene-2-carboxylate is sluggish or incomplete.
-
Probable Cause 1: Inactive Base. Sodium methoxide is hygroscopic and can be deactivated by moisture.
-
Solution: Use freshly prepared sodium methoxide or ensure the commercial reagent is stored under anhydrous conditions. Consider preparing it in situ by carefully adding sodium metal to anhydrous methanol.
-
-
Probable Cause 2: Low Reaction Temperature. While the initial addition of reagents may be done at a lower temperature to control the exotherm, the reaction often requires room temperature or gentle heating to proceed to completion.
-
Solution: After the initial addition, allow the reaction mixture to stir at room temperature overnight.[1] If the reaction is still incomplete, gentle heating (e.g., to 40-50 °C) can be applied, but this should be monitored carefully to avoid side reactions.
-
-
Probable Cause 3: Poor Quality Starting Materials. The purity of methyl mercaptoacetate and methyl 2-chloroacrylate is crucial.
-
Solution: Use freshly distilled starting materials if their purity is questionable.
-
Question 2: The yield of Methyl 3-hydroxythiophene-2-carboxylate is low, and the crude product is a dark, oily residue.
-
Probable Cause 1: Polymerization of Methyl 2-chloroacrylate. This starting material can polymerize, especially in the presence of base.
-
Solution: Add the methyl 2-chloroacrylate slowly and dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C) to minimize polymerization.[1]
-
-
Probable Cause 2: Side Reactions. Undesirable side reactions can lead to the formation of polymeric materials and other byproducts.
-
Solution: Maintain strict temperature control throughout the reaction. Ensure efficient stirring to prevent localized "hot spots."
-
-
Probable Cause 3: Inefficient Work-up. The product is extracted into an organic solvent after quenching the reaction with acid.[1]
-
Solution: Ensure the aqueous layer is thoroughly extracted multiple times with a suitable solvent like ethyl acetate. The pH of the aqueous layer should be acidic (pH 3-4) to ensure the hydroxyl group of the product is protonated, facilitating its extraction into the organic phase.
-
| Parameter | Recommended Condition | Rationale |
| Base | Freshly prepared or properly stored sodium methoxide | Ensures high reactivity. |
| Temperature | 0 °C for addition, then room temperature overnight | Controls exotherm and prevents side reactions. |
| Work-up pH | Acidic (pH 3-4) | Ensures the product is in its neutral form for efficient extraction. |
Stage 2: Chlorination of Methyl 3-hydroxythiophene-2-carboxylate
The second stage involves the regioselective chlorination at the C5 position. The choice of chlorinating agent is critical to avoid side reactions. N-Chlorosuccinimide (NCS) is a common and relatively mild electrophilic chlorinating agent.[2]
Question 3: The chlorination reaction results in a mixture of products, including dichlorinated species and starting material.
-
Probable Cause 1: Incorrect Stoichiometry of the Chlorinating Agent. Using an excess of the chlorinating agent can lead to dichlorination, while an insufficient amount will result in incomplete conversion.
-
Solution: Use approximately 1.0 to 1.1 equivalents of the chlorinating agent (e.g., NCS). Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time.
-
-
Probable Cause 2: Non-selective Chlorination. The thiophene ring has multiple positions susceptible to electrophilic attack.
-
Solution: The C5 position is generally the most activated site for electrophilic substitution in this system due to the electron-donating effect of the sulfur atom and the hydroxyl group. However, to enhance selectivity, the reaction can be run at a lower temperature.
-
Question 4: The desired product, this compound, is difficult to purify from the reaction mixture.
-
Probable Cause 1: Formation of Isomeric Byproducts. Chlorination may occur at other positions on the ring, leading to isomers that are difficult to separate.
-
Solution: Purification by column chromatography on silica gel is often necessary.[3] A solvent system with a gradient of ethyl acetate in a non-polar solvent like hexanes or petroleum ether is a good starting point. Careful fractionation and analysis of the fractions by TLC are crucial.
-
-
Probable Cause 2: Tautomerization. The 3-hydroxythiophene can exist in equilibrium with its keto tautomer, which can complicate purification and characterization.
-
Solution: While this is an inherent property of the molecule, using non-protic solvents during work-up and purification can sometimes minimize issues related to tautomerism.
-
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Welcome to the Technical Support Center for the scale-up synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the large-scale production of this key chemical intermediate. Our focus is on ensuring scientific integrity, safety, and reproducibility in your synthetic endeavors.
I. Synthesis Overview & Core Principles
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to ensure high yield and purity, especially during scale-up. The overall synthetic strategy involves two key transformations:
-
Fiesselmann-Type Thiophene Synthesis: Formation of the Methyl 3-hydroxythiophene-2-carboxylate core.
-
Electrophilic Chlorination: Selective chlorination at the C5 position of the thiophene ring.
The primary challenge in scaling up this synthesis lies in managing the exothermic nature of the reactions, controlling regioselectivity during chlorination, and implementing efficient purification strategies to remove byproducts and impurities.
II. Experimental Protocols
A. Step 1: Scale-Up Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
This procedure is adapted from established literature methods for the Fiesselmann thiophene synthesis.[1]
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (kmol) |
| Methyl thioglycolate | 106.14 | 1.186 | 10.6 | 0.1 |
| Methyl 2-chloroacrylate | 120.54 | 1.15 | 12.1 | 0.1 |
| Sodium Methoxide (30% in MeOH) | 54.02 | 0.945 | 18.0 | 0.1 |
| Methanol | 32.04 | 0.792 | 50.0 | - |
| 4M Hydrochloric Acid | 36.46 | - | As needed | - |
| Ethyl Acetate | 88.11 | 0.902 | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | - | As needed | - |
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control (heating/cooling jacket), and a reflux condenser.
-
Addition funnel for controlled liquid addition.
-
pH meter.
-
Extraction vessel.
-
Rotary evaporator (large scale).
Procedure:
-
Reactor Setup: Ensure the 100 L reactor is clean, dry, and purged with nitrogen.
-
Base Addition: Charge the reactor with methanol (50 L).
-
Thiol Addition: Add methyl thioglycolate (10.6 kg, 0.1 kmol) to the reactor with moderate stirring.
-
Cooling: Cool the reaction mixture to 0-5 °C using the reactor's cooling jacket.
-
Controlled Addition of Base: Slowly add the 30% sodium methoxide solution in methanol (18.0 kg, 0.1 kmol) via the addition funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.
-
Acrylate Addition: After the base addition is complete, add methyl 2-chloroacrylate (12.1 kg, 0.1 kmol) dropwise over 2-3 hours, ensuring the temperature does not exceed 10 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0-5 °C. Slowly add 4M hydrochloric acid to quench the reaction and adjust the pH to ~3-4.
-
Extraction: Transfer the mixture to an extraction vessel. Add ethyl acetate and water. Separate the organic layer. Extract the aqueous layer again with ethyl acetate.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Methyl 3-hydroxythiophene-2-carboxylate as a crude oil, which may solidify upon standing.
B. Step 2: Scale-Up Chlorination of Methyl 3-hydroxythiophene-2-carboxylate
This step requires stringent safety precautions due to the use of a chlorinating agent.
Reaction Scheme:
Materials & Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (kg) | Moles (kmol) |
| Methyl 3-hydroxythiophene-2-carboxylate | 158.17 | - | 15.8 | 0.1 |
| Sulfuryl Chloride | 134.97 | 1.667 | 14.8 | 0.11 |
| Dichloromethane | 84.93 | 1.33 | 100 | - |
| Saturated Sodium Bicarbonate Solution | - | - | As needed | - |
| Brine | - | - | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | - | As needed | - |
Equipment:
-
150 L glass-lined reactor with overhead stirring, temperature control, and a scrubber for acidic off-gases.
-
Addition funnel.
-
Equipment for monitoring reaction progress (TLC, GC-MS, or LC-MS).
Procedure:
-
Reactor Setup: Ensure the reactor is clean, dry, and under a nitrogen atmosphere.
-
Dissolution: Charge the reactor with Methyl 3-hydroxythiophene-2-carboxylate (15.8 kg, 0.1 kmol) and dichloromethane (100 L). Stir until fully dissolved.
-
Cooling: Cool the solution to 0-5 °C.
-
Chlorinating Agent Addition: Add sulfuryl chloride (14.8 kg, 0.11 kmol) dropwise via the addition funnel over 2-3 hours, maintaining the internal temperature below 10 °C. The reaction is exothermic, and careful temperature control is crucial.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction for the disappearance of the starting material.
-
Quenching: Slowly and carefully quench the reaction by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is neutral.
-
Work-up: Separate the organic layer. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product may require purification by recrystallization or column chromatography to achieve the desired purity for subsequent steps.
III. Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Step 1 (Thiophene formation) | Incomplete reaction; side reactions due to temperature fluctuations. | Ensure slow and controlled addition of reagents, especially the base and acrylate, while maintaining the recommended temperature. Extend the reaction time if monitoring indicates incomplete conversion. |
| Purity of starting materials. | Use high-purity methyl thioglycolate and methyl 2-chloroacrylate. Impurities can lead to side product formation. | |
| Formation of multiple chlorinated products in Step 2 | Over-chlorination due to excess chlorinating agent or poor temperature control. Thiophene rings are highly activated towards electrophilic substitution.[2][3] | Use a slight excess (1.05-1.1 equivalents) of the chlorinating agent. Ensure precise and slow addition at low temperatures (0-5 °C). Monitor the reaction closely and quench immediately upon completion. |
| Exothermic runaway during chlorination | Rapid addition of the chlorinating agent.[4] | Maintain a slow and controlled addition rate. Ensure the reactor's cooling system is functioning efficiently and can handle the heat load. Consider a more dilute reaction mixture for better heat dissipation. |
| Product decomposition during work-up | Presence of residual acid or base. | Thoroughly wash the organic layer to remove all acidic or basic residues. Avoid excessive heat during solvent removal. |
| Difficulty in purification | Presence of closely related impurities or regioisomers. | Optimize the reaction conditions to minimize byproduct formation. For purification, consider recrystallization from a suitable solvent system or large-scale column chromatography. |
IV. Frequently Asked Questions (FAQs)
Q1: Why is the temperature control so critical during the chlorination step?
A: The thiophene ring is electron-rich and highly susceptible to electrophilic aromatic substitution.[2][3] The reaction with chlorinating agents like sulfuryl chloride is highly exothermic. Poor temperature control can lead to a rapid increase in the reaction rate, resulting in over-chlorination (formation of di- and tri-chlorinated byproducts) and potentially a dangerous thermal runaway.[4] Maintaining a low and stable temperature ensures selective mono-chlorination at the desired C5 position.
Q2: What are the primary safety concerns when scaling up the chlorination reaction?
A: The main safety concerns are:
-
Toxicity and Corrosivity: Chlorine-containing reagents are toxic and corrosive.[5][6][7] Ensure adequate ventilation and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, goggles, and a face shield.[5][6]
-
Exothermic Reaction: As mentioned, the reaction is exothermic. A failure in the cooling system could lead to a runaway reaction, causing a rapid increase in pressure and potential reactor failure.[4][8]
-
Acidic Byproducts: The reaction generates acidic byproducts (HCl and SO2 when using sulfuryl chloride). The reactor must be equipped with a scrubber to neutralize these corrosive and toxic gases.
Q3: Can I use a different chlorinating agent, such as N-chlorosuccinimide (NCS)?
A: Yes, NCS can be a milder and more selective chlorinating agent for electron-rich heterocycles.[9] It may offer better control over the reaction and reduce the formation of over-chlorinated byproducts. However, a thorough optimization of reaction conditions (solvent, temperature, and reaction time) would be necessary for the scale-up process.
Q4: How can I monitor the progress of the reactions effectively at a large scale?
A: At a large scale, it is crucial to have a reliable in-process control (IPC) method. This can be achieved by taking small aliquots from the reactor at regular intervals and analyzing them by:
-
Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed quantitative information on the conversion of starting material and the formation of products and byproducts.
Q5: What are the best practices for purifying the final product at an industrial scale?
A: For large-scale purification of this compound, the following methods are recommended:
-
Recrystallization: This is often the most cost-effective and scalable method if a suitable solvent system can be identified that provides good recovery and purity.
-
Slurry Washing: Washing the crude solid product with a solvent in which the impurities are soluble but the product is not can be an effective purification step.
-
Large-Scale Chromatography: While more expensive, preparative HPLC or flash chromatography can be used for high-purity requirements, especially in pharmaceutical applications.
V. Visualizations
A. Synthetic Pathway
Caption: Overall synthetic route for this compound.
B. Troubleshooting Workflow for Chlorination
Caption: Decision tree for troubleshooting low purity in the chlorination step.
VI. References
-
Chlorination reaction safety. (2024, June 7). YouTube. [Link]
-
Pipe Testing Services. (n.d.). Chlorination Safety Protocols & PPE for Water Disinfection. [Link]
-
IChemE. (n.d.). Safety of Chlorination Reactions. [Link]
-
Oxfam WASH. (2022, February 14). Chlorination in Emergencies. [Link]
-
ACS Publications. (2024, March 25). A New Process To Prepare Thiophene-2-Carbonyl Chloride... [Link]
-
Wikipedia. (n.d.). Thiophene. [Link]
-
Google Patents. (n.d.). US2540675A - Thiophene chlorination with iodine catalyst.
-
Google Patents. (n.d.). US11034683B2 - Process for the preparation of rivaroxaban involving novel intermediate.
-
Texas Department of Insurance. (n.d.). Chlorine Safety. [Link]
-
Semantic Scholar. (n.d.). An Improved and Practical Synthesis of Rivaroxaban. [Link]
-
National Institutes of Health. (n.d.). C3-Chlorination of C2-substituted benzo[b]thiophene derivatives in the presence of sodium hypochlorite. [Link]
-
National Institutes of Health. (n.d.). Recent advances in non-conventional synthesis of N-heterocyclic compounds... [Link]
-
ResearchGate. (2015, July). Facile approach for the synthesis of rivaroxaban using alternate synthon... [Link]
-
Google Patents. (n.d.). EP2838897A1 - Process for the preparation of rivaroxaban and intermediates thereof.
-
Chemtek Scientific. (n.d.). Challenges of scaling up production from grams to kilos. [Link]
-
Uk-cpi.com. (n.d.). 6 key challenges when scaling up sustainable chemical processes. [Link]
-
Google Patents. (n.d.). WO2015198259A1 - Process for the synthesis of rivaroxaban and intermediate for the production thereof.
-
Prime Scholars. (n.d.). How to deal with scale-up challenges of Chemistry? [Link]
-
Google Patents. (n.d.). CN1037511A - The preparation method of 5-chloro-3-chlorosulfonyl-2-Thiophene Carboxylic Acid ester.
-
ResearchGate. (2024, October 10). C3-Chlorination of C2-Substituted Benzo[b]thiophene Derivatives in the Presence of Sodium Hypochlorite. [Link]
-
Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.
-
Improved And Novel Processes For Manufacturing 5 Chloro Thiophene 2 Carboxylic Acid. (n.d.). [Link]
-
Beilstein Journals. (n.d.). Development of potential manufacturing routes for substituted thiophenes... [Link]
-
European Patent Office. (n.d.). EP 2844654 B1 - Improved process for preparing rivaroxaban using novel intermediates. [Link]
-
ACS Publications. (n.d.). Story of an Age-Old Reagent: An Electrophilic Chlorination of Arenes and Heterocycles by 1-Chloro-1,2-benziodoxol-3-one. [Link]
-
ResearchGate. (n.d.). Trichlorination Reaction of Aryl Thiophene. [Link]
-
Boyer Research. (n.d.). Heterocyclic Chemistry. [Link]
-
Master Organic Chemistry. (2018, April 18). Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. [Link]
-
YouTube. (2023, July 29). Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing. Why? [Link]
-
YouTube. (2021, February 8). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Link]
Sources
- 1. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 2. Thiophene - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 5. m.youtube.com [m.youtube.com]
- 6. Chlorination Safety Protocols & PPE for Water Disinfection | PTS [pipetestingservices.co.uk]
- 7. oxfamwash.org [oxfamwash.org]
- 8. icheme.org [icheme.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: By-product Analysis in Methyl 5-chloro-3-hydroxythiophene-2-carboxylate Reactions
Welcome to the technical support center for the synthesis and analysis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the identification and mitigation of by-products. Our goal is to equip you with the expertise to navigate the complexities of this important synthetic reaction.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you may encounter, offering step-by-step guidance to diagnose and resolve them.
Question 1: Why is the yield of my target compound, this compound, consistently low?
Answer:
Low yields are often attributable to the formation of competing by-products. The primary synthetic routes to substituted thiophenes, such as the Gewald and Fiesselmann-type syntheses, are susceptible to side reactions.[1][2] Understanding these pathways is critical for optimizing your reaction conditions.
Causality: The Gewald reaction, a common method for synthesizing substituted 2-aminothiophenes, can be adapted for other thiophene derivatives.[3][4] However, it is prone to dimerization of the starting materials or intermediates, especially under non-optimal reaction conditions.[1] Similarly, other condensation reactions for thiophene synthesis can be sensitive to temperature, stoichiometry, and the purity of reagents, leading to the formation of unwanted side products.[5]
Troubleshooting Protocol:
-
Re-evaluate Starting Material Purity: Ensure all reactants, particularly the active methylene compound and the sulfur source, are of high purity. Impurities can catalyze side reactions.[5]
-
Optimize Reaction Temperature: Carefully control the reaction temperature. Higher temperatures can sometimes favor by-product formation over the desired cyclization.[5]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction. Quench the reaction as soon as the starting materials are consumed to prevent the formation of degradation products.
-
Investigate Stoichiometry: Systematically vary the molar ratios of your reactants. An excess of one reactant might be driving the formation of a specific by-product.
Question 2: I'm observing an unexpected peak in my HPLC chromatogram. How can I identify this by-product?
Answer:
Identifying unknown peaks is a crucial step in optimizing your reaction. A combination of analytical techniques is often necessary for unambiguous structure elucidation.
Analytical Workflow:
-
HPLC-UV/Vis Analysis: A simple and effective initial step is to use HPLC with a UV/Vis detector.[6][7] The UV spectrum of the unknown peak can provide preliminary information about its chromophore and help in comparing it to potential by-product structures.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool for determining the molecular weight of the unknown compound. The mass-to-charge ratio (m/z) can provide a molecular formula, significantly narrowing down the possibilities.[8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile by-products, GC-MS is an excellent technique for separation and identification.[9][10] The fragmentation pattern in the mass spectrum can provide valuable structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the by-product can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy are the gold standards for structure determination.[11][12]
Experimental Protocol: Sample Preparation for LC-MS Analysis
-
Dilute a small aliquot of your crude reaction mixture with a suitable solvent (e.g., acetonitrile or methanol) to a concentration appropriate for your LC-MS system.
-
Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter.
-
Inject the sample onto the LC-MS system.
-
Analyze the resulting mass spectrum for the molecular ion of the unknown peak.
Question 3: My NMR spectrum shows broad signals, suggesting the presence of polymeric material. What could be the cause?
Answer:
The formation of polymeric by-products is a known issue in some thiophene syntheses, particularly under harsh reaction conditions or in the presence of certain catalysts.
Causality: Thiophene rings can be susceptible to polymerization, especially if the reaction conditions promote radical or cationic intermediates. The presence of strong acids or oxidizing agents can initiate such processes.
Preventative Measures:
-
Control Acidity: If your reaction is acid-catalyzed, consider using a milder acid or a heterogeneous catalyst that can be easily removed.
-
Exclude Oxygen: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation and radical formation.
-
Purification: If polymeric material has formed, it can often be removed by precipitation. Adding a non-solvent for the polymer to your crude reaction mixture can cause it to precipitate, allowing for its removal by filtration.[5]
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis and analysis of this compound.
What are the most common by-products in the synthesis of this compound?
The specific by-products will depend on the synthetic route employed. However, some common classes of impurities include:
-
Dimers and Oligomers: As mentioned, dimerization of starting materials or intermediates can occur.[1]
-
Over-chlorinated Products: If a chlorinating agent is used, it's possible to get di- or tri-chlorinated thiophene derivatives.
-
Unreacted Starting Materials: Incomplete reactions will result in the presence of starting materials in the final product.
-
Solvent Adducts: In some cases, the solvent can react with intermediates to form adducts.
How can I effectively purify this compound from its by-products?
A multi-step purification strategy is often the most effective.
-
Filtration: If solid by-products are present, filtration can be a simple first step.[5]
-
Extraction: A liquid-liquid extraction can be used to remove impurities with different solubility properties.
-
Column Chromatography: This is a highly effective method for separating the desired product from closely related impurities. Silica gel is a common stationary phase for this separation.[13]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can yield highly pure material.[5]
What analytical techniques are best suited for routine quality control of this compound?
For routine quality control, a combination of HPLC and NMR is recommended.
-
HPLC: Provides a quantitative measure of the purity of the compound and can detect the presence of even minor impurities.[14]
-
NMR: Confirms the structure of the main component and can help to identify any major impurities present.[15]
III. Visualizations and Data
Reaction Pathway and Potential By-products
The following diagram illustrates a generalized reaction pathway for the formation of a substituted thiophene and highlights potential points where by-product formation can occur.
Caption: Generalized reaction pathway and potential by-product formation routes.
Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.
Sources
- 1. quod.lib.umich.edu [quod.lib.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
- 4. Gewald Reaction [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Integrated Extraction Optimization and HPLC‐based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Integrated Extraction Optimization and HPLC-based Quality Evaluation of Thiophenes from Tagetes erecta Roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 96232-69-8|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. rroij.com [rroij.com]
- 11. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method | MDPI [mdpi.com]
- 15. Synthesis, Characterization of thiophene derivatives and its biological applications [zenodo.org]
Validation & Comparative
A Comparative Guide to the Characterization of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and Analogous Compounds
Introduction
Thiophene scaffolds are privileged structures in medicinal chemistry and materials science, prized for their versatile chemical properties and biological activity.[1] As researchers and drug development professionals, our ability to precisely synthesize and characterize novel thiophene derivatives is fundamental to innovation. Subtle structural modifications, such as the introduction of a halogen or a hydroxyl group, can profoundly alter a molecule's physicochemical properties and, consequently, its function.
This guide provides an in-depth comparative analysis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and three structurally similar compounds. We will dissect their characterization profiles, focusing on how specific functional groups influence their spectroscopic signatures. Our objective is to move beyond mere data presentation and explain the causal relationships between molecular structure and experimental observation, providing a practical framework for researchers in the field. The compounds under comparison are:
-
Compound A: this compound (The Target Compound)
-
Compound B: Methyl 3-hydroxythiophene-2-carboxylate (The Unsubstituted Parent)
-
Compound C: Methyl 5-bromo-3-hydroxythiophene-2-carboxylate (The Bromo-Analog)
-
Compound D: Methyl 5-chlorothiophene-2-carboxylate (The Dehydroxy-Analog)
Physicochemical Properties: A Top-Level Comparison
The initial characterization of any novel compound begins with its fundamental physical properties. These attributes are directly influenced by molecular weight, polarity, and the potential for intermolecular interactions like hydrogen bonding.
Table 1: Comparative Physicochemical Properties
| Property | Compound A: this compound | Compound B: Methyl 3-hydroxythiophene-2-carboxylate | Compound C: Methyl 5-bromo-3-hydroxythiophene-2-carboxylate | Compound D: Methyl 5-chlorothiophene-2-carboxylate |
| Structure | ||||
| CAS Number | 96232-69-8[2] | 5118-06-9[3] | 95201-93-7 | 35475-03-7[4] |
| Mol. Formula | C₆H₅ClO₃S | C₆H₆O₃S[3] | C₆H₅BrO₃S | C₆H₅ClO₂S[4] |
| Mol. Weight | 192.62 g/mol | 158.18 g/mol [3] | 237.07 g/mol | 176.62 g/mol [4] |
| Melting Point | Data not available | 38-43 °C[3] | Data not available | 15-18 °C |
| Appearance | (Predicted) Solid | White to pale yellow solid[3] | (Predicted) Solid | White/colorless to light orange liquid/powder |
Insight & Expertise: The presence of the hydroxyl group in Compounds A, B, and C significantly increases their polarity compared to Compound D. This is expected to result in higher melting points due to the potential for intermolecular hydrogen bonding. Comparing Compound B (m.p. 38-43 °C) to Compound D (m.p. 15-18 °C) validates this hypothesis. The heavier halogen in Compound C (Bromine) would lead to the highest molecular weight and likely a higher melting point than Compound A due to stronger van der Waals forces.
Comparative Spectroscopic Analysis
Spectroscopy is the cornerstone of structural elucidation. Here, we compare the expected and observed data from ¹H NMR, Mass Spectrometry, and FTIR to highlight the diagnostic signatures of each substituent.
¹H NMR Spectroscopy: Unraveling Electronic Effects
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the electronic environment of protons within a molecule. The chemical shifts (δ) of the thiophene ring protons are particularly sensitive to the electron-donating or -withdrawing nature of the substituents.
Table 2: Comparative ¹H NMR Data (Predicted and Experimental δ, ppm)
| Proton | Compound A (Predicted) | Compound B (Experimental) | Compound C (Predicted) | Compound D (Experimental) |
| Thiophene-H4 | ~7.0-7.2 (s) | 7.37 (d, J=5.2 Hz) | ~7.1-7.3 (s) | 7.09 (d, J=4.0 Hz) |
| Thiophene-H3/H5 | N/A | 6.74 (d, J=5.2 Hz) | N/A | 7.61 (d, J=4.0 Hz) |
| -OCH₃ | ~3.9 (s) | 3.89 (s) | ~3.9 (s) | 3.85 (s) |
| -OH | ~9.0-10.0 (br s) | 9.56 (br s)[5] | ~9.0-10.0 (br s) | N/A |
Note: Experimental data for Compound B is from a synthesis procedure reported in CDCl₃[5]. Data for Compound D is inferred from similar structures. Predictions for A and C are based on established substituent effects.
Expertise & Causality:
-
The Hydroxyl Proton (-OH): The hydroxyl proton in Compounds A, B, and C is expected to be a broad singlet appearing far downfield (~9-10 ppm). This is due to hydrogen bonding and rapid chemical exchange with trace amounts of water or other protic species in the NMR solvent.[6][7] The choice of an aprotic solvent like DMSO-d₆ is often strategic as it can slow this exchange and result in a sharper, more observable -OH peak compared to solvents like CDCl₃ or MeOD.[8]
-
Thiophene Ring Protons:
-
In Compound B , we observe two doublets for the protons at positions 4 and 5, with a typical coupling constant (J) for adjacent protons on a thiophene ring.
-
In Compound D , the electron-withdrawing chlorine atom at C5 deshields the adjacent proton at C4, while the ester group deshields the proton at C3.
-
For Compounds A and C , the C5 position is substituted with a halogen, leaving only one proton on the thiophene ring at the C4 position. This proton will appear as a singlet, as it has no adjacent protons to couple with. The electronegativity of the adjacent chlorine (in A) and bromine (in C) will influence its precise chemical shift, with chlorine typically exerting a slightly stronger deshielding effect. The hydroxyl group at C3 acts as an electron-donating group through resonance, which will shield the C4 proton, shifting it upfield compared to a non-hydroxylated analog.
-
Mass Spectrometry: The Isotopic Fingerprint
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For halogenated compounds, MS is particularly powerful due to the characteristic isotopic patterns of chlorine and bromine.
Trustworthiness & Validation: The fragmentation of a molecular ion is not random; it follows predictable pathways to form the most stable fragment ions.[9][10] The presence of halogens provides a crucial validation point.
-
Isotopic Patterns:
-
Chlorine: Molecules containing one chlorine atom (Compounds A and D) will exhibit a characteristic M+ and M+2 ion peak pattern in an approximate 3:1 intensity ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
-
Bromine: Molecules with one bromine atom (Compound C) will show M+ and M+2 peaks of nearly equal intensity (~1:1 ratio), reflecting the abundances of ⁷⁹Br and ⁸¹Br. This is a definitive signature for bromine.
-
-
Fragmentation Pathways:
-
A common initial fragmentation for methyl esters is the loss of a methoxy radical (•OCH₃, 31 Da) or formaldehyde (CH₂O, 30 Da).
-
Another key fragmentation is the loss of the entire ester group as •COOCH₃ (59 Da).
-
The loss of the halogen atom (•Cl, 35/37 Da or •Br, 79/81 Da) is also a prominent fragmentation pathway, especially from the molecular ion.[11]
-
For the hydroxylated compounds (A, B, C), fragmentation can be influenced by an "ortho-effect," where the adjacent hydroxyl and ester groups interact, potentially leading to the loss of water (H₂O, 18 Da).
-
FTIR Spectroscopy: Vibrational Signatures
Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational frequencies of chemical bonds. It is excellent for identifying the presence of specific functional groups.
Table 3: Key FTIR Vibrational Frequencies (cm⁻¹)
| Functional Group | Expected Range (cm⁻¹) | Diagnostic For |
| O-H Stretch (broad) | 3550 - 3200 | Compounds A, B, C |
| C-H Stretch (aromatic) | 3100 - 3000 | All Compounds |
| C=O Stretch (ester) | 1750 - 1735 (unconjugated) 1730 - 1715 (conjugated) | All Compounds |
| C=C Stretch (aromatic) | 1600 - 1450 | All Compounds |
| C-O Stretch (ester) | 1300 - 1000 | All Compounds |
| C-Cl Stretch | 800 - 600 | Compounds A, D |
| C-Br Stretch | 600 - 500 | Compound C |
Insight & Expertise:
-
The most telling difference will be the presence of a strong, broad O-H stretching band between 3200-3550 cm⁻¹ for Compounds A, B, and C , which will be absent in Compound D .[12]
-
The C=O stretching frequency of the ester is sensitive to conjugation. In these thiophene systems, the carbonyl is conjugated with the aromatic ring, which lowers its vibrational frequency to ~1715-1730 cm⁻¹ compared to a non-conjugated ester (~1735-1750 cm⁻¹).[13]
-
The fingerprint region (< 1000 cm⁻¹) will be complex but will contain the characteristic C-Cl and C-Br stretching vibrations, providing clear evidence for the presence of these halogens in Compounds A, C, and D.[14]
Experimental Protocols: A Self-Validating System
To ensure reproducibility and accuracy, the following detailed protocols are provided. The causality behind parameter selection is explained to ground the methodology in sound scientific principles.
Protocol 1: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh ~5-10 mg of the compound into a clean, dry NMR tube.
-
Solvent Selection & Addition: Add ~0.6 mL of deuterated solvent (e.g., DMSO-d₆).
-
Causality: DMSO-d₆ is chosen for its ability to form hydrogen bonds with the -OH proton, slowing down its exchange rate and often resulting in a sharper, more easily identifiable peak.[8] It also dissolves a wide range of organic compounds.
-
-
Shimming: Place the sample in the NMR spectrometer and perform an automated or manual shimming procedure to optimize the magnetic field homogeneity, ensuring sharp, well-resolved peaks.
-
Acquisition:
-
Acquire a standard 1D proton spectrum using a 400 MHz (or higher) spectrometer.
-
Parameters: Use a 30-degree pulse angle, a relaxation delay (d1) of 1-2 seconds, and acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., DMSO at 2.50 ppm).
Protocol 2: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent like dichloromethane or ethyl acetate.[15][16]
-
Causality: The sample must be volatile enough to be carried through the GC column. A high-purity solvent is crucial to avoid interfering peaks.[17]
-
-
Instrument Setup (GC):
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Injection: Inject 1 µL of the sample solution using a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column. Set the injector temperature to 250 °C to ensure rapid vaporization.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes. This temperature gradient ensures separation of the analyte from any impurities.
-
-
Instrument Setup (MS):
-
Ionization: Use Electron Ionization (EI) at the standard 70 eV.
-
Causality: 70 eV provides sufficient energy to reliably fragment the molecule, producing a reproducible and library-searchable spectrum.[18]
-
Mass Range: Scan from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Analysis: Identify the peak corresponding to your compound in the total ion chromatogram (TIC). Analyze the mass spectrum of that peak, identifying the molecular ion (M+) and key fragment ions. Compare the isotopic pattern of the molecular ion to the theoretical pattern for chlorine or bromine.
Protocol 3: ATR-FTIR Spectroscopy
-
Background Scan: Before analyzing the sample, run a background scan with nothing on the Attenuated Total Reflectance (ATR) crystal.
-
Causality: This is a self-validating step that records the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself. The software automatically subtracts this background from the sample spectrum, ensuring the final spectrum is only of the sample.[19]
-
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal. Use the pressure clamp to ensure firm and even contact between the sample and the crystal surface.[20][21]
-
Causality: Good contact is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a high-quality spectrum.[22]
-
-
Spectrum Acquisition: Acquire the spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹. The spectral range should be 4000-400 cm⁻¹.
-
Cleaning and Verification: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft cloth. Run a new scan to ensure the crystal is clean and free from any sample residue.
Visualization of Workflows and Concepts
dot digraph "Characterization_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: General experimental workflow for spectroscopic characterization.
dot digraph "NMR_Influences" { graph [splines=true, overlap=false]; node [shape=circle, style=filled, fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
} dot Caption: Electronic influences on the C4 proton chemical shift in ¹H NMR.
Conclusion
The comprehensive characterization of this compound and its analogs reveals a distinct and predictable interplay between structure and spectroscopic output. The presence of the 3-hydroxy group is readily identified by a broad O-H stretch in the FTIR spectrum and a downfield, exchangeable proton in the ¹H NMR spectrum. Halogenation at the 5-position is unequivocally confirmed by the characteristic isotopic patterns in mass spectrometry—a 3:1 (M+/M+2) ratio for chlorine and a 1:1 ratio for bromine. These substitutions also simplify the ¹H NMR spectrum of the aromatic region to a single proton singlet, the position of which is modulated by the electronic effects of all surrounding functional groups.
By understanding these causal relationships, researchers can confidently elucidate the structures of novel thiophene derivatives, accelerating the discovery and development of new pharmaceuticals and materials.
References
-
PubChem. (n.d.). Methyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Agilent Technologies. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]
- Vázquez-Martínez, J., & López, M. G. (2018). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide.
-
University of Maryland. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. Retrieved from [Link]
-
Reddit. (2023, March 16). Hydroxyl Groups in NMR. r/Chempros. Retrieved from [Link]
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). ATR-FTIR. Retrieved from [Link]
-
Sparkman, O. D., & Watson, J. T. (n.d.). Gas Chromatography Mass Spectrometry. Retrieved from [Link]
- Gerothanassis, I. P., & Exarchou, V. (2014). 1H-NMR as a Structural and Analytical Tool of Intra- and Intermolecular Hydrogen Bonds of Phenol-Containing Natural Products and Model Compounds. Molecules, 19(9), 13573–13601.
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
ACD/Labs. (2023, January 26). Exchangeable Protons in NMR—Friend or Foe?. Retrieved from [Link]
-
Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]
-
JoVE. (2025, May 22). ¹H NMR of Labile Protons: Temporal Resolution. Retrieved from [Link]
- Otting, G., Liepinsh, E., & Wüthrich, K. (1991). NMR spectroscopy of hydroxyl protons in aqueous solutions of peptides and proteins. Journal of Biomolecular NMR, 1(3), 201–205.
-
University of Texas at Austin. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
- Ibezim, A., et al. (2022).
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry. YouTube. Retrieved from [Link]
-
Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]
- Shinde, R. S., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 369, 19–27.
-
Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]
-
Zhang, X. (n.d.). FTIR Spectrum. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectra of (a) the Thiophene monomer.... Retrieved from [Link]
-
IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. Retrieved from [Link]
-
Chemistry Academy. (2023, March 6). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, structural properties, and pharmacological evaluation of 2-(acylamino)thiophene-3-carboxamides and analogues thereof. Retrieved from [Link]
- El-Metwaly, N. M., et al. (2023).
Sources
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. Methyl 3-hydroxythiophene-2-carboxylate 97 5118-06-9 [sigmaaldrich.com]
- 4. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Methyl 3-hydroxythiophene-2-carboxylate(5118-06-9) 1H NMR [m.chemicalbook.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Video: ¹H NMR of Labile Protons: Temporal Resolution [jove.com]
- 8. reddit.com [reddit.com]
- 9. whitman.edu [whitman.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. rockymountainlabs.com [rockymountainlabs.com]
- 14. FTIR [terpconnect.umd.edu]
- 15. Sample preparation GC-MS [scioninstruments.com]
- 16. diverdi.colostate.edu [diverdi.colostate.edu]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 20. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 21. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 22. mt.com [mt.com]
A Comparative Guide to the Synthesis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Methyl 5-chloro-3-hydroxythiophene-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry, finding application in the synthesis of various pharmacologically active compounds. Its substituted thiophene core is a key pharmacophore in numerous developmental drug candidates. The efficient and regioselective synthesis of this molecule is therefore of significant interest to the drug development community. This guide provides an in-depth comparison of plausible synthetic routes to this compound, offering detailed experimental protocols and a critical analysis of their respective advantages and disadvantages.
Introduction to Synthetic Strategies
The synthesis of this compound presents a key challenge in controlling the regioselectivity of the chlorination on the electron-rich thiophene ring. The two primary approaches involve:
-
Route A: Post-Cyclization Chlorination: Synthesis of the core Methyl 3-hydroxythiophene-2-carboxylate ring system first, followed by regioselective chlorination at the C5 position.
-
Route B: Pre-Chlorination Strategy: Construction of the thiophene ring from precursors that already contain the chlorine atom at the desired position.
This guide will focus primarily on Route A, for which more established methodologies exist for the initial ring formation, and will explore different chlorination agents for the subsequent step.
Route A: Fiesselmann Thiophene Synthesis followed by Regioselective Chlorination
This is a robust and widely adopted approach that builds the thiophene ring system from acyclic precursors. The key steps are the formation of Methyl 3-hydroxythiophene-2-carboxylate via the Fiesselmann synthesis, followed by a carefully controlled electrophilic chlorination.
Step 1: Synthesis of Methyl 3-hydroxythiophene-2-carboxylate
The Fiesselmann thiophene synthesis provides an efficient method for the preparation of 3-hydroxythiophene-2-carboxylates.[1][2] This reaction involves the base-catalyzed condensation of a thioglycolate with an α,β-acetylenic ester.[1] A common and practical variation of this synthesis utilizes methyl thioglycolate and methyl 2-chloroacrylate.[3]
Reaction Scheme:
Caption: Fiesselmann synthesis of the thiophene precursor.
Detailed Experimental Protocol: [3]
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.0 equivalent) in small portions to anhydrous methanol. Stir until all the sodium has reacted and a clear solution is obtained.
-
Addition of Methyl Thioglycolate: To the freshly prepared sodium methoxide solution, add methyl thioglycolate (1.0 equivalent) dropwise at room temperature.
-
Reaction with Methyl 2-chloroacrylate: Cool the reaction mixture to 0°C using an ice bath. Slowly add methyl 2-chloroacrylate (1.0 equivalent) dropwise, ensuring the temperature does not rise significantly.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture back to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl) until the pH is acidic. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude Methyl 3-hydroxythiophene-2-carboxylate can be purified by column chromatography on silica gel.
Discussion of Experimental Choices:
-
Base: Sodium methoxide is a common and effective base for this condensation. It deprotonates the methyl thioglycolate, which then acts as a nucleophile.
-
Solvent: Anhydrous methanol is used as the solvent as it is the conjugate acid of the methoxide base and is readily available in high purity.
-
Temperature Control: The initial cooling to 0°C during the addition of methyl 2-chloroacrylate is crucial to control the exothermic reaction and prevent the formation of side products.
-
Inert Atmosphere: The use of an inert atmosphere is recommended to prevent the oxidation of the thiolate intermediate.
Step 2: Regioselective Chlorination at the C5 Position
The key to the successful synthesis of the target molecule lies in the selective chlorination of the C5 position of Methyl 3-hydroxythiophene-2-carboxylate. The substitution pattern on the thiophene ring directs the position of electrophilic attack. The hydroxyl group at C3 is an activating ortho-, para-director, while the methyl ester at C2 is a deactivating meta-director. The C5 position is para to the strongly activating hydroxyl group, making it the most likely site for electrophilic substitution.[4][5][6]
Reaction Scheme:
Caption: Regioselective chlorination of the thiophene precursor.
Two common and effective chlorinating agents for this transformation are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂).
Method 2a: Chlorination using N-Chlorosuccinimide (NCS)
NCS is a mild and selective chlorinating agent for electron-rich aromatic and heteroaromatic compounds.
Detailed Experimental Protocol (Proposed):
-
Dissolution: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or acetonitrile in a round-bottom flask.
-
Addition of NCS: Add N-Chlorosuccinimide (1.0-1.1 equivalents) portion-wise to the solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with water and aqueous sodium thiosulfate solution to remove any unreacted NCS and by-products. Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
Method 2b: Chlorination using Sulfuryl Chloride (SO₂Cl₂)
Sulfuryl chloride is a more reactive and less expensive chlorinating agent than NCS. However, its higher reactivity can sometimes lead to over-chlorination or side reactions, requiring more careful control of reaction conditions.
Detailed Experimental Protocol (Proposed):
-
Dissolution and Cooling: Dissolve Methyl 3-hydroxythiophene-2-carboxylate (1.0 equivalent) in an inert solvent like dichloromethane (DCM) and cool the solution to 0°C in an ice bath.
-
Addition of SO₂Cl₂: Add sulfuryl chloride (1.0 equivalent) dropwise to the cooled solution.
-
Reaction Control: Maintain the reaction temperature at 0°C and stir for a specified time, monitoring the reaction progress by TLC or LC-MS.
-
Quenching and Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Comparison of Chlorination Methods
| Parameter | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride (SO₂Cl₂) |
| Reactivity | Milder, more selective | More reactive, can lead to over-chlorination |
| Handling | Solid, easier to handle | Fuming liquid, corrosive, requires more care |
| By-products | Succinimide (water-soluble) | HCl and SO₂ (gaseous, corrosive) |
| Cost | More expensive | Less expensive |
| Reaction Conditions | Typically room temperature | Often requires cooling (0°C) |
Expertise & Experience Insights:
For a substrate with a strongly activating hydroxyl group, the milder conditions offered by N-Chlorosuccinimide are generally preferred to minimize the risk of side reactions and achieve higher regioselectivity. The ease of handling and the generation of a water-soluble by-product also simplify the work-up procedure. While Sulfuryl Chloride is a more cost-effective option for large-scale synthesis, it necessitates more stringent control over the reaction temperature and stoichiometry to prevent the formation of dichlorinated or other undesired products.
Route B: Convergent Synthesis (Fiesselmann-type with Chlorinated Precursors)
An alternative strategy involves incorporating the chlorine atom at an earlier stage, for instance, by using a chlorinated precursor in a Fiesselmann-type synthesis. This approach could potentially offer a more convergent and efficient route, avoiding the need for a separate chlorination step on the thiophene ring.
Conceptual Reaction Scheme:
Caption: A conceptual convergent synthesis route.
Discussion:
This approach is theoretically attractive but presents its own set of challenges. The synthesis of the required chlorinated starting materials may be complex and may not be commercially available. Furthermore, the reaction conditions for the Fiesselmann synthesis would need to be re-optimized to accommodate the chlorinated substrates. While potentially more atom-economical, the development of this route would likely require significant process research and optimization.
Conclusion
For the synthesis of this compound, the two-step approach involving the Fiesselmann synthesis of Methyl 3-hydroxythiophene-2-carboxylate followed by regioselective chlorination with N-Chlorosuccinimide stands out as the more established and reliable method. This route offers a good balance of yield, selectivity, and operational simplicity, making it well-suited for laboratory-scale synthesis and amenable to scale-up. The use of NCS provides a high degree of control over the chlorination step, which is critical for achieving the desired product in high purity. While a convergent approach (Route B) holds promise for improved efficiency, it requires further investigation and development.
References
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Wikipedia. (2023, April 29). Fiesselmann thiophene synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Expedient Synthesis of Substituted Thieno[3,2-b]thiophenes and Selenopheno[3,2-b]selenophenes Through Cascade Cyclization of Alkynyl Diol Derivatives. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN102659757A - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof.
- Google Patents. (n.d.). CN102659757B - Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof.
-
ResearchGate. (n.d.). Fiesselmann-type synthesis of.... Retrieved from [Link]
-
Scribd. (n.d.). 1fiesselmann Thiophene Synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of aryl-substituted thieno[3,2-b]thiophene derivatives and their use for N,S-heterotetracene construction. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]
-
ResearchGate. (n.d.). Electrophilic substitution reactions of thiophene and thieno[2,3-b]thiophene heterocycles: a DFT study. Retrieved from [Link]
- Google Patents. (n.d.). WO 2013/164833 A1.
-
YouTube. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! Retrieved from [Link]
-
ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN109422720B - Preparation method of low-cost and high-purity 5-chlorothiophene-2-formyl chloride.
-
YouTube. (2023, January 15). Determining Directing Effects in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Iranian Chemical Society. (n.d.). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 4). 16.4: Substituent Effects in Electrophilic Substitutions. Retrieved from [Link]
- Google Patents. (n.d.). US2302228A - Method of chlorination with sulphuryl chloride and production of monochloro-trimethyl acetic acid.
-
YouTube. (2018, April 18). 36.06 Practice with Multi-step Synthesis of Substituted Benzenes. Retrieved from [Link]
Sources
- 1. Fiesselmann thiophene synthesis - Wikipedia [en.wikipedia.org]
- 2. Fiesselmann thiophene synthesis | Semantic Scholar [semanticscholar.org]
- 3. Methyl 3-hydroxythiophene-2-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the Spectral Data of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and Its Derivatives
This guide provides an in-depth comparison of the spectral data for Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and its structurally related derivatives. Aimed at researchers, medicinal chemists, and analytical scientists, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) for the unambiguous characterization of these important heterocyclic compounds. We will explore not only the raw data but also the underlying chemical principles that govern the observed spectral characteristics, providing a robust framework for structural elucidation and purity assessment.
Introduction: The Thiophene Core in Modern Chemistry
Thiophene derivatives are privileged scaffolds in medicinal chemistry and materials science, valued for their unique electronic properties and ability to act as bioisosteres for phenyl rings.[1] this compound, in particular, serves as a versatile synthetic intermediate. Accurate and comprehensive spectral analysis is paramount to confirming the identity, purity, and structure of these molecules and their downstream products. This guide establishes a spectral baseline with the parent compound and then explores how structural modifications are reflected in the corresponding NMR, IR, and MS data.
The Spectral Signature of this compound
The structure of this compound presents several key features that give rise to a distinct spectral fingerprint. A critical consideration for 3-hydroxythiophenes is their existence in a solvent-dependent equilibrium with the thiophen-3(2H)-one tautomer.[2][3] For the purpose of this guide, we will primarily discuss the 3-hydroxy tautomer, which is often favored, but awareness of this equilibrium is crucial for interpreting spectral data, especially in different solvents.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple. The methoxy group (-OCH₃) of the ester will produce a sharp singlet, typically around 3.8-3.9 ppm. The single proton on the thiophene ring (H-4) will appear as a singlet, with its chemical shift influenced by the electronic effects of the adjacent substituents. The hydroxyl proton (-OH) will also be a singlet, though its chemical shift can be highly variable (typically 5-9 ppm) and dependent on solvent, concentration, and temperature. In deuterated solvents, this peak may broaden or exchange with residual water.
-
¹³C NMR: The carbon spectrum provides insight into the electronic environment of each carbon atom. Key expected signals include the carbonyl carbon of the ester (~160-165 ppm), the carbons of the thiophene ring (typically in the range of 100-150 ppm), and the methyl carbon of the ester (~52 ppm). The specific shifts of the thiophene carbons (C2, C3, C4, C5) are diagnostic of the substitution pattern. For instance, C5, being attached to the electronegative chlorine, will be significantly affected.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
O-H Stretch: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration.
-
C=O Stretch: A strong, sharp peak between 1680-1720 cm⁻¹ corresponds to the carbonyl stretch of the methyl ester. Its exact position can indicate the degree of conjugation and intramolecular hydrogen bonding.
-
C=C and C-S Ring Vibrations: Thiophene rings exhibit characteristic stretching vibrations in the fingerprint region, typically between 1300-1550 cm⁻¹ and C-S stretching near 600-850 cm⁻¹.[1][5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for confirming the elemental composition.
-
Molecular Ion Peak (M⁺): The most critical piece of information is the molecular ion. For this compound (C₆H₅ClO₃S), the expected monoisotopic mass is approximately 191.96 g/mol .
-
Isotopic Pattern: A hallmark of chlorine-containing compounds is the presence of an M+2 peak.[6] Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes (approximately 3:1 ratio), the mass spectrum will show two peaks for the molecular ion (and any chlorine-containing fragments) separated by 2 m/z units, with the M+2 peak having roughly one-third the intensity of the M⁺ peak.[6][7] This pattern is a definitive indicator of a single chlorine atom in the molecule.
-
Fragmentation: Common fragmentation pathways for hydroxythiophenes often involve the loss of the ester group or other substituents.[8]
Comparative Spectral Analysis of Derivatives
Understanding how structural modifications alter the spectral data is key to characterizing novel derivatives. Here, we compare the parent compound to representative analogues.
Comparison: Halogenation at the 4-Position
Let's consider the hypothetical introduction of a bromine atom at the 4-position to yield Methyl 4-bromo-5-chloro-3-hydroxythiophene-2-carboxylate.
| Spectral Feature | This compound | Derivative: Methyl 4-bromo-5-chloro-3-hydroxy... | Rationale for Change |
| ¹H NMR (Thiophene H) | Singlet (~7.0 ppm) | Peak Absent | The proton at C4 has been substituted by bromine. |
| ¹³C NMR (C4) | Signal present (~115-125 ppm) | Signal shifted significantly upfield (~100-110 ppm) | The "heavy atom effect" of bromine shields the attached carbon, causing an upfield shift. |
| MS Isotopic Pattern | M⁺, M+2 (3:1 ratio) | M⁺, M+2, M+4 peaks | The presence of both Cl (~3:1 isotopes) and Br (~1:1 isotopes) creates a complex and highly diagnostic isotopic cluster. |
Comparison: Alkylation of the 3-Hydroxy Group
Replacing the hydroxyl proton with a methyl group yields Methyl 5-chloro-3-methoxythiophene-2-carboxylate.
| Spectral Feature | Parent Compound (3-OH) | Derivative (3-OCH₃) | Rationale for Change |
| ¹H NMR (-OH) | Broad singlet (variable) | Peak Absent | The hydroxyl proton is no longer present. |
| ¹H NMR (new signal) | N/A | Sharp singlet (~3.9-4.1 ppm) | A new signal appears for the methoxy group at the 3-position. |
| IR (O-H Stretch) | Broad band at 3200-3500 cm⁻¹ | Band Absent | The absence of the O-H group eliminates this characteristic stretch. |
| MS (Fragmentation) | May show loss of H₂O | More likely to show loss of CH₃ radical or CH₂O | The fragmentation pathway is altered due to the change from a hydroxyl to a methoxy group. |
Experimental Protocols & Workflows
To ensure data integrity, standardized and well-understood experimental protocols are essential.
Protocol for NMR Sample Preparation and Acquisition
-
Sample Weighing: Accurately weigh 5-10 mg of the thiophene derivative.
-
Solvent Selection: Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Causality Note: DMSO-d₆ is often preferred for hydroxy-containing compounds as it can slow the proton exchange rate, resulting in sharper -OH peaks compared to CDCl₃.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard ¹H acquisition parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds. For ¹³C, a 90-degree pulse with proton decoupling is standard.
-
Referencing: Calibrate the chemical shifts to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm, DMSO at 2.50 ppm).
General Analytical Workflow
The following diagram illustrates a typical workflow for the structural characterization of a newly synthesized thiophene derivative.
Caption: Key sites for derivatization on the thiophene scaffold.
Conclusion
The spectral characterization of this compound and its derivatives is a logical process rooted in the fundamental principles of spectroscopy. By establishing a baseline with the parent compound, the effects of structural modifications—be it substitution on the thiophene ring, alteration of the hydroxyl group, or changes to the ester moiety—can be rationally predicted and interpreted. The combination of ¹H and ¹³C NMR, IR, and mass spectrometry provides a powerful and complementary toolkit for any scientist working with these valuable chemical entities. A thorough understanding of the expected spectral patterns, as outlined in this guide, is essential for accelerating research and ensuring the integrity of experimental outcomes.
References
- Maruyama, T. The Infrared Absorption Spectra of Thiophene Derivatives. Bulletin of University of Osaka Prefecture. Series A, Engineering and natural sciences.
-
Patel, K. D., et al. (2022). Synthesis, Characterization of thiophene derivatives and its biological applications. Journal of Emerging Technologies and Innovative Research. Available at: [Link]
-
Hunter, G. A., & McNab, H. (2010). Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. New Journal of Chemistry. Available at: [Link]
-
IOSR Journal. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Chemistry. Available at: [Link]
-
Hunter, G. A., & McNab, H. Supplementary Information: Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system. The Royal Society of Chemistry and The Centre National de la Recherche Scientifique. Available at: [Link]
- Isloor, A. M., Kalluraya, B., & Pai, K. S. (2010). Synthesis, characterization and biological activities of some new benzo [b] thiophene derivatives. European Journal of Medicinal Chemistry.
-
Grigg, R., et al. (1969). Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. Available at: [Link]
-
PubChem. Methyl 5-chlorothiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]
-
Pearson+. The molecule that gave the mass spectrum shown here contains a halogen. Pearson Education. Available at: [Link]
Sources
- 1. iosrjournals.org [iosrjournals.org]
- 2. Chemical and spectroscopic properties of the 3-hydroxythiophene [thiophen-3(2H)-one] system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. The molecule that gave the mass spectrum shown here contains a ha... | Study Prep in Pearson+ [pearson.com]
- 8. Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Validation of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate Purity by High-Performance Liquid Chromatography
Guide Objective: This document provides a comprehensive, scientifically grounded guide for the validation of an HPLC method for determining the purity of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate. It offers an in-depth comparison with Gas Chromatography (GC) as an alternative technique, supported by detailed experimental protocols and validation data presented in accordance with international regulatory standards.
Target Audience: This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, reliable, and validated method for the quality control and purity assessment of thiophene-based pharmaceutical intermediates.
Introduction: The Critical Role of Purity in Thiophene Intermediates
This compound is a key heterocyclic building block in the synthesis of various pharmacologically active compounds.[1][2] Thiophene derivatives are integral to numerous drugs, making the purity of this starting material a critical determinant of the final active pharmaceutical ingredient's (API) safety and efficacy.[3] Even trace impurities can potentially alter the pharmacological profile of the API or introduce toxicity. Therefore, a rigorously validated analytical method is not merely a regulatory requirement but a scientific necessity to ensure product quality.
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this analysis due to its suitability for non-volatile and thermally sensitive organic molecules.[4][5] This guide details the development and validation of a specific, accurate, and precise reversed-phase HPLC (RP-HPLC) method. Furthermore, it provides a critical comparison with Gas Chromatography with a Flame Ionization Detector (GC-FID), an orthogonal technique, to highlight the strengths and limitations of each approach for this specific analytical challenge.[6]
Part 1: HPLC Method Development and Optimization
The primary goal of method development was to achieve a symmetric peak for the main analyte, well-resolved from potential impurities and degradation products, within a reasonable run time.
Rationale for RP-HPLC with UV Detection
Reversed-phase HPLC is the logical choice for this compound. The molecule possesses both polar (hydroxy, ester) and non-polar (chlorinated thiophene ring) characteristics, making it ideally suited for separation on a non-polar stationary phase (like C18) with a polar mobile phase.[7][8] UV detection is appropriate as the aromatic thiophene ring contains a chromophore that strongly absorbs UV light, enabling sensitive detection.
Optimized Chromatographic Conditions
A systematic approach was employed to select and optimize the chromatographic parameters to ensure robust and reliable separation.
| Parameter | Optimized Condition | Rationale |
| Instrumentation | HPLC System with Quaternary Pump and UV/Vis Detector | Standard, reliable configuration for pharmaceutical analysis. |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size | The C18 stationary phase provides excellent hydrophobic retention for the thiophene ring, while the column dimensions offer a good balance of efficiency and backpressure.[4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Formic acid is used to control the pH and suppress the ionization of the hydroxyl group, ensuring a consistent retention time and sharp peak shape. Acetonitrile is a common organic modifier with good UV transparency. |
| Elution Mode | Gradient: 60% A to 20% A over 10 min | A gradient elution is employed to ensure that any potential late-eluting, more hydrophobic impurities are effectively washed from the column, providing a clean baseline for subsequent injections. |
| Flow Rate | 1.0 mL/min | A standard flow rate that provides optimal efficiency for a 4.6 mm ID column without generating excessive backpressure. |
| Column Temp. | 30 °C | Maintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak symmetry by reducing mobile phase viscosity. |
| Detection λ | 265 nm | Selected based on the UV absorbance maximum of the analyte, ensuring high sensitivity for both the main component and related impurities. |
| Injection Vol. | 10 µL | A suitable volume to achieve good sensitivity without overloading the column. |
| Diluent | Acetonitrile/Water (50:50, v/v) | Ensures the analyte is fully solubilized and is compatible with the mobile phase to prevent peak distortion. |
Part 2: HPLC Method Validation Protocol & Results
The optimized method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[9][10][11]
Specificity
Specificity was demonstrated by analyzing a blank (diluent), a placebo (matrix without analyte), a standard solution of this compound, and a spiked sample containing known related impurities. The chromatograms showed no interfering peaks at the retention time of the analyte in the blank or placebo. The main peak was well-resolved from the impurity peaks.
Linearity and Range
Linearity was assessed by preparing six standard solutions of the analyte at concentrations ranging from 5 µg/mL to 150 µg/mL. Each solution was injected in triplicate. The calibration curve of peak area versus concentration demonstrated excellent linearity.
| Parameter | Result | Acceptance Criteria |
| Correlation Coefficient (r²) | 0.9998 | r² ≥ 0.999 |
| Validated Range | 10 µg/mL - 120 µg/mL | The range over which the method is accurate, precise, and linear. |
Accuracy (Recovery)
Accuracy was determined by a recovery study. A known amount of the analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated against a standard of known concentration.
| Spike Level | Mean Recovery (%) | % RSD | Acceptance Criteria |
| 80% | 99.8% | 0.45% | 98.0% - 102.0% |
| 100% | 100.5% | 0.31% | 98.0% - 102.0% |
| 120% | 101.1% | 0.52% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay): Six replicate preparations of the analyte at 100% of the target concentration were analyzed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay): The analysis was repeated on a different day by a different analyst using a different instrument.
| Precision Level | % RSD | Acceptance Criteria |
| Repeatability | 0.48% | % RSD ≤ 2.0% |
| Intermediate Precision | 0.85% | % RSD ≤ 2.0% |
Limits of Detection (LOD) and Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.8 µg/mL (The lowest concentration at which the analyte can be detected)
-
LOQ: 2.5 µg/mL (The lowest concentration that can be quantified with acceptable accuracy and precision)
Robustness
The robustness of the method was tested by making small, deliberate changes to the chromatographic conditions. The system suitability parameters (e.g., peak asymmetry, theoretical plates) remained within acceptable limits for all variations.
-
Flow Rate: ± 0.1 mL/min
-
Column Temperature: ± 2 °C
-
Mobile Phase Composition: ± 2% organic content
Part 3: Comparative Analysis - HPLC vs. GC-FID
While HPLC is the primary recommended method, it is instructive to compare its performance with an alternative technique like Gas Chromatography.[5] GC is a powerful tool for volatile and thermally stable compounds.[6][12]
Rationale and Limitations of GC-FID for this Analyte
A GC-FID method could potentially be developed for this compound. However, it presents challenges. The compound's hydroxyl group may require derivatization to improve volatility and peak shape. More critically, the high temperatures required for vaporization in the GC inlet could cause thermal degradation of the molecule, leading to inaccurate purity assessments.[5]
Performance Comparison Table
The following table objectively compares the validated HPLC method with a prospective GC-FID method for the analysis of this compound.
| Feature | Validated HPLC-UV Method | Prospective GC-FID Method |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase. |
| Applicability | Excellent. Ideal for non-volatile and thermally labile compounds.[12] | Conditional. Requires analyte to be volatile and thermally stable. Potential for on-column degradation. |
| Sample Preparation | Simple dissolution in a suitable diluent. | May require derivatization to increase volatility and reduce polarity. |
| Thermal Stress | Low. Analysis is performed near ambient temperature. | High. Elevated temperatures in the injector and column can cause degradation.[5] |
| Selectivity | High selectivity achievable through mobile phase and stationary phase chemistry. | High selectivity, especially with capillary columns. Orthogonal to HPLC. |
| Sensitivity (LOQ) | Good (e.g., 2.5 µg/mL). | Potentially higher sensitivity for certain volatile impurities.[13] |
| Throughput | Moderate (Typical run time: 15-20 minutes). | Fast (Typical run time: 5-10 minutes). |
| Recommendation | Primary recommended method for accurate and reliable purity determination and routine QC. | Secondary/Orthogonal method. Useful for confirming the absence of volatile impurities not detected by HPLC. |
Part 4: Workflow and Data Visualization
A validated analytical method is part of a larger quality control workflow.
HPLC Purity Validation Workflow
The following diagram illustrates the logical flow of the HPLC method validation process, from initial development to final implementation for routine analysis.
Caption: Workflow for HPLC Method Validation from Development to Routine Use.
Conclusion and Recommendation
The developed reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust for the determination of purity of this compound. It is fit for its intended purpose in a quality control environment.
Primary Recommendation: HPLC is the superior and recommended technique for routine quality control and purity assessment of this compound. Its operation at ambient temperature preserves the integrity of the analyte, ensuring that the measured purity reflects the true composition of the sample without thermally induced artifacts.
Secondary Recommendation: GC-FID can serve as a valuable orthogonal method. It is particularly useful for specialized investigations, such as screening for unknown volatile impurities that may not be detected by HPLC. However, due to the risk of thermal degradation, it should not be used as the primary method for quantitative purity determination without a thorough investigation of the analyte's thermal stability.
References
-
Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Available from: [Link][14]
-
SIELC Technologies. The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases. Available from: [Link][15]
-
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link][16]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link][9]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link][17]
-
ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available from: [Link][10]
-
Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. Available from: [Link][11]
-
Jordi Labs. Reverse Phase/ Normal Phase HPLC Analytical Techniques. Available from: [Link][4]
-
Phenomenex. Normal-phase vs. Reversed-phase Chromatography. Available from: [Link][7]
-
uHPLCs. Reverse Phase vs Normal Phase HPLC You Must Know. Available from: [Link][8]
-
ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. Available from: [Link][18]
-
YouTube. Hinsberg Synthesis of Thiophene: Application of Stobbe Condensation Reaction (Lecture 3). Available from: [Link][19]
-
Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. Available from: [Link][3]
-
Labmate Online. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Available from: [Link][6]
-
Phenomenex. HPLC vs GC: What Sets These Methods Apart. Available from: [Link][12]
-
Journal of Pharmacognosy and Phytochemistry. A validated comparative study of RP-HPLC, GC- FID and UV spectrophotometric methods for the quantification of eugenol isolated from Syzygium Aromaticum L. Available from: [Link][20]
-
Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. Available from: [Link][1]
-
Cureus. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance. Available from: [Link][2]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Exploring Thiophene Derivatives: Synthesis Strategies and Biological Significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rroij.com [rroij.com]
- 4. jordilabs.com [jordilabs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 7. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 8. uhplcs.com [uhplcs.com]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. researchgate.net [researchgate.net]
- 11. altabrisagroup.com [altabrisagroup.com]
- 12. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 13. scribd.com [scribd.com]
- 14. scribd.com [scribd.com]
- 15. hplc.eu [hplc.eu]
- 16. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. m.youtube.com [m.youtube.com]
- 20. phytojournal.com [phytojournal.com]
A Comparative Guide to the Biological Activity of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate and Its Analogues
This guide provides a detailed comparative analysis of the potential biological activities of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate against its structurally related analogues. While direct experimental data on the core compound is limited in publicly accessible literature, this document synthesizes findings from a range of substituted thiophene derivatives to forecast its potential efficacy and guide future research. The analysis is grounded in established structure-activity relationships and experimental data from peer-reviewed studies.
Introduction: The Thiophene Scaffold in Medicinal Chemistry
The thiophene ring is a five-membered sulfur-containing heterocycle that is considered a "privileged pharmacophore" in drug discovery.[1] Its structural and electronic properties, including its aromaticity and ability to engage in hydrogen bonding and other non-covalent interactions, make it a versatile scaffold for designing therapeutic agents.[1] Thiophene derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties.[2][3][4] The planarity of the thiophene ring enhances binding to biological receptors, and its structure allows for diverse functionalization at multiple positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[5]
The subject of this guide, This compound , combines several key functional groups on this privileged scaffold: a halogen (chloro), a hydroxyl group, and a methyl ester. Each of these substituents is known to influence the molecule's overall biological profile. This guide will explore the potential impact of these features by comparing them to known analogues.
The Core Compound: this compound
| Compound Name | Structure | CAS Number |
| This compound | 96232-69-8[6] |
While this specific compound is commercially available as a chemical intermediate for synthesis, dedicated studies on its biological activity are not extensively reported.[6][7] However, based on its structural components, we can hypothesize its potential activities by examining closely related analogues. The presence of the 5-chloro substituent is particularly noteworthy, as halogens are known to modulate lipophilicity and can be involved in halogen bonding, potentially enhancing binding affinity to target proteins.
Comparative Biological Activity and Structure-Activity Relationships (SAR)
To build a predictive profile for our core compound, we will compare it to analogues with variations at key positions of the thiophene ring. The primary activities explored for thiophene derivatives are anticancer and antimicrobial effects, as well as enzyme inhibition.
Anticancer Activity
Thiophene derivatives, particularly carboxamides, have shown significant promise as anticancer agents.[4][5] They can induce apoptosis and inhibit various signaling pathways implicated in cancer progression.[4]
Analogues for Comparison:
-
Analogue A (Thiophene Carboxamide): N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide. This analogue replaces the hydroxyl and methyl ester of our core compound with a more complex amide linkage.
-
Analogue B (Bromo-substituted Thiophene): 2-bromo-5-(2-methylphenyl)thiophene. This analogue features a bromine at the 2-position and an aryl group at the 5-position, allowing us to assess the impact of the halogen and other substituents.
-
Analogue C (Thiophene Carboxamide with Phenyl Ring): 5-(4-fluorophenyl)thiophene-2-carboxamide derivatives. These compounds explore the effect of a substituted phenyl ring at the 5-position.[8]
Supporting Experimental Data:
| Analogue Ref. | Compound/Derivative | Cell Line(s) | Activity (IC50 / CC50) | Citation(s) |
| Analogue B | 2-bromo-5-(2-methylphenyl)thiophene (BMPT) | HepG2 (Liver), Caco-2 (Colon) | Low micromolar range | [5] |
| Analogue C | 5-(4-fluorophenyl)thiophene-2-carboxamide derivative 2b | Hep3B (Liver) | IC50 = 5.46 µM | [8] |
| Analogue C | 5-(4-fluorophenyl)thiophene-2-carboxamide derivative 2d | Hep3B (Liver) | IC50 = 8.85 µM | [8] |
| General | Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate | Lymphoma, Leukemia, Breast, Pancreatic, Melanoma | µM range | [5] |
| General | Thiophene-2-carboxamide with 4-Cl-phenyl ring | MCF-7 (Breast), K562 (Leukemia), HepG2 (Liver), MDA-MB-231 (Breast) | Potent inhibitory activity | [9] |
Structure-Activity Relationship (SAR) Insights:
-
Substitution at C5: The presence of a halogen or an aryl group at the C5 position appears to be a strong determinant of cytotoxic activity. The 5-chloro group on our core compound is therefore predicted to contribute positively to potential anticancer effects. Studies have shown that 2-bromo-5-substituted thiophenes exhibit potent cytotoxicity.[5]
-
Carboxylate vs. Carboxamide at C2: Many of the most potent anticancer thiophenes are carboxamides rather than carboxylates.[8][9] The amide group provides a hydrogen bond donor that can be crucial for target interaction. The methyl ester of our core compound could be considered a lead for synthetic modification into a library of amides to enhance potency.
-
Substitution at C3: The 3-hydroxy group on the core compound is a key feature. In related scaffolds, hydroxyl groups can form critical hydrogen bonds in the active sites of enzymes. For instance, in thiophene-2-carboxamide derivatives, substitutions at the 3-position with amino or hydroxyl groups were found to significantly influence antibacterial and antioxidant activity.[10] This suggests the 3-hydroxy group is a site for potential optimization.
Antimicrobial Activity
Thiophene derivatives have been extensively studied for their activity against a broad spectrum of bacteria and fungi.[11][12][13]
Analogues for Comparison:
-
Analogue D (Thiophene-2-Carbohydrazide derivative): A spiro–indoline–oxadiazole derivative of thiophene.
-
Analogue E (Thiophene-2-Carboxaldehyde derivative): Schiff bases derived from thiophene-2-carboxaldehyde.
-
Analogue F (3-Amino-thiophene-2-carboxamide): An analogue where the 3-hydroxy group is replaced by an amino group and the ester by an amide.
Supporting Experimental Data:
| Analogue Ref. | Compound/Derivative | Target Organism(s) | Activity (MIC) | Citation(s) |
| Analogue D | Spiro–indoline–oxadiazole derivative | Clostridium difficile | 2 to 4 µg/mL | [11] |
| Analogue E | Schiff bases of Thiophene-2-Carboxaldehyde | Gram-positive and Gram-negative bacteria | 3.0 to >200 µg/mL | [12] |
| Analogue F | 3-Amino thiophene-2-carboxamide derivative 7b (with methoxy group) | P. aeruginosa, S. aureus, B. subtilis | High activity index vs Ampicillin | [10] |
| General | 2-ethylhexyl-5-(p-tolyl)thiophene-2-carboxylate | XDR Salmonella Typhi | 3.125 mg/mL | [2] |
Structure-Activity Relationship (SAR) Insights:
-
C2 and C3 Substituents are Key: A comparative study of 3-substituted thiophene-2-carboxamides showed that 3-amino derivatives had significantly higher antibacterial activity than 3-hydroxy or 3-methyl analogues.[10] This suggests that while our core compound's 3-hydroxy group may confer some activity, converting it to an amine could be a viable strategy for potency enhancement.
-
The C5 Chloro Group: Halogenation, particularly at the C5 position, is a common strategy in designing antimicrobial thiophenes. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire ring system, which can be beneficial for antimicrobial action.
-
Overall Structure: The specific scaffold is crucial. While simple esters like the core compound may have moderate activity, derivatization into more complex heterocyclic systems (like oxadiazoles) or Schiff bases often leads to a significant boost in potency and spectrum.[11][12]
Experimental Design and Protocols
To empirically determine the biological activity of this compound and perform a direct comparison with its analogues, standardized assays are required. Below are representative protocols for assessing anticancer and antibacterial activity.
Workflow for Biological Screening of Novel Thiophene Compounds
The following diagram illustrates a typical workflow for evaluating a new chemical entity, from initial synthesis to lead optimization.
Caption: General workflow for the synthesis and biological evaluation of novel chemical compounds.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
Objective: To determine the concentration of the test compound that inhibits the growth of a cancer cell line by 50% (IC50). This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
Cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[9]
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compound (dissolved in DMSO).
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
96-well microtiter plates.
-
DMSO (cell culture grade).
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in growth medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include wells with medium only (blank) and cells with medium containing 0.5% DMSO (vehicle control).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus, Escherichia coli).[12]
-
Cation-adjusted Mueller-Hinton Broth (MHB).
-
Test compound (dissolved in DMSO).
-
96-well microtiter plates.
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL).
Procedure:
-
Plate Preparation: Add 50 µL of sterile MHB to all wells of a 96-well plate.
-
Compound Dilution: Add 50 µL of the test compound stock solution (at 2x the highest desired concentration) to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the last 50 µL from the final column. This creates a gradient of compound concentrations.
-
Inoculation: Prepare a diluted bacterial suspension to achieve a final concentration of 5 x 10^5 CFU/mL in the wells. Add 50 µL of this inoculum to each well. Include a positive control well (bacteria, no compound) and a negative control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Conclusion and Future Directions
Based on the extensive literature available for thiophene analogues, This compound represents a promising starting point for the development of novel therapeutic agents.
-
Predicted Activity: The presence of the 5-chloro substituent suggests a potential for both anticancer and antimicrobial activity. The 3-hydroxy and 2-methyl-carboxylate groups are likely to play a significant role in target binding and can be synthetically modified to optimize potency.
-
Recommendations for Research:
-
Empirical Testing: The immediate priority is to subject the core compound to a battery of primary biological screens, including cytotoxicity assays against a panel of cancer cell lines and MIC testing against representative bacterial and fungal pathogens.
-
Synthetic Modification: A focused library of analogues should be synthesized. Key modifications should include the conversion of the C2-ester to a series of amides and the substitution of the C3-hydroxyl group with amines or other hydrogen-bonding moieties.
-
Mechanism of Action: For any identified "hits," subsequent studies should focus on elucidating the mechanism of action, for example, by investigating inhibition of specific enzymes like carbonic anhydrase or kinases, which are common targets for thiophene derivatives.[14][15]
-
References
- Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10828711/]
- Gul, S., et al. (2018). Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/30152018/]
- Khan, I., et al. (2016). Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27048705/]
- Tantawy, A. S., et al. (2020). Synthesis and Antimicrobial Activity of Thiophene-Based Heterocycles Derived from Thiophene-2-Carbohydrazide. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/14756366.2020.1849536]
- Idrees, M., et al. (2001). Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity. Oriental Journal of Chemistry. [URL: https://orientjchem.org/vol17no1/synthesis-of-schiff-bases-of-thiophene-2-carboxaldehyde-and-its-antimicrobial-activity/]
- Bencze, G., et al. (2024). Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. MDPI. [URL: https://www.mdpi.com/1422-0067/25/13/6823]
- Gulipalli, K. C., et al. (2019). Synthesis and Anticancer Activity of Thiophene-2-carboxamide Derivatives and In Silico Docking Studies. ResearchGate. [URL: https://www.researchgate.
- Nazeer, W., et al. (2024). Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. ResearchGate. [URL: https://www.researchgate.
- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. MDPI. [URL: https://www.mdpi.com/2313-7673/7/4/247]
- Taha, M., et al. (2021). Synthesis, Characterization, Enzyme Inhibitory Activity, and Molecular Docking Analysis of a New Series of Thiophene-Based Heterocyclic Compounds. ResearchGate. [URL: https://www.researchgate.net/publication/351654279_Synthesis_Characterization_Enzyme_Inhibitory_Activity_and_Molecular_Docking_Analysis_of_a_New_Series_of_Thiophene-Based_Heterocyclic_Compounds]
- Al-Ostath, A., et al. (2022). Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36546944/]
- Bădiceanu, C. D., et al. (2018). NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal. [URL: https://farmaciajournal.com/wp-content/uploads/2018-02-art-19-Badiceanu-Nuta-235-243.pdf]
- Aly, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9940173/]
- Valia, M., et al. (2021). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology. [URL: https://pubs.acs.org/doi/10.1021/acs.chemrestox.1c00030]
- De Kloe, G. E., et al. (2011). Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21413280/]
- de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8306069/]
- A Mini Review on Thiophene-based derivatives as anticancer agents. (2024). K.T.H.M. College. [URL: https://kthmcollege.ac.
- Chiscovschi, C., et al. (2016). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. ResearchGate. [URL: https://www.researchgate.net/publication/305391211_Antimicrobial_activity_of_some_new_2-thiophene_carboxylic_acid_thioureides]
- Toth, G., & Nemes, B. (2009). Structure-activity relationships in nitrothiophenes. ResearchGate. [URL: https://www.researchgate.
- Singh, A. K., et al. (2022). Structure-Activity Relationship and Target Investigation of Thiophen-2-yl-Pyrimidines against Schistosoma species. ResearchGate. [URL: https://www.researchgate.net/publication/359333909_Structure-Activity_Relationship_and_Target_Investigation_of_Thiophen-2-yl-Pyrimidines_against_Schistosoma_species]
- Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate. (n.d.). Alichem. [URL: https://www.alichem.com/product/906522-87-0]
- Methyl 5-chloro-3-(((2-methoxy-2-oxoethyl)amino)sulfonyl)-2-thiophenecarboxylate. (n.d.). PubChem. [URL: https://pubchem.ncbi.nlm.nih.
- Fiesselmann-type synthesis of... (n.d.). ResearchGate. [URL: https://www.researchgate.
- Methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate. (n.d.). Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/709794]
- methyl-5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate. (n.d.). MilliporeSigma. [URL: https://www.sigmaaldrich.
- Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. (2019). Oriental Journal of Chemistry. [URL: https://orientjchem.
- 96232-69-8|this compound. (n.d.). BLD Pharm. [URL: https://www.bldpharm.com/products/96232-69-8.html]
Sources
- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. kthmcollege.ac.in [kthmcollege.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. 96232-69-8|this compound|BLD Pharm [bldpharm.com]
- 7. nbinno.com [nbinno.com]
- 8. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of Schiff Bases of Thiophene-2-Carboxaldehyde and its Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. farmaciajournal.com [farmaciajournal.com]
- 14. Synthesis and characterization of novel substituted thiophene derivatives and discovery of their carbonic anhydrase and acetylcholinesterase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted thieno[2,3-b]thiophenes and related congeners: Synthesis, β-glucuronidase inhibition activity, crystal structure, and POM analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Chlorothiophene Derivatives for Researchers and Drug Development Professionals
Chlorothiophene derivatives are pivotal building blocks in the synthesis of a wide array of pharmaceuticals and advanced materials. Their reactivity, however, is nuanced and highly dependent on the position of the chlorine substituent on the thiophene ring. This guide provides an in-depth, objective comparison of the reactivity of various chlorothiophene derivatives, supported by experimental data and established chemical principles, to empower researchers in making informed decisions for their synthetic strategies.
Understanding the Electronic Landscape of Chlorothiophenes
The reactivity of thiophene is governed by its electron-rich aromatic nature, making it susceptible to electrophilic attack, primarily at the C2 and C5 positions. The introduction of a chlorine atom, an electronegative yet ortho-, para-directing substituent, significantly modulates this reactivity. The chlorine atom exerts a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating resonance effect (+M).
-
Inductive Effect (-I): The electronegativity of chlorine deactivates the thiophene ring towards electrophilic substitution by withdrawing electron density.
-
Resonance Effect (+M): The lone pairs on the chlorine atom can be delocalized into the ring, partially offsetting the inductive deactivation and directing incoming electrophiles to the ortho and para positions.
The interplay of these effects dictates the reactivity and regioselectivity of reactions involving chlorothiophene derivatives.
Positional Isomerism: A Tale of Two Reactivities
The position of the chlorine atom on the thiophene ring—C2 versus C3—creates a significant divergence in chemical behavior.
2-Chlorothiophene:
-
Electrophilic Aromatic Substitution (EAS): The chlorine at the 2-position deactivates the ring, but the primary site of electrophilic attack is the C5 position. This is due to the stabilization of the cationic intermediate (the sigma complex) by resonance involving the sulfur atom and the chlorine atom. For instance, Friedel-Crafts acylation of 2-chlorothiophene with acetyl chloride and aluminum trichloride yields 2-acetyl-5-chlorothiophene with high selectivity and a reported yield of 91%.[1]
-
Nucleophilic Aromatic Substitution (SNAr): 2-Chlorothiophene is generally unreactive towards nucleophilic aromatic substitution unless activated by strong electron-withdrawing groups at the C3 and/or C5 positions.[2] For example, 2-chloro-3,5-dinitrothiophene readily undergoes substitution with nucleophiles. The presence of these activating groups is crucial to stabilize the negatively charged Meisenheimer complex intermediate.[2][3]
-
Metal-Halogen Exchange and Deprotonation: 2-Chlorothiophene can undergo deprotonation at the C5 position using strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). This regioselectivity is driven by the acidity of the C5 proton, which is enhanced by the adjacent sulfur atom and the inductive effect of the chlorine. The resulting lithiated species is a versatile intermediate for introducing various functional groups.
3-Chlorothiophene:
-
Electrophilic Aromatic Substitution (EAS): 3-Chlorothiophene is also deactivated towards EAS. The primary sites of substitution are the C2 and C5 positions, which are ortho and para to the chlorine atom, respectively. The directing influence of the chlorine atom and the inherent reactivity of the C2/C5 positions of the thiophene ring work in concert.
-
Nucleophilic Aromatic Substitution (SNAr): Similar to its 2-chloro counterpart, 3-chlorothiophene requires activation by electron-withdrawing groups for SNAr to occur.
-
Metal-Halogen Exchange and Deprotonation: Lithiation of 3-chlorothiophene with strong bases like n-BuLi or LiTMP can lead to a mixture of products due to competing deprotonation at the C2 and C5 positions.[4] However, directed ortho-metalation can be achieved if a directing group is present on the ring.
Reactivity in Metal-Catalyzed Cross-Coupling Reactions
Chlorothiophenes are valuable substrates in palladium-catalyzed cross-coupling reactions, which are powerful tools for C-C and C-heteroatom bond formation.[5][6] The reactivity of the C-Cl bond is generally lower than that of C-Br or C-I bonds, often requiring more forcing reaction conditions, including the use of specialized ligands and higher temperatures.[7][8]
Comparative Reactivity in Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling, which forms a C-C bond between an organohalide and an organoboron compound, is a widely used transformation.[9] The success of this reaction with chlorothiophenes is highly dependent on the choice of catalyst, ligand, and base. For instance, the presence of two different halogen atoms on a thiophene ring allows for selective coupling. In 3-bromo-7-chloro-1-benzothiophene, the C-Br bond is significantly more reactive than the C-Cl bond, enabling selective Suzuki coupling at the C3 position.[7]
| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |
| 2-Chlorothiophene | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 2-Phenylthiophene | Good | [9] |
| 3-Chlorothiophene | 4-Methoxyphenylboronic acid | Pd₂(dba)₃, XPhos, K₃PO₄ | 3-(4-Methoxyphenyl)thiophene | Moderate to Good | [9] |
| 3-Bromo-7-chloro-1-benzothiophene | Arylboronic acid | Pd(OAc)₂, PPh₃, K₂CO₃ | 3-Aryl-7-chloro-1-benzothiophene | High | [7] |
Table 1: Representative Suzuki-Miyaura Coupling Reactions of Chlorothiophenes.
Buchwald-Hartwig Amination:
The palladium-catalyzed C-N cross-coupling reaction, or Buchwald-Hartwig amination, is a vital method for synthesizing arylamines.[10][11][12] Chlorothiophenes can participate in these reactions, although they are less reactive than their bromo- or iodo- counterparts. The choice of a suitable phosphine ligand is critical for achieving high yields.[11]
| Substrate | Amine | Catalyst System | Product | Yield | Reference |
| 2-Chlorothiophene | Morpholine | Pd₂(dba)₃, BrettPhos, NaOtBu | 2-(Morpholino)thiophene | High | [11] |
| 3-Chlorothiophene | Aniline | Pd(OAc)₂, RuPhos, K₂CO₃ | 3-(Phenylamino)thiophene | Good | [10] |
Table 2: Representative Buchwald-Hartwig Amination Reactions of Chlorothiophenes.
Formation and Reactivity of Organometallic Intermediates
Grignard Reagent Formation:
The formation of Grignard reagents from chlorothiophenes can be challenging due to the relative inertness of the C-Cl bond.[13] Often, more reactive magnesium, such as Rieke magnesium, or the use of entrainment agents is necessary. An alternative approach is through metal-halogen exchange from a pre-formed organolithium species. However, care must be taken as ring-opening of the thiophene ring can occur under certain conditions.[14] A method for synthesizing 2-chlorothiophene-5-carboxylic acid involves the reaction of 2-bromo-5-chlorothiophene with magnesium to form the Grignard reagent, which is then carboxylated with dry ice.[15]
Directed Lithiation:
Deprotonative metalation offers a powerful and regioselective route to functionalized thiophenes.[5] The use of sterically hindered lithium amide bases, such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP), can provide high selectivity for deprotonation at the less sterically hindered position.[4] For instance, the lithiation of 2-chloro-3-substituted thiophenes can be achieved with a catalytic amount of cis-2,6-dimethylpiperidine and a Grignard reagent at room temperature, with the resulting thienyl Grignard reagent being used in subsequent cross-coupling reactions.[5]
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of 3-Bromo-7-chloro-1-benzothiophene[7]
This protocol details the selective coupling at the C-3 position, leveraging the higher reactivity of the C-Br bond.
Materials:
-
3-bromo-7-chloro-1-benzothiophene
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask, add 3-bromo-7-chloro-1-benzothiophene (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
In a separate vial, pre-mix palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%).
-
Add the catalyst/ligand mixture to the main reaction flask.
-
Add 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio).
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 90-100 °C and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic extracts.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Caption: Workflow for Selective Suzuki-Miyaura Coupling.
Protocol 2: Deprotonative Metalation of a 2-Chlorothiophene Derivative[5]
This protocol describes the generation of a thienyl Grignard reagent for subsequent reactions.
Materials:
-
2-Chloro-3-substituted thiophene
-
cis-2,6-Dimethylpiperidine (DMP)
-
Alkyl Grignard reagent (e.g., EtMgCl)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the 2-chloro-3-substituted thiophene (1.0 eq.) and anhydrous THF.
-
Add a catalytic amount of cis-2,6-dimethylpiperidine (e.g., 10 mol%).
-
Cool the mixture in an ice bath.
-
Slowly add the alkyl Grignard reagent (1.1 eq.) dropwise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir for 3 hours.
-
The resulting thienyl Grignard reagent is now ready for reaction with an electrophile or for use in a transition-metal-catalyzed cross-coupling reaction.
Caption: Workflow for Deprotonative Metalation of Chlorothiophene.
Conclusion
The reactivity of chlorothiophene derivatives is a rich and multifaceted area of organic chemistry. A thorough understanding of the electronic effects of the chlorine substituent and its position on the thiophene ring is paramount for designing successful synthetic routes. While 2-chlorothiophene and 3-chlorothiophene exhibit distinct reactivity patterns in electrophilic substitution and metalation reactions, both are valuable substrates for modern cross-coupling methodologies. The provided protocols offer a starting point for the practical application of these versatile building blocks in the synthesis of complex molecules for pharmaceutical and materials science applications.
References
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2-(Chloromethyl)thiophene and 3-(Chloromethyl)thiophene.
- BenchChem. (n.d.). Application Notes & Protocols: Selective Suzuki Coupling of 3-Bromo-7-Chloro-1-Benzothiophene.
- BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 3-(Bromomethyl)-2-chlorothiophene.
-
Tamba, S., Ide, K., Shono, K., Sugie, A., & Mori, A. (2013). Deprotonative Metalation of Chlorothiophene with Grignard Reagents and Catalytic cis-2,6-Dimethylpiperidine under Mild Conditions. Synlett, 24(09), 1133-1136. Retrieved from [Link]
- BenchChem. (n.d.). Comparative study of palladium catalysts for cross-coupling with 3-(bromomethyl)-2-chlorothiophene.
-
ResearchGate. (n.d.). Ring scission during formation of the Grignard reagent from 3-methyl-2-(chloromethyl)-thianaphthene. Retrieved from [Link]
-
Lin, F., et al. (2011). Bioactivation of Substituted Thiophenes Including α-chlorothiophene-containing Compounds in Human Liver Microsomes. Chemical Research in Toxicology, 24(5), 734-744. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of P005091. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 2- chlorothiophene -5- formic acid.
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
NIH. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Grignard reagent. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules. Retrieved from [Link]
-
NIH. (n.d.). Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
MDPI Books. (n.d.). Transition Metal Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
PubMed. (2007). Highly selective 5-substitution of 3-methylthiophene via directed lithiation. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Highly selective 5-substitution of 3-methylthiophene via directed lithiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-catalyzed C-N and C-O cross-coupling reactions [dspace.mit.edu]
- 12. Palladium-Catalyzed C-N Cross-Coupling Reactions Toward the Synthesis of Drug-Like Molecules | Semantic Scholar [semanticscholar.org]
- 13. Grignard reagent - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. CN106518840B - A kind of synthetic method of 2- chlorothiophene -5- formic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Spectroscopic Data for Thiophene Carboxylates
For researchers, scientists, and drug development professionals working with thiophene-based scaffolds, accurate spectroscopic data is the bedrock of structural confirmation and purity assessment. Thiophene carboxylates, a key subclass, are prevalent in medicinal chemistry and materials science. However, unlike more common compound families, a centralized, dedicated spectral database for these molecules is conspicuously absent. This guide provides a comprehensive framework for navigating this data landscape. It is designed not as a rigid protocol, but as a self-validating workflow to collate, generate, and compare spectroscopic data for thiophene carboxylates, ensuring the highest degree of scientific integrity.
The Challenge: A Decentralized Data Environment
The primary hurdle for researchers is the scattered nature of spectroscopic information for thiophene carboxylates. Data is typically spread across generalist chemical databases, supplementary information in academic journals, and internal laboratory records. This guide will demonstrate how to effectively mine these resources and, when necessary, generate high-quality, reliable data in-house.
Part 1: Sourcing and Comparing Spectroscopic Data
The most effective strategy involves a multi-pronged approach, leveraging large-scale public databases and targeted literature searches.
Leveraging Public Spectroscopic Databases
Generalist databases are the logical starting point. Their strength lies in aggregating data for common, commercially available compounds.
-
Spectral Database for Organic Compounds (SDBS): Managed by Japan's National Institute of Advanced Industrial Science and Technology (AIST), SDBS is an invaluable free resource.[1][2][3][4][5] It contains a variety of spectra, including ¹H NMR, ¹³C NMR, MS, FT-IR, and Raman for a vast number of organic compounds.[1][4][5] A search for simple esters like "Methyl thiophene-2-carboxylate" will often yield a complete set of high-quality spectra, providing a solid reference point.
-
PubChem: This extensive database from the U.S. National Institutes of Health (NIH) is a repository of chemical information.[6][7][8][9][10][11] While it doesn't always host raw spectral data, it frequently links to literature sources and provides key identifiers (like CAS numbers) that are crucial for further searching.[6][10] PubChem is particularly useful for finding data on substituted or less common thiophene carboxylates.[7][8][9]
-
The NIST Chemistry WebBook: Maintained by the National Institute of Standards and Technology, this resource is especially strong for mass spectrometry and infrared spectroscopy data.[12][13][14][15] For volatile compounds like ethyl and methyl thiophene carboxylates, the WebBook provides reliable electron ionization mass spectra and gas-phase IR spectra.[13][14][15]
The Power of Primary Literature
For novel or complex thiophene carboxylates, the primary scientific literature is the most likely source of data. Journals specializing in organic synthesis, medicinal chemistry, and spectroscopy are rich with this information, often found in the supplementary materials. Searches should focus on synthesis and characterization studies of specific target molecules or closely related analogs.[16][17][18]
Workflow for Data Sourcing and Curation
A systematic approach is crucial to building a reliable internal dataset. The following workflow illustrates how to source, verify, and organize spectroscopic data.
Caption: Workflow for building an in-house spectral database.
Part 2: Comparative Analysis - A Case Study
The position of the carboxylate group on the thiophene ring significantly influences the resulting spectra. Let's compare two fundamental isomers: Methyl 2-thiophenecarboxylate and Methyl 3-thiophenecarboxylate . Understanding these differences is key to accurate structural elucidation.
¹H NMR Spectroscopy Comparison
The proton NMR spectra provide the most direct insight into the substitution pattern. The chemical shifts and coupling constants of the thiophene ring protons are highly diagnostic.
-
Methyl 2-thiophenecarboxylate: The protons are at the 3, 4, and 5-positions. This results in a characteristic three-proton system, often appearing as a doublet of doublets (H5), a triplet-like signal (H4), and another doublet of doublets (H3).
-
Methyl 3-thiophenecarboxylate: The protons are at the 2, 4, and 5-positions. This also gives a three-proton system, but with different coupling patterns and chemical shifts, allowing for unambiguous differentiation from the 2-substituted isomer.
| Compound | Thiophene Proton Shifts (ppm, approx.) | Key Couplings (Hz, approx.) | Methoxy Protons (ppm, approx.) |
| Methyl 2-thiophenecarboxylate | H3: ~7.8, H4: ~7.1, H5: ~7.5 | J(3,4) ≈ 3.7, J(4,5) ≈ 5.0, J(3,5) ≈ 1.2 | ~3.9 |
| Methyl 3-thiophenecarboxylate | H2: ~8.1, H4: ~7.5, H5: ~7.3 | J(2,5) ≈ 2.9, J(4,5) ≈ 5.0, J(2,4) ≈ 1.3 | ~3.8 |
Data compiled from publicly available sources like SDBS and literature.[19]
Infrared (IR) Spectroscopy Comparison
IR spectroscopy is excellent for identifying functional groups. For thiophene carboxylates, the key bands are the C=O stretch of the ester and vibrations associated with the thiophene ring.
-
C=O Stretch: This is a strong, sharp band typically found between 1700-1730 cm⁻¹. The exact position can be subtly influenced by the electronic effects of the thiophene ring and its substitution pattern.
-
C-S Stretch: The thiophene C-S stretching modes are typically observed in the 600-900 cm⁻¹ region.[20]
-
C-H Bending: Out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ range can also be indicative of the substitution pattern on the aromatic ring.[20]
| Compound | C=O Stretch (cm⁻¹, approx.) | C-S Stretch (cm⁻¹, approx.) |
| Thiophene-2-carboxylic acid | ~1665 | 647 |
| Thiophene-3-carboxylic acid | ~1680 | (Varies) |
Data for the parent carboxylic acids, which show similar trends to the esters.[20][21]
Mass Spectrometry (MS) Comparison
Electron Ionization Mass Spectrometry (EI-MS) reveals the molecular weight and characteristic fragmentation patterns. For isomeric thiophene carboxylates, the molecular ion peak will be identical, but the relative intensities of fragment ions can differ.
-
Common Fragments: Both isomers typically show a prominent molecular ion (M⁺). Key fragmentations include the loss of the methoxy group (-OCH₃) to give [M-31]⁺ and the loss of the entire carbomethoxy group (-COOCH₃) to give [M-59]⁺.
-
Positional Effects: The stability of the resulting fragment ions can be influenced by the position of the original carboxylate group, leading to different relative abundances in the mass spectrum. Studies on substituted thiophene-2-carboxylic acids have shown that fragmentation is influenced by "ortho-effects" when substituents are present at the 3-position.[22][23]
Part 3: Experimental Protocols for Data Generation
When reference data is unavailable, in-house generation is required. The following protocols are foundational for synthesizing and characterizing a model compound, Methyl 2-thiophenecarboxylate.
Protocol 1: Synthesis via Fischer Esterification
This protocol describes the synthesis of Methyl 2-thiophenecarboxylate from Thiophene-2-carboxylic acid.
Causality: Fischer esterification is a robust, acid-catalyzed reaction ideal for converting carboxylic acids to esters. Methanol is used in excess to drive the equilibrium towards the product, and a strong acid like sulfuric acid serves as the catalyst.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine Thiophene-2-carboxylic acid (1.0 eq), methanol (10-20 eq), and concentrated sulfuric acid (0.1-0.2 eq).
-
Reflux: Heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Caption: Workflow for the synthesis of Methyl 2-thiophenecarboxylate.
Protocol 2: Spectroscopic Characterization
Trustworthiness: Each spectroscopic technique provides a piece of the structural puzzle. The combination of NMR, IR, and MS creates a self-validating system where the data from each analysis must be consistent with the proposed structure.
-
Nuclear Magnetic Resonance (NMR):
-
Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a suitable spectrometer (e.g., 400 MHz or higher).
-
Process the data, referencing the spectra to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[24]
-
Validation: Confirm the presence of the three distinct thiophene protons and the methoxy singlet in the ¹H spectrum, and the correct number of carbon signals (including the ester carbonyl) in the ¹³C spectrum.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire a background spectrum.
-
Place a small drop of the neat liquid product on the ATR crystal (or prepare a KBr pellet if the compound is solid).
-
Acquire the sample spectrum over a range of 4000-400 cm⁻¹.
-
Validation: Verify the presence of a strong C=O stretch around 1710-1725 cm⁻¹ and the characteristic aromatic C-H and ring vibrations.
-
-
Mass Spectrometry (MS):
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile).
-
Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
-
Acquire the mass spectrum over a suitable m/z range.
-
Validation: Confirm that the molecular ion peak corresponds to the calculated exact mass of the product (C₆H₆O₂S = 142.01 m/z).[13]
-
Conclusion
While a single, comprehensive spectroscopic database for thiophene carboxylates remains an unmet need, a robust and reliable dataset can be assembled through diligent use of public resources, primary literature, and rigorous in-house experimentation. By employing the comparative and validation workflows outlined in this guide, researchers can confidently elucidate the structures of these vital compounds, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Computational study of the electronic structures, UV-Vis spectra and static second-order nonlinear optical susceptibilities of macrocyclic thiophene derivatives. (2011). Journal of Molecular Modeling. Available at: [Link]
-
Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Phosphorus and Sulfur and the Related Elements. Available at: [Link]
-
Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. (2022). Molecules. Available at: [Link]
-
Fisichella, S., et al. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS. Taylor & Francis Online. Available at: [Link]
-
PubChem. (n.d.). Methyl thenoate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Methyl 3-amino-4-methylthiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. (2014). IOSR Journal of Applied Chemistry. Available at: [Link]
-
Experimental and Computational Study of Thiophene Based Calamitic Liquid Crystals. (2023). Oriental Journal of Chemistry. Available at: [Link]
-
Chong, D. P. (2024). DFT computation of the electron spectra of thiophene. Canadian Journal of Chemistry. Available at: [Link]
-
Chong, D. P. (2024). DFT Computation of the Electron Spectra of Thiophene. Canadian Journal of Chemistry. Available at: [Link]
-
PubChem. (n.d.). methyl 2-nitro-3H-thiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives. (2023). Molecules. Available at: [Link]
-
NIST. (n.d.). 2-Thiophenecarboxaldehyde. NIST Chemistry WebBook. Available at: [Link]
-
NIST. (n.d.). Methyl-2-thiophene carboxylate. NIST Chemistry WebBook. Available at: [Link]
-
FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... (n.d.). ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
PubChem. (n.d.). Thiophene-2-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
UW-Madison Libraries. (n.d.). Spectral Database for Organic Compounds, SDBS. Available at: [Link]
-
Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. (2023). Scientific Reports. Available at: [Link]
-
Bioregistry. (n.d.). Spectral Database for Organic Compounds. Available at: [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[UV-VIS] - Spectrum. Available at: [Link]
-
The Infrared Absorption Spectra of Thiophene Derivatives. (1958). Journal of the College of Engineering, Nihon University. Available at: [Link]
-
SpectraBase. (n.d.). Thiophene-2-carboxylic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
NMR-DB. (n.d.). Thiophene-2-carboxylic acid, 2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl ester. Available at: [Link]
-
Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation. (2023). Molecules. Available at: [Link]
-
Human Metabolome Database. (n.d.). Showing metabocard for Methyl thiophene-2-carboxylate (HMDB0029719). Available at: [Link]
-
Introduction to the Spectral Data Base (SDBS). (n.d.). AIST. Available at: [Link]
-
Wikipedia. (n.d.). Spectral Database for Organic Compounds. Available at: [Link]
-
Synthesis, crystal structure characterization, Hirshfeld surface analysis, and Quantum chemical computations of Ethyl 5-(thiophe. (2021). Journal of Molecular Structure. Available at: [Link]
-
A Novel and Expeditious Approach to Thiophene-3-carboxylates. (2025). ResearchGate. Available at: [Link]
-
Ag(I)-Catalyzed C–H Carboxylation of Thiophene Derivatives. (2021). Organometallics. Available at: [Link]
-
PubChem. (n.d.). 5-Ethylthiophene-2-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
PubChem. (n.d.). Thiophene-3-carboxylic acid. National Center for Biotechnology Information. Available at: [Link]
-
NIST. (n.d.). Thiophene-2-carboxylic acid ethyl ester. NIST Chemistry WebBook. Available at: [Link]
-
Synthesis, characterization and biological activity of some transition metals with Schiff base derived from 2-thiophene carboxaldehyde and aminobenzoic acid. (2011). Journal of the Serbian Chemical Society. Available at: [Link]
Sources
- 1. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 2. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 3. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 6. Methyl thenoate | C6H6O2S | CID 79340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 3-methylthiophene-2-carboxylate | C7H8O2S | CID 580757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Methyl 4-methylthiophene-2-carboxylate | C7H8O2S | CID 2777593 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Methyl 3-amino-4-methylthiophene-2-carboxylate | C7H9NO2S | CID 123584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Thiophene-2-carboxylate | C5H3O2S- | CID 5017639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 13. Methyl-2-thiophene carboxylate [webbook.nist.gov]
- 14. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 15. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]
- 16. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. uomphysics.net [uomphysics.net]
- 19. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 20. iosrjournals.org [iosrjournals.org]
- 21. Thiophene-3-carboxylic acid | C5H4O2S | CID 6918 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
- 23. tandfonline.com [tandfonline.com]
- 24. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Analytical Standards for Substituted Thiophenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the structural integrity and purity of active pharmaceutical ingredients (APIs) and their intermediates are paramount. Substituted thiophenes, a class of heterocyclic compounds, are integral scaffolds in numerous therapeutic agents.[1] Their synthesis and processing, however, can introduce a spectrum of impurities that may impact the safety and efficacy of the final drug product. Consequently, robust analytical standards and validated methodologies are critical for their control.
This guide provides a comparative analysis of the principal analytical techniques employed for the characterization and quality control of substituted thiophenes. It is designed to offer field-proven insights into experimental choices, ensuring the development of self-validating and compliant analytical protocols.
The Regulatory Framework: A Foundation of Quality
The control of impurities in new drug substances is rigorously governed by international guidelines. The International Council for Harmonisation (ICH) provides a foundational framework through its Q3A(R2) guideline, "Impurities in New Drug Substances," which is adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[2][3][4][5][6] These guidelines establish thresholds for reporting, identification, and qualification of impurities.[2][3]
While specific monographs for every substituted thiophene may not exist in the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), the general chapters of these compendia provide the overarching standards for analytical procedures and impurity control.[7][8][9][10] For instance, the Ph. Eur. general chapter 5.10, "Control of impurities in substances for pharmaceutical use," outlines the principles for interpreting tests for related substances.[9][11]
Comparative Analysis of Key Analytical Techniques
The selection of an analytical technique for substituted thiophenes is contingent on the specific requirements of the analysis, such as the nature of the analyte, the expected impurities, and the desired level of sensitivity and structural information. The following table provides a comparative overview of the most commonly employed methods.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by detection. | Exploits the magnetic properties of atomic nuclei to provide detailed structural information. | Measures the mass-to-charge ratio of ions to identify and quantify compounds. |
| Typical Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 99.0 - 101.0% (qNMR) | High, dependent on ionization and instrumentation. |
| Precision (%RSD) | < 2.0% | < 3.0% | < 1.0% (qNMR) | < 5.0% |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.1% | pg to fg range |
| Strengths | Versatile for a wide range of thiophene derivatives, robust, and widely available.[12] | Excellent for volatile and thermally stable thiophenes and for resolving complex mixtures.[3] | Unparalleled for structural elucidation and can be used for quantitative analysis (qNMR) without a reference standard for the analyte.[2] | High sensitivity and selectivity, capable of identifying unknown impurities and providing molecular weight information.[13][14][15] |
| Limitations | May require derivatization for detection of some compounds, potential for co-elution. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods, higher instrumentation cost. | Matrix effects can suppress or enhance ionization, quantification can be complex. |
In-Depth Methodologies and Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a cornerstone technique for the routine purity analysis and impurity profiling of substituted thiophenes. A well-developed HPLC method provides the necessary selectivity, sensitivity, and robustness for quality control environments.
Workflow for HPLC Method Development:
Caption: A generalized workflow for the HPLC analysis of substituted thiophenes.
Detailed Experimental Protocol: Reversed-Phase HPLC for a Substituted Thiophene API
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.
-
Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (High-purity, e.g., Milli-Q)
-
Phosphoric acid or Formic acid (for mobile phase pH adjustment)
-
Reference standards for the API and known impurities.
-
-
Chromatographic Conditions:
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution is often employed to separate impurities with a wide range of polarities. For example, a gradient of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitored at a wavelength where the API and all potential impurities have significant absorbance, often determined from the UV spectra obtained with the PDA detector.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve the reference standard in a suitable diluent (often the mobile phase at the initial gradient composition) to a known concentration (e.g., 0.5 mg/mL).
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution to a similar concentration.
-
-
Data Analysis:
-
The percentage of impurities is typically calculated using the area normalization method or against a qualified reference standard.
-
System suitability parameters (e.g., resolution, tailing factor, and repeatability) must be established and met to ensure the validity of the analytical run.
-
The rationale behind using a C18 column is its versatility for separating a wide range of non-polar to moderately polar compounds, which is characteristic of many substituted thiophenes. Gradient elution is chosen to ensure the elution of both early and late-eluting impurities with good peak shape in a reasonable runtime.
Gas Chromatography (GC) for Volatile Impurities and Residual Solvents
GC is particularly effective for the analysis of volatile and semi-volatile substituted thiophenes and for the determination of residual solvents, which is a requirement under ICH Q3C guidelines.
Experimental Protocol: GC-FID for Thiophene Impurity in a Raw Material
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Chemicals and Reagents:
-
High-purity carrier gas (e.g., Helium or Hydrogen)
-
Certified reference standard of thiophene.
-
High-purity solvent for sample dissolution (e.g., benzene-free hexane).
-
-
Chromatographic Conditions:
-
Column: A capillary column with a polar stationary phase (e.g., a wax-type column) is often used to achieve good separation of thiophene from other hydrocarbons.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program: A temperature gradient is typically used, for example, starting at 50 °C and ramping up to 200 °C.
-
Carrier Gas Flow: Constant flow mode, e.g., 1.5 mL/min.
-
-
Sample Preparation:
-
Prepare a stock solution of the thiophene reference standard in the chosen solvent. Create a series of dilutions to generate a calibration curve.
-
Dissolve a known amount of the sample in the solvent.
-
-
Data Analysis:
-
Quantify the thiophene content in the sample by comparing its peak area to the calibration curve generated from the reference standards.
-
The choice of an FID is based on its excellent sensitivity to hydrocarbons and its linear response over a wide concentration range. For trace-level analysis of sulfur-containing compounds like thiophene, a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can provide enhanced selectivity and sensitivity.[3][7]
NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural elucidation of substituted thiophenes and their impurities.[2] The chemical shifts and coupling constants of the thiophene ring protons are highly sensitive to the nature and position of the substituents.
Logical Flow for Structural Elucidation by NMR:
Caption: The systematic process of elucidating the structure of a substituted thiophene using NMR spectroscopy.
A key aspect of NMR analysis is the interpretation of the spectra. For example, in a 3-substituted thiophene, the electronic effects of the substituent will significantly influence the chemical shifts of the protons at positions 2, 4, and 5 of the thiophene ring.[2]
Mass Spectrometry for Impurity Identification
Mass spectrometry, particularly when coupled with a chromatographic separation technique (LC-MS or GC-MS), is a powerful tool for the identification of unknown impurities.[13][14][15] High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, which is invaluable for its structural elucidation.
The general workflow involves separation of the impurities from the main component by chromatography, followed by ionization and mass analysis. The fragmentation pattern observed in the mass spectrum can provide further structural information.
Conclusion
The selection of an appropriate analytical methodology is a critical decision in the development of pharmaceuticals containing substituted thiophenes. A thorough understanding of the strengths and limitations of each technique, as presented in this guide, is essential for establishing robust and reliable analytical standards. By integrating these techniques within a framework of international regulatory guidelines, researchers and drug developers can ensure the quality, safety, and efficacy of their products. The experimental protocols provided herein serve as a starting point for method development and validation, and should be adapted and optimized for the specific analytical challenges presented by each unique substituted thiophene.
References
-
ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. [Link]
-
U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]
-
Agilent Technologies. (2003). Analysis of Trace (mg/kg) Thiophene in Benzene Using Two-Dimensional Gas Chromatography and Flame Ionization Detection. [Link]
-
Shimadzu. Analysis of Thiophene in Benzene by GC-FPD. [Link]
-
Agilent Technologies. Sulfur compounds Analysis of thiophene in benzene. [Link]
-
Shimadzu. G307A Analysis of Trace Thiophene in Benzene According to ASTM D7011 Using Nexis™ SCD-2030. [Link]
-
Shimadzu. Analysis of Thiophene in Benzene: Comparison of FPD(S) and SCD Analyses. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2023). European Pharmacopoeia (Ph. Eur.) 11th Edition. [Link]
-
Aschimfarma. Related substances: how to characterise and control the impurity profile of an API. [Link]
-
Singh, R. K., et al. (2025). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). General Chapters. [Link]
-
Khan, I., et al. (2021). Synthesis and in vitro Evaluation of Novel Thiophene Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
European Medicines Agency. (2019). Quality: impurities. [Link]
-
Bolm, C., et al. (2021). Ball milling – a new concept for predicting degradation profiles in active pharmaceutical ingredients. Chemical Science. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Impurity Control in the European Pharmacopoeia. [Link]
-
U.S. Food and Drug Administration. (2000). FDA Guidance for Industry: NDAs: Impurities in Drug Substances. [Link]
-
European Medicines Agency. (2025). Questions and answers for marketing authorisation holders/applicants on the CHMP Opinion for the Article 5(3) of Regulation (EC). [Link]
-
LGC. (2025). The benefits of high-resolution mass spectrometry for impurity profiling. [Link]
-
Industrial Pharmacist. (2024). ICH Guidelines on Impurities | A Simplified Breakdown. [Link]
-
USP-NF. Errata. [Link]
-
Geneesmiddeleninformatiebank. (2010). Public Assessment Report: Loncarti. [Link]
-
European Medicines Agency. (2009). Impurities in drug substances and medicinal products. [Link]
-
U.S. Food and Drug Administration. (2009). Guidance for Industry - ANDAs: Impurities in Drug Substances. [Link]
-
European Directorate for the Quality of Medicines & HealthCare. (2019). Specific monographs: APIs. [Link]
-
European Medicines Agency. (2025). Questions and answers for biological medicinal products. [Link]
-
European Medicines Agency. (2025). Quality of medicines questions and answers: Part 2. [Link]
-
ResearchGate. (2004). Mass spectrometry in impurity profiling. [Link]
-
Innovational Journals. (2021). Applications of Mass Spectrometry in Pharmaceutical Analysis: Detection of Impurities. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. uspnf.com [uspnf.com]
- 3. pmda.go.jp [pmda.go.jp]
- 4. scribd.com [scribd.com]
- 5. US4266067A - Process for preparing thiophene derivatives - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. ema.europa.eu [ema.europa.eu]
- 9. aschimfarma.federchimica.it [aschimfarma.federchimica.it]
- 10. Pharmaceutical Analytical Impurities [usp.org]
- 11. edqm.eu [edqm.eu]
- 12. uspnf.com [uspnf.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. USP-NF English Errata - All [uspnf.com]
- 15. Registration Dossier - ECHA [echa.europa.eu]
Performance Analysis of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate in Key Biological Assays: A Comparative Guide
This guide provides a comprehensive analysis of the potential performance of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate as a valuable scaffold in drug discovery. While direct experimental data for this specific molecule in biological assays is emerging, its structural features and the robust performance of its close analogs provide a strong foundation for predicting its activity and guiding future research. Here, we will delve into a comparative analysis based on experimental data from structurally related 3-hydroxythiophene-2-carboxamide derivatives, offering insights into its potential antioxidant and antibacterial properties. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the thiophene scaffold in their therapeutic programs.
Introduction to the Thiophene Scaffold
Thiophene and its derivatives have long been recognized as privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Their utility stems from the thiophene ring's ability to act as a bioisostere for a phenyl group, while offering unique electronic properties and metabolic profiles. The specific compound, this compound, serves as a key intermediate in the synthesis of complex molecules, including selective SGK1 inhibitors for potential therapeutic applications.[2] The presence of the chloro, hydroxyl, and carboxylate functional groups provides multiple points for synthetic elaboration, making it an attractive starting point for the generation of diverse chemical libraries.
Comparative Performance in In Vitro Assays
To project the performance of this compound, we will examine the documented activities of its close structural analogs, specifically 3-hydroxythiophene-2-carboxamide derivatives. The primary structural difference lies in the ester functional group of our topic compound versus the amide group in the comparator compounds. This substitution can significantly influence physicochemical properties such as solubility, hydrogen bonding capacity, and metabolic stability, which in turn affect biological activity.
Antioxidant Activity: ABTS Radical Scavenging Assay
The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method to determine the antioxidant capacity of compounds. It measures the ability of a compound to scavenge the stable ABTS radical cation (ABTS•+). A recent study on 3-hydroxythiophene-2-carboxamide derivatives provides valuable insights into the potential antioxidant activity of this scaffold.[3]
Table 1: Antioxidant Activity of 3-Hydroxythiophene-2-carboxamide Derivatives
| Compound ID | R Group on Carboxamide | % Inhibition of ABTS Radical |
| 3a | 4-acetylphenyl | 54.9 |
| 3b | 4-acetylphenyl (with methoxy on arylazo) | 28.4 |
| 3c | 4-acetylphenyl (with methyl on arylazo) | 35.7 |
| Ascorbic Acid | (Reference Standard) | 88.0 |
Data sourced from Metwally et al., 2023.[3]
Expert Interpretation:
The data reveals that 3-hydroxythiophene-2-carboxamide derivatives possess moderate antioxidant activity.[3] Compound 3a demonstrated the highest inhibition at 54.9%. The presence of the free hydroxyl group on the thiophene ring is crucial for this activity, as it can donate a hydrogen atom to stabilize the ABTS radical. For this compound, we can hypothesize a similar or potentially slightly lower intrinsic antioxidant capacity due to the electronic differences between an ester and an amide. However, its utility as a scaffold allows for derivatization to enhance this activity.
Antibacterial Activity: Minimum Inhibitory Concentration (MIC)
The antibacterial potential of the thiophene scaffold is well-documented.[1] The same study on 3-hydroxythiophene-2-carboxamide derivatives evaluated their activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antibacterial Activity of 3-Hydroxythiophene-2-carboxamide Derivatives (% Inhibition)
| Compound ID | E. coli (Gram-) | P. aeruginosa (Gram-) | S. aureus (Gram+) | B. subtilis (Gram+) |
| 3a | 20.0 | 26.1 | 47.8 | 42.1 |
| 3b | 40.0 | 60.9 | 78.3 | 68.4 |
| 3c | 25.0 | 43.5 | 56.5 | 52.6 |
| Ampicillin | (Reference Standard) | - | - | - |
Data presented as percentage inhibition at a given concentration, sourced from Metwally et al., 2023.[3]
Expert Interpretation:
The 3-hydroxythiophene-2-carboxamide derivatives displayed notable antibacterial activity, particularly against Gram-positive bacteria.[3] Compound 3b , featuring a methoxy-substituted arylazo group, was the most potent in this series. This suggests that modifications at other positions of the thiophene ring system can significantly modulate antibacterial efficacy. For this compound, the chloro substituent at the 5-position is of particular interest. Halogenation is a common strategy in medicinal chemistry to enhance membrane permeability and overall potency of antibacterial agents. Therefore, it is plausible that derivatives of this compound could exhibit significant antibacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key assays are provided below.
ABTS Antioxidant Assay Protocol
This protocol is adapted from the method described by Re et al. (1999).[1]
Objective: To determine the free radical scavenging activity of a test compound.
Principle: This assay is based on the ability of an antioxidant to decolorize the pre-formed blue-green ABTS radical cation (ABTS•+). The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.
Workflow Diagram:
Caption: Workflow for the ABTS antioxidant capacity assay.
Step-by-Step Methodology:
-
Preparation of ABTS Radical Cation (ABTS•+):
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces a dark-colored stock solution of ABTS•+.
-
-
Working Solution Preparation:
-
On the day of the assay, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
Prepare serial dilutions of the test compound and a reference standard (e.g., ascorbic acid) in the buffer.
-
Add 10 µL of each dilution of the test compound or standard to the wells of a 96-well microplate.
-
Add 190 µL of the ABTS•+ working solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 6 minutes).
-
-
Data Analysis:
-
Measure the absorbance of each well at 734 nm using a microplate reader.
-
The percentage of inhibition of the ABTS•+ radical is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100 where Abs_control is the absorbance of the control (ABTS•+ solution without the test compound) and Abs_sample is the absorbance of the test sample.
-
Broth Microdilution MIC Assay Protocol
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Objective: To determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for bacterial growth. The MIC is the lowest concentration of the agent at which there is no visible growth.
Workflow Diagram:
Caption: Workflow for the broth microdilution MIC assay.
Step-by-Step Methodology:
-
Preparation of the Antimicrobial Agent:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is at least 10 times the highest concentration to be tested.
-
-
Preparation of the Inoculum:
-
From a fresh culture of the test bacterium on an agar plate, pick several colonies and suspend them in a sterile saline solution.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute this adjusted suspension in a suitable broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Assay Plate Preparation:
-
Add 100 µL of sterile broth to all wells of a 96-well microplate.
-
Add 100 µL of the test compound stock solution to the wells in the first column.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate. Discard 100 µL from the last column of the dilution series.
-
-
Inoculation and Incubation:
-
Inoculate each well (except for a sterility control well) with 5 µL of the prepared bacterial inoculum.
-
Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which no visible growth is observed.
-
Future Directions and Expert Conclusion
The comparative analysis of this compound's structural analogs strongly suggests its potential as a valuable scaffold for the development of novel antioxidant and antibacterial agents. The presence of the hydroxyl and chloro groups are key features that can be exploited for further chemical modification to enhance potency and selectivity.
Future research should focus on the direct evaluation of this compound and a library of its derivatives in a broader range of biological assays. This should include cytotoxicity assays to assess selectivity for microbial over mammalian cells, as well as mechanism of action studies to elucidate the molecular targets of the most promising compounds. The synthetic tractability of this molecule, combined with the promising biological activities of the thiophene class, positions this compound as a compound of high interest for further investigation in drug discovery programs.
References
-
Metwally, H. M., et al. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC Chemistry, 17(1), 6. [Link]
- Google Patents. (n.d.). Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1.
Sources
- 1. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 2. WO2024173323A1 - Amino-substituted pyrrolotriazine derivatives as inhibitors of sgk1 - Google Patents [patents.google.com]
- 3. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the meticulous evaluation of a compound's specificity is paramount. Off-target interactions can lead to unforeseen toxicities or diminished efficacy, representing a significant hurdle in the translation of promising molecules from the bench to the clinic. This guide provides an in-depth comparative analysis of the cross-reactivity profile of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, a novel thiophene derivative with potential therapeutic applications. By juxtaposing its hypothetical, yet scientifically grounded, profile with established thiophene-containing drugs, this document aims to equip researchers with the rationale and methodologies for a robust cross-reactivity assessment.
Introduction: The Thiophene Scaffold and the Imperative of Selectivity
The thiophene ring is a privileged scaffold in medicinal chemistry, present in a diverse array of approved drugs with activities ranging from anti-inflammatory to anti-cancer.[1][2] Its unique electronic and steric properties contribute to favorable pharmacokinetic profiles and potent biological activities. However, the same features that confer therapeutic benefit can also lead to interactions with unintended biological targets. A comprehensive understanding of a molecule's cross-reactivity is therefore not merely a regulatory requirement but a fundamental aspect of rational drug design.
This guide will explore the cross-reactivity of this compound through a multi-faceted lens, encompassing broad panel screening and targeted mechanistic assays. We will compare its projected profile with those of established thiophene-containing drugs to provide context and highlight key structural determinants of selectivity.
Comparative Analysis: Profiling Against Known Thiophene-Containing Drugs
To establish a framework for understanding the potential cross-reactivity of this compound, we will compare it with three well-characterized thiophene-containing drugs:
-
Tenoxicam: A non-steroidal anti-inflammatory drug (NSAID) of the oxicam class, known for its non-selective inhibition of cyclooxygenase (COX) enzymes.
-
Tiaprofenic Acid: An NSAID of the propionic acid class, also a non-selective COX inhibitor.[3]
-
Zileuton: A 5-lipoxygenase (5-LOX) inhibitor used in the management of asthma, representing a different mechanism of action within the anti-inflammatory space.[4][5]
The following table summarizes a hypothetical, yet plausible, cross-reactivity profile for this compound based on its structural similarity to other thiophene derivatives and common off-target liabilities.
| Target Class | Assay Type | This compound (% Inhibition @ 10 µM) | Tenoxicam (% Inhibition @ 10 µM) | Tiaprofenic Acid (% Inhibition @ 10 µM) | Zileuton (% Inhibition @ 10 µM) |
| Enzymes | |||||
| COX-1 | 75% | >90% | >90% | <10% | |
| COX-2 | 85% | >90% | >90% | <10% | |
| 5-LOX | 20% | <10% | <10% | >90% | |
| Kinases (representative panel) | <15% | <15% | <15% | <15% | |
| Phosphodiesterases (PDEs) | <10% | <10% | <10% | <10% | |
| GPCRs | |||||
| Adrenergic Receptors (α1, α2, β1, β2) | <5% | <5% | <5% | <5% | |
| Dopamine Receptors (D1, D2) | <5% | <5% | <5% | <5% | |
| Serotonin Receptors (5-HT1A, 5-HT2A) | <5% | <5% | <5% | <5% | |
| Ion Channels | |||||
| hERG | <10% | <10% | <10% | <10% | |
| L-type Calcium Channel | <5% | <5% | <5% | <5% | |
| Sodium Channels | <5% | <5% | <5% | <5% | |
| Transporters | |||||
| Dopamine Transporter (DAT) | <5% | <5% | <5% | <5% | |
| Serotonin Transporter (SERT) | <5% | <5% | <5% | <5% |
Interpretation of the Hypothetical Data:
This comparative table suggests that this compound may exhibit a degree of selectivity for COX enzymes over 5-LOX, distinguishing it from Zileuton. While it shows significant COX inhibition, it may be slightly less potent than the established non-selective NSAIDs, Tenoxicam and Tiaprofenic acid. Crucially, the hypothetical data indicates a clean profile against a range of common off-target liabilities in the GPCR, ion channel, and transporter families. This initial broad-spectrum analysis is a critical first step in de-risking a new chemical entity.
Experimental Workflows for Cross-Reactivity Profiling
A tiered approach to cross-reactivity assessment is recommended, beginning with broad screening and progressing to more focused, mechanistic studies for any identified hits.
Tier 1: Broad-Spectrum Off-Target Screening
The initial step involves screening the test compound against a comprehensive panel of known off-target liabilities. Commercial services, such as the Eurofins SafetyScreen44™ panel, offer a cost-effective and standardized method for this purpose.[1][6]
Caption: Tiered approach to cross-reactivity screening.
Protocol: Broad-Spectrum Off-Target Panel Screen
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Execution: Submit the compound to a commercial provider for screening against a broad off-target panel (e.g., Eurofins SafetyScreen44™ or a similar panel). The standard screening concentration is typically 10 µM.
-
Data Analysis: The provider will report the percentage inhibition of binding or activity for each target in the panel.
-
Hit Identification: Identify any targets where the inhibition is greater than a predefined threshold (commonly ≥50%).
Tier 2: Mechanistic and Confirmatory Assays
For any "hits" identified in the broad panel screen, it is crucial to perform follow-up studies to confirm the interaction and determine its potency.
Given the structural alerts for anti-inflammatory activity, a detailed investigation of COX inhibition is warranted.
Caption: Workflow for a COX inhibition assay.
Protocol: In Vitro COX-1/COX-2 Inhibition Assay
-
Reagent Preparation:
-
Prepare a range of concentrations of this compound and reference compounds (e.g., Tenoxicam, Ibuprofen) by serial dilution in assay buffer.
-
Prepare solutions of human recombinant COX-1 and COX-2 enzymes.
-
Prepare a solution of arachidonic acid (substrate).
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound or reference inhibitor at various concentrations.
-
Add the COX-1 or COX-2 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a further 10-15 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., 1 M HCl).
-
-
Detection:
-
Quantify the amount of prostaglandin E2 (PGE2) produced using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a vehicle control (DMSO).
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
-
Even if no significant hits are observed in the initial broad panel, a more focused kinase screen is advisable for compounds with potential to interact with ATP-binding sites.
Protocol: KinomeScan™ Profiling
-
Compound Submission: Submit this compound to a specialized kinome profiling service (e.g., Eurofins DiscoverX KINOMEscan™).
-
Assay Principle: The assay is a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: Results are typically reported as a percentage of control, where a lower percentage indicates stronger binding of the test compound. Hits are often defined as those with <35% of control remaining.
To confirm target engagement in a more physiologically relevant cellular environment and to identify potential off-targets in an unbiased manner, CETSA® is a powerful tool.
Sources
- 1. Photocontact dermatitis from ketoprofen and tiaprofenic acid: cross-reactivity study in 12 consecutive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the side effects of Suprofen? [synapse.patsnap.com]
- 3. Tiaprofenic acid. A reappraisal of its pharmacological properties and use in the management of rheumatic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Asthma drug shows promise in blocking food allergy reactions - Northwestern Now [news.northwestern.edu]
- 6. What is the mechanism of Suprofen? [synapse.patsnap.com]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. A crucial, and often overlooked, final step is the safe and compliant disposal of all related waste streams. This guide provides an in-depth, procedural framework for the proper disposal of Methyl 5-chloro-3-hydroxythiophene-2-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.
I. Hazard Assessment: Understanding the Risks
This compound, due to its chemical structure, should be handled as a hazardous substance. The presence of a chlorinated thiophene ring suggests potential for environmental persistence and toxicity.[3][4] Based on data from related compounds, the primary hazards are likely to include:
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1][6][7]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][5]
Table 1: Hazard Profile based on Structurally Similar Compounds
| Hazard Classification | Category | Associated Risks |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed[1][5] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation[1][6] |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation[1] |
| Specific Target Organ Toxicity | Category 3 | May cause respiratory irritation[1][5] |
It is imperative to treat this compound with the appropriate level of caution and to handle all waste containing it as hazardous chemical waste.
II. The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins at the point of generation. Adherence to this workflow is critical for regulatory compliance and laboratory safety.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Protocol:
-
Waste Segregation and Collection:
-
Solid Waste: Collect any solid this compound, contaminated spatulas, weigh boats, and disposable labware in a dedicated, clearly labeled hazardous waste container.[3] The container should be made of a compatible material, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect the waste in a labeled, leak-proof hazardous waste container.[3] Do not mix with other incompatible waste streams, such as strong oxidizing agents.[6][7] Chlorinated and non-halogenated solvent wastes should be collected separately to facilitate proper disposal.[8]
-
Contaminated PPE: Dispose of gloves, disposable lab coats, and other contaminated PPE in a designated hazardous waste bag.[3]
-
-
Labeling:
-
Storage:
-
Spill Management:
-
In the event of a spill, immediately evacuate the area and ensure proper ventilation.
-
Wear appropriate PPE, including a lab coat, safety goggles, and double-layered nitrile gloves.[3]
-
Contain the spill using an inert absorbent material such as vermiculite or sand.[3][10]
-
Carefully collect the absorbed material into a labeled hazardous waste container.[3]
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.[3] Collect all cleaning materials as hazardous waste.[3]
-
-
Final Disposal:
-
Under no circumstances should this chemical or its waste be disposed of down the drain. [4][10][12] Chlorinated hydrocarbons are forbidden from sink/sewer disposal.[12]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][10]
-
High-temperature incineration is a common and effective method for the disposal of chlorinated organic residues.[13]
-
III. Personal Protective Equipment (PPE): Your First Line of Defense
A robust disposal plan is incomplete without stringent adherence to personal safety protocols. The following PPE is mandatory when handling this compound and its waste.
-
Eye Protection: Chemical splash goggles are required.
-
Hand Protection: Wear chemical-resistant gloves, such as nitrile gloves. Consider double-gloving for added protection.[3]
-
Body Protection: A lab coat must be worn at all times.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator may be necessary. All handling of the solid compound should be done in a certified chemical fume hood.
IV. Regulatory Framework: Adherence to the Law
The disposal of hazardous waste is strictly regulated. In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[14] Your institution's EHS office will be well-versed in the specific local, state, and federal regulations that apply to your laboratory.[15][16]
V. Conclusion: A Commitment to Safety and Sustainability
The responsible disposal of chemical waste is a cornerstone of sound scientific practice. By following these detailed procedures for this compound, you are not only ensuring the safety of yourself and your colleagues but also upholding your commitment to environmental stewardship. Always consult your institution's specific waste management guidelines and your EHS department for any questions or clarification.
References
- How to Ensure Safe Chemical Waste Disposal in Laboratories. Daniels Health.
- Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine. Benchchem.
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
- Regulation of Laboratory Waste. American Chemical Society.
- Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
- Managing Hazardous Waste Generated in Laboratories. Ohio.gov.
- Proper Disposal of 2-(Chloromethyl)thiophene: A Guide for Laboratory Professionals. Benchchem.
- Process for Disposal of Chlorinated Organic Residues.
- Technical Support Center: Safe Handling and Disposal of 3-Acetylthiophene. Benchchem.
- Safeguarding Your Research: A Comprehensive Guide to Handling 3-(6-Methoxyhexyl)thiophene. Benchchem.
- SAFETY DATA SHEET. Fisher Scientific.
- SAFETY DATA SHEET. Fisher Scientific.
- Laboratory chemical waste. Water Corporation.
- Management of Waste - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
- Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473. PubChem.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Methyl 5-chlorothiophene-2-carboxylate. Chem-Impex.
- material safety data sheet sds/msds. CDH Fine Chemical.
Sources
- 1. Methyl 5-chlorothiophene-2-carboxylate | C6H5ClO2S | CID 589473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Laboratory chemical waste [watercorporation.com.au]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Guide to Laboratory Sink/Sewer Disposal of Wastes | Office of Clinical and Research Safety [vumc.org]
- 13. tandfonline.com [tandfonline.com]
- 14. danielshealth.com [danielshealth.com]
- 15. acs.org [acs.org]
- 16. dam.assets.ohio.gov [dam.assets.ohio.gov]
Personal protective equipment for handling Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
Comprehensive Safety and Handling Guide: Methyl 5-chloro-3-hydroxythiophene-2-carboxylate
This guide provides essential safety protocols and logistical information for the handling and disposal of this compound. As laboratory professionals, it is imperative to approach all chemical handling with a thorough understanding of the potential hazards and the necessary precautions to mitigate them. This document is structured to provide a deep, technically-grounded framework for the safe utilization of this compound in a research and development setting.
Hazard Analysis: Understanding the Risks
-
Eye Irritation: Causes serious eye irritation[3].
-
Respiratory Irritation: May cause respiratory irritation[1][3].
Furthermore, the toxicology of substituted thiophenes suggests the potential for metabolic activation into reactive intermediates[4][5][6]. This underscores the importance of minimizing all routes of exposure.
Table 1: Hazard Summary for Structurally Similar Thiophene Derivatives
| Hazard Statement | Classification | Source Compounds |
| Causes skin irritation | Skin Irritant, Category 2 | Methyl 3-amino-5-methylthiophene-2-carboxylate, 5-Chlorothiophene-2-carboxylic acid |
| Causes serious eye irritation | Eye Irritant, Category 2 | Methyl 3-amino-5-methylthiophene-2-carboxylate, 5-Chlorothiophene-2-carboxylic acid |
| May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | Methyl 3-amino-5-methylthiophene-2-carboxylate, 5-Chlorothiophene-2-carboxylic acid |
Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust PPE strategy is the cornerstone of safe chemical handling. The following recommendations are based on a conservative approach, assuming the hazards of this compound are in line with its structural analogues.
Dermal Protection: The First Barrier
Gloves:
-
Selection: Due to the lack of specific permeation data for this compound, selecting gloves with broad chemical resistance is crucial. Nitrile gloves are a suitable initial choice, offering protection against a range of chemicals.[7] For prolonged or high-exposure scenarios, consider thicker gloves or double-gloving.
-
Inspection and Technique: Always inspect gloves for any signs of degradation or perforation before use. Utilize proper glove removal techniques to avoid skin contact with a contaminated outer surface.[8] Contaminated gloves should be disposed of as hazardous waste.
Lab Coat:
-
A standard, long-sleeved lab coat should be worn at all times to protect the skin from accidental splashes. Ensure the lab coat is fully buttoned.
Ocular Protection: Shielding the Eyes
-
Safety Glasses/Goggles: Chemical splash goggles are mandatory when handling this compound in liquid form or when there is a risk of splashing. At a minimum, safety glasses with side shields must be worn for all other handling procedures.[9]
Respiratory Protection: Safeguarding the Airway
-
Engineering Controls: The primary method for respiratory protection is the use of engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation of dust particles.
-
Respirators: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) should be used.
Experimental Workflow: Donning and Doffing of PPE
The following diagrams illustrate the correct sequence for putting on (donning) and taking off (doffing) PPE to prevent cross-contamination.
Caption: Correct sequence for donning personal protective equipment.
Caption: Correct sequence for doffing personal protective equipment.
Operational and Disposal Plans: A Lifecycle Approach
Handling and Storage
-
Handling: Use this compound in a well-ventilated area, preferably a chemical fume hood.[2] Avoid the formation of dust and aerosols. Wash hands thoroughly after handling.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] Remove contaminated clothing. If skin irritation persists, seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[1][2]
-
Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek medical attention.
Spill and Disposal
-
Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, evacuate the area and follow your institution's emergency spill response procedures.
-
Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. This material may be classified as hazardous waste.
References
-
Cohen, S. M., et al. (2016). Safety evaluation of substituted thiophenes used as flavoring ingredients. Food and Chemical Toxicology, 99, 40-59. [Link]
-
Dalvie, D., & Obach, R. S. (2018). Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology, 31(9), 839–853. [Link]
- Dansette, P. M., et al. (2005). Thiophene and benzothiophene S-oxides and epoxides. Archives of Biochemistry and Biophysics, 433(2), 347-358.
-
Jaladanki, C. K., et al. (2015). Toxicity Originating from Thiophene Containing Drugs: Exploring the Mechanism using Quantum Chemical Methods. Journal of Chemical Information and Modeling, 55(10), 2216–2227. [Link]
-
Kerbl. (n.d.). Chemical resistant gloves. [Link]
-
Occupational Safety and Health Administration. (n.d.). OSHA Glove Selection Chart. [Link]
Sources
- 1. fishersci.nl [fishersci.nl]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. femaflavor.org [femaflavor.org]
- 6. researchgate.net [researchgate.net]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
